Paeoniflorin
Description
Properties
IUPAC Name |
[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRGDOXKVOZESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860296 | |
| Record name | [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23180-57-6 | |
| Record name | Paeoniflorin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Paeoniflorin's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and chronic pain. Paeoniflorin (B1679553) (PF), a monoterpene glycoside isolated from the root of Paeonia lactiflora, has emerged as a promising therapeutic agent with potent anti-neuroinflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammation. It details the compound's modulatory effects on key signaling pathways, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the intricate signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurological diseases.
Core Mechanisms of this compound in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects by targeting multiple signaling pathways within glial cells, primarily microglia and astrocytes. The core mechanisms involve the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory and neuroprotective signaling.
Inhibition of the TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune response in the central nervous system (CNS). Its activation in microglia leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This compound has been shown to be a potent inhibitor of this pathway.[1][2][3][4][5]
Upon stimulation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of kappa Bα (IκBα). The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) p65 subunit, allowing it to translocate to the nucleus.[1][3] In the nucleus, NF-κB p65 acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
This compound intervenes at multiple points in this pathway. It has been demonstrated to downregulate the expression of TLR4 and MyD88.[1][3][4] Furthermore, this compound treatment leads to an upregulation of IκBα expression, which in turn prevents the nuclear translocation of NF-κB p65.[1] This ultimately results in a significant reduction in the production of downstream inflammatory mediators.[1][7][8]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18 into their mature forms.[1][9] Aberrant activation of the NLRP3 inflammasome is implicated in various neurodegenerative diseases. This compound has been shown to effectively inhibit the activation of the NLRP3 inflammasome.[1][9][10][11]
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step is often initiated by TLR4 activation, leading to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β expression. The second "activation" step is triggered by various stimuli, including reactive oxygen species (ROS), which leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms. Activated caspase-1 can also cleave gasdermin D (GSDMD), leading to pyroptosis, a pro-inflammatory form of cell death.[1]
This compound inhibits NLRP3 inflammasome activation by downregulating the expression of its key components, including NLRP3, ASC, and caspase-1.[1][12] This inhibitory effect is, at least in part, mediated by the upregulation of Sirtuin 1 (SIRT1), which can deacetylate and inactivate the p65 subunit of NF-κB, thereby suppressing the priming step of inflammasome activation.[1]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for regulating inflammatory responses. This compound has been shown to modulate these pathways to exert its anti-inflammatory effects.[2][7]
In the context of neuroinflammation, the activation of p38 and JNK pathways is generally pro-inflammatory, leading to the production of inflammatory cytokines. Conversely, the ERK pathway can have both pro- and anti-inflammatory roles depending on the context. Studies have shown that this compound can inhibit the phosphorylation, and thus the activation, of p38 and JNK in activated microglia.[2][7] By suppressing these pro-inflammatory MAPK pathways, this compound further reduces the expression of inflammatory mediators.
Regulation of the HMGB1 Signaling Pathway
High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, can trigger inflammatory responses by binding to receptors such as TLR4 and the receptor for advanced glycation endproducts (RAGE). The HMGB1/TLR4/NF-κB axis is a significant contributor to neuroinflammation. This compound has been found to inhibit this pathway by reducing the expression of HMGB1.[13]
Quantitative Data on this compound's Efficacy
The anti-neuroinflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Inflammatory Markers in Microglia (BV2 cells)
| Parameter | Model | This compound Concentration | Effect | Reference |
| Cell Viability | LPS-induced | 10⁻⁵ M, 10⁻⁴ M | Significantly enhanced cell viability compared to LPS group. | [7] |
| TNF-α | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly diminished TNF-α levels. | [7] |
| IL-1β | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly diminished IL-1β levels. | [7] |
| IL-6 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly diminished IL-6 levels. | [7] |
| p-p38/p38 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of p38. | [7] |
| p-ERK/ERK | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of ERK. | [7] |
| p-JNK/JNK | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of JNK. | [7] |
| TLR4 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly decreased TLR4 expression. | [7] |
| p-NF-κB/NF-κB | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced the phosphorylation of NF-κB. | [7] |
| iNOS | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced iNOS expression. | [7] |
| COX-2 | LPS-induced | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Significantly reduced COX-2 expression. | [7] |
| SIRT1 mRNA | LPS+ATP-induced | 100 µM | Upregulated SIRT1 mRNA expression. | [14] |
| NLRP3 | LPS+ATP-induced | 100 µM | Downregulated NLRP3 expression. | [14] |
| Caspase-1 | LPS+ATP-induced | 100 µM | Downregulated Caspase-1 expression. | [14] |
| GSDMD-N | LPS+ATP-induced | 100 µM | Downregulated GSDMD-N expression. | [14] |
Table 2: In Vivo Effects of this compound on Neuroinflammation
| Parameter | Animal Model | This compound Dosage | Effect | Reference |
| TNF-α | CUMS-induced depression | High dose | Significantly decreased hippocampal TNF-α levels. | [14] |
| IL-1β | CUMS-induced depression | High dose | Significantly decreased hippocampal IL-1β levels. | [14] |
| IL-6 | CUMS-induced depression | High dose | Significantly decreased hippocampal IL-6 levels. | [14] |
| Iba-1 | CUMS-induced depression | High dose | Attenuated CUMS-induced hyperactivation of microglia. | [14] |
| SIRT1 | CUMS-induced depression | High dose | Augmented hippocampal SIRT1 expression. | [14] |
| NF-κB p65 | CUMS-induced depression | High dose | Diminished hippocampal NF-κB p65 levels. | [14] |
| NLRP3 | CUMS-induced depression | High dose | Diminished hippocampal NLRP3 levels. | [14] |
| Caspase-1 | CUMS-induced depression | High dose | Diminished hippocampal Caspase-1 levels. | [14] |
| IL-1β | CUMS-induced depression | High dose | Diminished hippocampal IL-1β levels. | [14] |
| GSDMD-N | CUMS-induced depression | High dose | Diminished hippocampal GSDMD-N levels. | [14] |
| TNF-α | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Significantly reduced brain TNF-α levels. | [15][16] |
| IL-1β | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Significantly reduced brain IL-1β levels. | [15][16] |
| TLR4 | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Reduced TLR4 expression. | [15][16] |
| NF-κB | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Down-regulated NF-κB activation in a dose-dependent manner. | [15][16] |
| Iba-1 | Hypoxia/Ischemia | 6.25, 12.5, 25 mg/kg | Decreased Iba-1 levels. | [15][16] |
| TNF-α | MCAO stroke model | 10 mg/kg | Repressed the increase in TNF-α production. | [2][17] |
| IL-1β | MCAO stroke model | 10 mg/kg | Repressed the increase in IL-1β production. | [2][17] |
| IL-6 | MCAO stroke model | 10 mg/kg | Repressed the increase in IL-6 production. | [2][17] |
| p-JNK | MCAO stroke model | Not specified | Weakened the p-JNK level in cerebral tissues. | [2][17] |
| Nuclear p65 | MCAO stroke model | Not specified | Inhibited the nuclear translocation of p65. | [2][17] |
| Iba-1 | MCAO stroke model | Not specified | Inhibited the increase of Iba-1 protein level. | [2][17] |
| TNF-α | Aβ₂₅₋₃₅-treated C6 glial cells | 1, 5, 10 µg/mL | Significantly attenuated TNF-α production. | [6] |
| IL-1β | Aβ₂₅₋₃₅-treated C6 glial cells | 1, 5, 10 µg/mL | Significantly attenuated IL-1β production. | [6] |
| IL-6 | Aβ₂₅₋₃₅-treated C6 glial cells | 1, 5, 10 µg/mL | Significantly attenuated IL-6 production. | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-neuroinflammatory effects of this compound.
In Vitro Model of Neuroinflammation in BV2 Microglial Cells
Protocol for BV2 Cell Culture and Treatment: [18]
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Inflammation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 4 hours). For NLRP3 inflammasome activation studies, a subsequent treatment with ATP (e.g., 5 mM) for 1 hour is often included.
-
This compound Treatment: Cells are pre-treated or co-treated with various concentrations of this compound (e.g., 1 µM to 400 µM) for a designated time (e.g., 4 hours).
Western Blot Analysis
Objective: To determine the protein expression levels of key signaling molecules. General Protocol: [16][17]
-
Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 60-80 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 10-15% gels.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., TLR4, p-NF-κB, NLRP3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines. General Protocol: [16][17][19]
-
Sample Preparation: Brain tissue is homogenized in ice-cold phosphate (B84403) buffer and centrifuged. The supernatant is collected for analysis. For in vitro studies, the cell culture supernatant is used.
-
ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The optical density is measured at 450 nm using a microplate reader. The cytokine concentrations are calculated based on a standard curve.
Immunohistochemistry (IHC)
Objective: To visualize the localization and expression of specific proteins in tissue sections, such as the microglial marker Iba-1. General Protocol: [20]
-
Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in 4% PFA, and then cryoprotected in sucrose (B13894) solutions. Brain sections are cut using a cryostat.
-
Antigen Retrieval: Sections are subjected to antigen retrieval if necessary.
-
Blocking and Permeabilization: Sections are washed and then blocked with a solution containing a blocking agent (e.g., bovine serum albumin or normal goat serum) and a permeabilizing agent (e.g., Triton X-100) in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., anti-Iba1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Sections are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence microscope.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its multifaceted mechanism of action, involving the concurrent modulation of several key inflammatory pathways, including TLR4/NF-κB, NLRP3 inflammasome, and MAPK signaling, underscores its promise. The quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy in reducing the production of pro-inflammatory mediators and suppressing glial activation.
Future research should focus on several key areas to facilitate the clinical translation of this compound:
-
Pharmacokinetic and Pharmacodynamic Studies: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the CNS is crucial for optimizing dosing and delivery strategies.
-
Target Engagement and Biomarker Development: Identifying specific biomarkers that reflect this compound's engagement with its molecular targets in the CNS will be essential for monitoring therapeutic efficacy in clinical trials.
-
Combination Therapies: Investigating the synergistic effects of this compound with other neuroprotective or anti-inflammatory agents could lead to more effective treatment strategies.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in patients with various neurological conditions.
References
- 1. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. This compound Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. Frontiers | A review for the pharmacological effects of this compound in the nervous system [frontiersin.org]
- 11. This compound relieves LPS-induced inflammatory pain in mice by inhibiting NLRP3 inflammasome activation via transient receptor potential vanilloid 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. This compound regulates microglia-astrocyte crosstalk, inhibits inflammatory response, and alleviates neuropathic pain through HSP90AA1/HMGB1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury [kjpp.net]
- 16. This compound treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway [mdpi.com]
- 19. This compound Combined with Neural Stem Cell Transplantation for Parkinson’s Disease: Dual Mechanism of Cell Therapy and Inflammation Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
The Therapeutic Potential of Paeoniflorin: A Technical Guide for Researchers
Paeoniflorin (B1679553) , a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant scientific interest for its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic effects of this compound, focusing on its molecular mechanisms, supported by quantitative data from preclinical and clinical studies, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its efficacy has been demonstrated in various in vitro and in vivo models of inflammation.
Molecular Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It also influences the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
By targeting these pathways, this compound effectively suppresses the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][2][3][4]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in several studies, as summarized in the tables below.
| In Vitro Anti-inflammatory Activity of this compound | |
| Parameter | Value |
| IC50 for Nitric Oxide (NO) Production Inhibition | |
| In LPS-stimulated RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L[1][2][3][5] |
| Inhibition of Pro-inflammatory Mediators (in LPS-stimulated RAW 264.7 cells) | |
| Nitric Oxide (NO) Production | 17.61% inhibition[1][2][3] |
| Prostaglandin E2 (PGE2) Production | 27.56% inhibition[1][2][3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | 20.57% inhibition[1][2][3] |
| Interleukin-6 (IL-6) Production | 29.01% inhibition[1][2][3] |
| Inhibition of Gene Expression (in LPS-stimulated RAW 264.7 cells) | |
| Inducible Nitric Oxide Synthase (iNOS) | 35.65% inhibition[1][2] |
| Cyclooxygenase-2 (COX-2) | 38.08% inhibition[1][2] |
| Interleukin-6 (IL-6) | 19.72% inhibition[1][2] |
| Tumor Necrosis Factor-alpha (TNF-α) | 45.19% inhibition[1][2] |
| Inhibition of Protein Expression (in LPS-stimulated RAW 264.7 cells) | |
| Cyclooxygenase-2 (COX-2) | 50.98% reduction[1][2][3] |
| In Vivo Anti-inflammatory and Immunomodulatory Effects of this compound | |
| Animal Model and Treatment | Key Findings |
| Collagen-Induced Arthritis (CIA) in Rats | |
| This compound (50 and 100 mg/kg, p.o.) for 14 days | Significantly reduced paw swelling and arthritis scores. Down-regulated p-NF-κB p65 and p-MYPT1 expression. Reduced serum levels of TNF-α, IL-1β, and IL-6.[6] |
| This compound (5, 10, and 20 mg/kg) for 3 weeks | Significantly increased pain threshold and decreased arthritic symptoms. Reduced malondialdehyde and increased antioxidant enzyme activity. Attenuated NF-κB p65, TNF-α, IL-1β, and IL-6 activity. Reduced COX-2 protein expression.[4][7] |
| Allergic Contact Dermatitis in Mice | |
| This compound (70 or 140 mg/kg/d) | Significantly inhibited cutaneous inflammation. Increased IL-4 and IL-10 production while reducing IL-2 and IL-17 levels in serum and splenocyte cultures.[8] |
| LPS-Induced Acute Myocardial Injury in Rats | |
| This compound pretreatment | Reduced serum TNF-α from 49.31 ± 9.74 pg/mL to 17.91 ± 3.63 pg/mL. Reduced serum IL-1β from 107.40 ± 13.35 pg/mL to 41.98 ± 4.46 pg/mL.[9] |
| Neuropathic Pain-Induced Depression in Mice | |
| This compound treatment | Significantly reduced hippocampal levels of TNF-α, IL-1β, and IL-6.[10] |
Experimental Protocols
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (typically in the range of 10⁻⁸ to 10⁻⁵ mol/L) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 0.2 or 1 µg/mL) for a further 18-24 hours.[3][5]
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[3][5]
-
Cytokine and PGE2 Measurement (ELISA): The levels of TNF-α, IL-6, and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1][2]
-
Gene Expression Analysis (Real-time RT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the expression levels of iNOS, COX-2, TNF-α, and IL-6 are determined by quantitative real-time PCR using specific primers.[1][2]
-
Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against COX-2, p-NF-κB p65, and IκBα, followed by incubation with HRP-conjugated secondary antibodies for chemiluminescent detection.[11]
-
Animals: Male Wistar or DBA/1 mice are typically used.[6][12]
-
Induction of Arthritis: Arthritis is induced by an intradermal injection of bovine type II collagen emulsified with complete Freund's adjuvant at the base of the tail. A booster injection is given 21 days after the primary immunization.[6][12]
-
Treatment: this compound (e.g., 50 and 100 mg/kg) or vehicle is administered orally once daily for a specified period (e.g., 14 days) starting from the day of the booster injection.[6]
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling using a plethysmometer and scoring the clinical signs of arthritis (e.g., erythema, swelling of joints).
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA. Joint tissues are collected for histopathological examination and for Western blot analysis of signaling proteins like p-NF-κB p65.[6]
Signaling Pathway Visualization
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathways.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in models of neurodegenerative diseases and ischemic stroke. Its mechanisms of action involve anti-apoptotic, anti-oxidative, and anti-inflammatory effects within the central nervous system.
Molecular Mechanisms of Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways, including the PI3K/Akt and Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII)/CREB pathways. By activating these pro-survival pathways, this compound can inhibit neuronal apoptosis, reduce oxidative stress, and suppress neuroinflammation.[13][14]
Quantitative Data on Neuroprotective Effects
| In Vitro Neuroprotective Effects of this compound | |
| Cell Model and Insult | Key Findings |
| Differentiated PC12 cells exposed to MPP⁺ | |
| This compound (50–400 µM) | Significantly improved cell viability. The most significant effect was observed at 200 µM. Inhibited the over-release of lactate (B86563) dehydrogenase (LDH).[14] |
| PC12 cells exposed to H₂O₂ | |
| This compound (20, 40, 80 µM) | Increased cell viability to 66.3±1.6%, 75.9±1.1%, and 83.4±1.7% of control, respectively, in a dose-dependent manner.[15] |
| In Vivo Neuroprotective Effects of this compound | |
| Animal Model and Treatment | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) in Rats | |
| This compound (5 mg/kg, i.p., twice daily) for 14 days | Downregulated pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2, 5-LOX). Blocked JNK and p38 MAPK activation and NF-κB signaling.[13] |
| This compound (10 mg/kg, s.c., twice daily) for 7 days | Significantly reduced infarct volume and ameliorated neurological deficits.[16] |
| LPS-induced Neuroinflammation in Mice | |
| This compound (5 and 10 mg/kg/day) | Attenuated oxidative stress by inhibiting lipid peroxidation, nitric oxide levels, and reactive oxygen species production. Downregulated NF-κB pathway-related proteins.[17] |
Experimental Protocols
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with nerve growth factor (NGF).
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents like 1-methyl-4-phenylpyridinium (MPP⁺) or hydrogen peroxide (H₂O₂).[14][15]
-
Treatment: Cells are pre-treated with this compound (e.g., 50-400 µM) for a specified duration (e.g., 3 hours) before the addition of the neurotoxin.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[14]
-
Lactate Dehydrogenase (LDH) Release Assay: Cell death is quantified by measuring the activity of LDH released into the culture medium.[14]
-
Apoptosis Analysis (Flow Cytometry): Apoptosis can be assessed by staining cells with Annexin V and propidium (B1200493) iodide (PI) and analyzing them by flow cytometry.
-
Western Blot Analysis: The expression and phosphorylation of proteins in signaling pathways like PI3K/Akt and MAPK are analyzed by Western blotting.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Anesthesia is induced (e.g., with chloral (B1216628) hydrate). A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is achieved by withdrawing the filament after a defined period (e.g., 2 hours).[2]
-
Treatment: this compound (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally or subcutaneously at specific time points before or after MCAO.[2][13]
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours or 7 days), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry and Western Blotting: Brain tissues are processed for immunohistochemical staining to detect markers of inflammation (e.g., Iba-1 for microglia) and for Western blot analysis of signaling proteins.
Signaling Pathway Visualization
Caption: this compound's neuroprotective actions via PI3K/Akt and CaMKII/CREB pathways.
Immunomodulatory Effects
This compound and its parent extract, Total Glucosides of Peony (TGP), have been shown to modulate immune responses, making them promising therapeutic agents for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
Molecular Mechanisms of Immunomodulation
This compound exerts its immunomodulatory effects by regulating the function of various immune cells, including T cells, B cells, and dendritic cells. It can influence the differentiation of T helper (Th) cells, promoting a shift from a pro-inflammatory Th1/Th17 phenotype to an anti-inflammatory Th2/Treg phenotype. This is achieved through the modulation of key signaling pathways like JAK/STAT and NF-κB .[18]
Quantitative Data from Clinical Trials (Total Glucosides of Peony - TGP)
While clinical trials specifically on this compound are limited, several studies have evaluated the efficacy of TGP, of which this compound is the major active component.
| Clinical Trials of Total Glucosides of Peony (TGP) in Autoimmune Diseases | |
| Disease and Treatment | Key Quantitative Outcomes |
| Rheumatoid Arthritis (RA) | |
| TGP combined with Methotrexate (B535133) (MTX) vs. MTX alone | TGP + MTX showed better therapeutic effects (P = 0.004). Significant decrease in Erythrocyte Sedimentation Rate (ESR) (P < 0.0001) and Swollen Joint Count (SJC) (P < 0.00001).[8] |
| Meta-analysis of TGP as adjuvant therapy | 69% less likely to experience adverse liver effects and 59% less likely to experience leukopenia compared to conventional DMARDs alone.[18] |
| Systemic Lupus Erythematosus (SLE) | |
| TGP combined with standard therapy vs. standard therapy alone | TGP group showed a greater reduction in the SLE Disease Activity Index (SLEDAI) score (MD = -1.70, P < 0.0001).[19] |
| Recurrent Aphthous Ulcers (RAU) | |
| TGP (1.8 g/day ) for 24 weeks vs. placebo | Monthly ulcer-free interval significantly increased from a median of 9.6 days at baseline to 18.5 days at weeks 13-24 (p < 0.05).[20] |
Experimental Protocols
-
Study Design: A randomized, controlled clinical trial.
-
Participants: Patients diagnosed with active RA according to the American College of Rheumatology (ACR) criteria.
-
Intervention: Patients are randomized to receive either TGP (e.g., 1.8 g/day ) in combination with a standard disease-modifying antirheumatic drug (DMARD) like methotrexate, or the DMARD alone.
-
Outcome Measures:
-
Primary: ACR20/50/70 response rates (percentage of patients with at least a 20%, 50%, or 70% improvement in tender and swollen joint counts and other parameters).
-
Secondary: Changes in inflammatory markers (ESR, C-reactive protein), patient-reported outcomes (pain, quality of life), and safety assessments.
-
-
Statistical Analysis: Efficacy is assessed by comparing the response rates and changes in continuous variables between the treatment groups using appropriate statistical tests.
Signaling Pathway Visualization
Caption: this compound's immunomodulatory effect via the JAK/STAT signaling pathway.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.
| Pharmacokinetic Parameters of this compound in Humans (Single IV Injection) | |
| Parameter | Value |
| Half-life (t½) | 1.8 - 1.9 hours |
| Clearance (CL) | 10.4 - 11.3 L/h |
| Apparent Volume of Distribution (Vss) | 16.8 - 18.1 L |
| Maximum Plasma Concentration (Cmax) | 402.2 - 1081 ng/mL (for doses of 18.3 - 54.1 mg) |
| Oral Bioavailability | Approximately 3% to 4% |
Data from a study in Chinese human volunteers.[13]
Conclusion
This compound is a promising natural compound with multifaceted therapeutic effects, particularly in the realms of inflammation, neurodegeneration, and autoimmune disorders. Its mechanisms of action are centered around the modulation of key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT. While preclinical studies have provided robust evidence of its efficacy, further well-designed clinical trials are warranted to fully establish its therapeutic potential in humans. The low oral bioavailability of this compound also presents a challenge that may be addressed through novel drug delivery systems or structural modifications. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this remarkable natural product.
References
- 1. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects RAW 264.7 macrophages from LPS-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound in diabetic nephropathy: A preclinical systematic review revealing the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Cerebral Ischemia-Induced Injury by Regulating Ca2+/CaMKII/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ceji.termedia.pl [ceji.termedia.pl]
- 7. Effect of this compound on hypothalamic-pituitary-adrenal axis of rats with collagen-induced arthritis [cjpt.magtechjournal.com]
- 8. A systemic review and meta-analysis of the clinical efficacy and safety of total glucosides of peony combined with methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Neuroprotective Effect of this compound on [research.amanote.com]
- 10. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound ameliorates collagen‐induced arthritis via suppressing nuclear factor‐κB signalling pathway in osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of this compound on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Effects of this compound on the cerebral infarction, behavioral and cognitive impairments at the chronic stage of transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. examine.com [examine.com]
- 19. The effectiveness and safety of total glucosides of paeony in systemic lupus erythematosus: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
Paeoniflorin's Modulation of Signaling Pathways in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin (B1679553) (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant attention for its potential anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a variety of cancer cell lines. The multifaceted anti-tumor activity of this compound stems from its capacity to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling pathways targeted by this compound in cancer cells, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-neoplastic effects by intervening in several critical signaling cascades that govern cell survival, proliferation, and invasion. The most prominently implicated pathways include the MAPK, NF-κB, PI3K/Akt, and STAT3 signaling pathways, as well as the intrinsic and extrinsic apoptosis pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate the three main branches of the MAPK pathway: ERK, JNK, and p38 MAPK.
In endometrial cancer cells (RL95-2), this compound activates the p38 MAPK, JNK, and ERK signaling pathways.[2][3] However, only the inhibition of p38 MAPK with SB203580, and not the inhibition of ERK or JNK, was able to reverse the anti-proliferative effects of this compound, suggesting that the p38 MAPK pathway is a key mediator of this compound's action in this cancer type.[2][4][5] Conversely, in pancreatic cancer cells (BXPC-3), this compound was found to suppress the expression of ERK, contributing to the induction of apoptosis.[6][7][8] This highlights the context-dependent nature of this compound's interaction with the MAPK pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and chemoresistance. This compound has been demonstrated to inhibit NF-κB activation in several cancer models.[9]
In endometrial cancer cells, this compound activates the NF-κB signaling pathway, which, alongside p38 MAPK activation, contributes to its anti-proliferative effects.[2][3] This seemingly contradictory role of NF-κB activation highlights the complexity of its signaling in different cellular contexts. In contrast, in other cancer types, this compound has been shown to suppress NF-κB activation, leading to anti-inflammatory and pro-apoptotic effects.[9][10] For instance, in a model of atherosclerosis, this compound was found to reduce the expression of TLR4 and MyD88, as well as the phosphorylation of IκBα and the NF-κB p65 subunit.[9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway in various cancer cells.
In human gastric carcinoma cells, this compound suppresses the PI3K/Akt signaling pathway, which contributes to its anti-proliferative and pro-apoptotic effects.[11] Similarly, in breast cancer cells, this compound prevents hypoxia-induced epithelial-mesenchymal transition (EMT) through the PI3K/Akt pathway.[12] The inhibition of this pathway by this compound often leads to downstream effects such as the modulation of apoptosis-related proteins.
STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The constitutive activation of STAT3 is frequently observed in a wide range of human cancers. This compound has been found to suppress STAT3 activation.
In human gastric carcinoma cells, this compound's anti-cancer effects are mediated, in part, through the suppression of STAT3 signaling.[11] Furthermore, in dendritic cells, this compound has been shown to suppress the IL-6/STAT3 pathway by upregulating Socs3.[13]
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. This compound has been consistently shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A key mechanism of this compound-induced apoptosis is the regulation of the Bcl-2 family of proteins. This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial outer membrane permeabilization.[14][15] This, in turn, triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[12][14] In some cancer cells, such as non-small cell lung cancer A549 cells, this compound has also been shown to activate the Fas/Fas ligand-mediated extrinsic apoptotic pathway.[16]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell viability and the expression of key signaling proteins.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |
| Pancreatic Cancer | Capan-1 | 500 (approx.) | MTT | [17] |
| Pancreatic Cancer | MIAPaCa-2 | 500 (approx.) | MTT | [17] |
| Gastric Cancer | MGC803 | ~20 (for 50% inhibition) | MTT | [18] |
| Gastric Cancer | SGC7901 | ~20 (for 50% inhibition) | MTT | [18] |
| Colorectal Cancer | HCT116 | ~30 (for 40% inhibition at 48h) | MTT | [1] |
Table 2: Effect of this compound on Apoptosis and Related Protein Expression
| Cancer Cell Line | This compound Conc. | Effect | Method | Reference |
| HCT116 | 15 µM | Apoptosis increased from 11.4% to 23.4% | Flow Cytometry | [1] |
| HCT116 | 30 µM | Apoptosis increased to 31.5% | Flow Cytometry | [1] |
| MGC803 | 20 µM | Apoptosis increased from 5.7% to 15.93% | Flow Cytometry | [18] |
| MGC803 | 30 µM | Apoptosis increased to 32.51% | Flow Cytometry | [18] |
| HeLa | Not specified | Downregulation of Bcl-2, upregulation of Bax and Caspase-3 | Immunocytochemistry | [14] |
| PC12 | 80 µM | Decreased Bax/Bcl-2 ratio | Western Blot | [14] |
| T47D & MCF-7 | 60 µM | Increased Bax/Bcl-2 ratio (with Tamoxifen) | Western Blot | [12] |
Table 3: Effect of this compound on Key Signaling Protein Expression/Activity
| Cancer Cell Line | This compound Conc. | Protein | Effect | Method | Reference |
| RL95-2 | 400 µg/ml | p-p38 MAPK | Increased | Western Blot | [3] |
| RL95-2 | 400 µg/ml | p-p65 (NF-κB) | Increased | Western Blot | [3] |
| BXPC-3 | 12.5 & 25 µM | MMP-9 | Decreased activity | Gelatin Zymography | [7] |
| BXPC-3 | 12.5 & 25 µM | ERK | Decreased expression | Western Blot | [7] |
| MGC-803 | Not specified | PI3K/Akt | Suppressed | Western Blot | [11] |
| MGC-803 | Not specified | p-STAT3 | Suppressed | Western Blot | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on colorectal cancer cells.[1]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/ml in serum-free medium)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 15 µM, 30 µM, 60 µM) or DMSO as a vehicle control for 24, 48, and 72 hours.
-
After the treatment period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C in a 5% CO₂ atmosphere.
-
Carefully remove the supernatant from each well.
-
Add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis
This protocol is a general guide based on several studies investigating this compound's effects on protein expression.[3][6]
Objective: To detect and quantify the expression levels of specific proteins in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., p-p38, p-p65, Bax, Bcl-2, etc.)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the cell lysates to pellet debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Load equal amounts of protein (e.g., 20-80 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on a study investigating this compound-induced apoptosis in colorectal cancer cells.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with different concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The cell population is distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by modulating a complex interplay of signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis. Its ability to target multiple pathways, including MAPK, NF-κB, PI3K/Akt, and STAT3, while concurrently inducing apoptosis, underscores its pleiotropic anti-neoplastic effects. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further investigation into the therapeutic applications of this compound in oncology. Future research should focus on elucidating the precise molecular interactions of this compound within these pathways and exploring its efficacy in in vivo models and clinical settings.
References
- 1. This compound inhibits cell growth and induces cell cycle arrest through inhibition of FoxM1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 7. This compound inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits IL-1β-induced chondrocyte apoptosis by regulating the Bax/Bcl-2/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses IL-6/Stat3 pathway via upregulation of Socs3 in dendritic cells in response to 1-chloro-2,4-dinitrobenze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of this compound on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses the apoptosis and inflammation of human coronary artery endothelial cells induced by oxidized low-density lipoprotein by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Antitumor Effects of this compound on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetic Profile and Bioavailability of Paeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paeoniflorin (B1679553) (PF), a monoterpene glycoside, is the principal bioactive constituent isolated from the roots of Paeonia lactiflora Pall.[1][2]. It is renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and cardiovascular-protective effects[1][2][3][4]. Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor pharmacokinetic profile, most notably its very low oral bioavailability[4][5]. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, summarizes quantitative pharmacokinetic data, details common experimental methodologies, and visualizes key processes to support further research and development.
Pharmacokinetic Profile (ADME)
The pharmacokinetic properties of this compound are characterized by rapid absorption, wide distribution, extensive metabolism, and swift excretion[6][7].
Absorption and Bioavailability
This compound exhibits poor oral absorption and consequently, very low bioavailability. Studies in rats have reported an absolute oral bioavailability ranging from 3% to 4%[5]. Similarly low values of 3.2% to 3.8% have been observed[8]. One study calculated the absolute bioavailability in rats to be between 0.6% and 1.3%[9]. In humans, a pharmacokinetic study following oral administration of a Paeoniae Radix extract powder also indicated poor absorption[10].
Several key mechanisms contribute to this poor bioavailability[11]:
-
Poor Permeability: As a hydrophilic glycoside, this compound has inherently low membrane permeability, primarily relying on passive diffusion for absorption[5][11]. In Caco-2 cell models, this compound's transport rate was found to be low[5].
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter located on the apical surface of intestinal epithelial cells[9][12]. This transporter actively pumps this compound back into the intestinal lumen, thereby reducing its net absorption[9].
-
Intestinal Metabolism: this compound undergoes significant metabolism within the intestine, primarily hydrolysis by β-glucosidase enzymes from gut microbiota[11][13]. This pre-systemic metabolism reduces the amount of intact drug available for absorption.
Co-administration with P-gp inhibitors has been shown to significantly enhance this compound's bioavailability. For instance, verapamil, a known P-gp inhibitor, increased the absorption and bioavailability of this compound in rats[9]. Similarly, sinomenine (B1681799) and peimine (B17214) have been shown to increase the systemic exposure of this compound by inhibiting P-gp-mediated efflux and, in the case of peimine, also inhibiting CYP3A4 activity.[11][12][14][15].
Distribution
Following absorption, this compound is rapidly and widely distributed throughout the body. Studies in rats have shown its presence in the heart, liver, spleen, lung, kidney, brain, stomach, and intestine[5]. The volume of distribution at steady state (Vdss) in rats after intravenous administration has been reported in the range of 0.332 to 0.423 L/kg, indicating moderate tissue distribution[8]. This compound can cross the blood-brain barrier, although its penetration is limited[5].
Metabolism
This compound is extensively metabolized, with gut microbiota playing a crucial role[16][17]. The primary metabolic pathways include:
-
Hydrolysis: The ester and glycoside bonds of this compound are hydrolyzed by intestinal bacteria to form metabolites such as paeonimetabolines and paeoniflorgenin (B8118327) (its aglycone)[5][18][19]. Benzoic acid has also been identified as a key metabolite generated by intestinal bacteria[16].
-
Binding to Glucuronide: The parent compound and its metabolites can undergo phase II conjugation reactions, such as glucuronidation[5].
While gut flora is the primary site of metabolism, some metabolism may also occur in the liver and other organs[8][16]. Studies have suggested that this compound can inhibit the activity of cytochrome P450 enzymes, specifically CYP2C9[3]. Co-administration studies suggest it may also be a substrate for CYP3A4[12].
Excretion
Absorbed this compound is eliminated from the body rapidly, primarily through renal excretion into the urine[6][7][8]. After intravenous administration of a 5 mg/kg dose in rats, approximately 50.5% of the dose was recovered in the urine within 72 hours, while only 0.22% was found in the feces[8]. In contrast, after oral administration of the same dose, only 1.0% was excreted in urine and 0.08% in feces, further highlighting its poor absorption[8]. Biliary excretion also contributes to its elimination, accounting for about 6.9% of an intravenous dose and 1.3% of an oral dose in rats within 24 hours[8]. The total clearance (CLtot) is high, with reported values around 30 mL/min/kg in rats[8].
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | T½ (min) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | CL (L/h/kg) | F (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Intravenous | 2.0 | 9.9 | - | - | 2401.0 (ng·h/mL) | ~1.87 | - | [8][9] |
| Intravenous | 5.0 | 12.6 | - | - | - | ~1.82 | - | [8] |
| Oral | 5.0 | - | - | - | - | - | 3.2 | [8] |
| Oral | 10.0 | - | - | - | 82.3 (ng·h/mL) | 145 (L/h/kg) | 0.8 | [9] |
| Oral | 20.0 | 319.8 | 139.18 | 1.78 | 139.18 | 15.43 | - | [15] |
| Oral (with Peimine) | 20.0 | 852.6 | 244.98 | 5.14 | 3295.92 | 4.12 | - | [12][15] |
Note: Parameters are presented as mean values. Units and study conditions may vary between sources. F = Absolute Bioavailability.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Administration Route | Dose | T½ (h) | Cmax (ng/mL) | Tmax (h) | CL (L/h) | Vd (L) | Reference |
|---|---|---|---|---|---|---|---|
| Intravenous | 18.3 - 54.1 mg | 1.8 - 1.9 | 402.2 - 1081.0 | - | 10.4 - 11.3 | 16.8 - 18.1 | [5] |
| Oral (Extract Powder) | 108.18 mg (PF) | 2.68 | 6.97 | 1.64 | 2625.71 (L/h) | 10150.55 (L) | [10] |
Note: Oral data reflects apparent clearance (CL/F) and apparent volume of distribution (Vd/F).
Detailed Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are acclimatized for at least one week and fasted overnight before the experiment with free access to water.
-
Grouping and Administration: Rats are randomly divided into groups. For intravenous (IV) administration, this compound (e.g., 2 mg/kg) dissolved in saline is injected via the tail vein[9]. For oral (PO) administration, this compound (e.g., 20 mg/kg) is administered by gavage[9][15].
-
Blood Sampling: Blood samples (~0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[15][20].
-
Plasma Preparation: Samples are immediately centrifuged at ~5000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis[20].
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method (see Protocol 4.3).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin®. Key parameters such as Cmax, Tmax, AUC, T½, CL, and Vd are calculated. Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral × DoseIV) / (AUCIV × Doseoral) × 100.
Protocol: In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a 5% CO2 atmosphere. Cells are seeded onto Transwell inserts and cultured for 21 days to form a confluent, differentiated monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
AP-BL Transport (Absorption): The culture medium is removed, and the cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). This compound solution in HBSS is added to the apical (AP) side, and fresh HBSS is added to the basolateral (BL) side.
-
BL-AP Transport (Efflux): The this compound solution is added to the BL side, and fresh HBSS is added to the AP side.
-
To investigate P-gp involvement, the experiment is repeated in the presence of a P-gp inhibitor like verapamil[9].
-
-
Sample Collection: Aliquots are taken from the receiver chamber at specified time intervals (e.g., 30, 60, 90, 120 min) and replaced with fresh HBSS.
-
Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio (ER) is calculated as Papp (BL-AP) / Papp (AP-BL). An ER greater than 2 suggests active efflux[12].
Protocol: LC-MS/MS Quantification of this compound in Plasma
-
Sample Preparation (Protein Precipitation): To a 50 µL plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard (IS), such as tolbutamide (B1681337) or hyperoside[9][15]. Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. The supernatant is collected for analysis[9][20].
-
Chromatographic Conditions:
-
System: A UPLC or HPLC system coupled to a tandem mass spectrometer[9].
-
Column: A reverse-phase C18 column (e.g., Phenomenex Gemini® NX-C18, 4.6 × 100 mm, 3.0 µm) is commonly used[9][20].
-
Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B129727) (B), both often containing an additive like 0.1% formic acid or 5 mM ammonium (B1175870) acetate[9].
-
Flow Rate: Typically 0.3 - 1.0 mL/min[9].
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI), often in positive mode to detect ammonium adducts ([M+NH4]+) or negative mode[9].
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: For this compound, precursor ions could be m/z 481 or 498 ([M+NH4]+), with product ions like m/z 327 or 121[15][21]. For the IS (e.g., hyperoside), the transition could be m/z 463.1 → 300.0[15].
-
-
Validation: The method is fully validated according to regulatory guidelines for linearity, accuracy, precision, recovery, matrix effect, and stability[20]. The lower limit of quantification (LLOQ) is typically around 0.2-1.0 ng/mL[9][10].
Visualizations: Workflows and Pathways
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. A review on the pharmacokinetics of this compound and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 3. Mechanism of this compound on ANIT-Induced Cholestatic Liver Injury Using Integrated Metabolomics and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 6. This compound: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and excretion of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of this compound by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between this compound and Verapamil [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms responsible for poor oral bioavailability of this compound: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic interaction between peimine and this compound in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Study of a Novel this compound-Converting Enzyme from Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic interaction of this compound and sinomenine: pharmacokinetic parameters and tissue distribution characteristics in rats and protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic interaction between peimine and this compound in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discover.library.noaa.gov [discover.library.noaa.gov]
- 18. Metabolism of this compound and Related Compounds by Human Intestinal Bacteria [jstage.jst.go.jp]
- 19. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of this compound by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between this compound and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Paeoniflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeoniflorin (B1679553) (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has been a cornerstone of traditional Chinese medicine for centuries. Modern pharmacological research has increasingly substantiated its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols for its investigation. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the exploration of natural product-derived drug candidates.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The current therapeutic landscape for inflammatory conditions, though extensive, is not without its limitations, including adverse side effects and the development of tolerance. This has spurred a growing interest in the therapeutic potential of natural compounds. This compound has emerged as a particularly compelling molecule due to its multifaceted anti-inflammatory activities, which are attributed to its ability to modulate key signaling pathways and cellular responses involved in the inflammatory cascade.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. These intricate molecular interactions collectively lead to a reduction in the production of pro-inflammatory mediators and an enhancement of anti-inflammatory responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway at multiple levels. It can prevent the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[1][2][3] This inhibitory action leads to a significant reduction in the expression of downstream targets such as TNF-α, IL-6, COX-2, and iNOS.[4][5][6]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising key kinases such as p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to suppress the phosphorylation of p38 and JNK, thereby attenuating the downstream inflammatory cascade.[4] This modulation contributes to the decreased production of various pro-inflammatory cytokines and enzymes.
Regulation of the JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling. This compound has been found to inhibit the JAK2/STAT3 signaling pathway, which is implicated in inflammatory processes, particularly in the context of diabetic nephropathy.[7][8][9] By suppressing this pathway, this compound can alleviate macrophage infiltration and the expression of inflammatory factors.[9]
Interference with TLR4 Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that triggers innate immune responses and inflammation upon activation by ligands such as lipopolysaccharide (LPS). This compound has been shown to downregulate the expression of TLR4 and its downstream adaptor protein MyD88.[1][10][11] This interference with TLR4 signaling leads to the suppression of subsequent NF-κB and MAPK activation, thereby reducing the inflammatory response.[1][10]
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, providing another mechanism for its anti-inflammatory effects.[3][12][13][14][15]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency across different experimental models.
Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by this compound
| Mediator | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | IC50: 2.2 x 10⁻⁴ mol/L | 50% | [5] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 27.56% | [5] |
| TNF-α | RAW 264.7 | LPS | 10⁻⁵ mol/L | 20.57% | [5] |
| IL-6 | RAW 264.7 | LPS | 10⁻⁵ mol/L | 29.01% | [5] |
| iNOS (gene expression) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 35.65% | [16] |
| COX-2 (protein expression) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 50.98% | [17] |
| COX-2 (gene expression) | RAW 264.7 | LPS | 10⁻⁵ mol/L | 38.08% | [16] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dosage | Effect | Reference |
| Rat | Carrageenan-induced paw edema | 30, 50, 100 mg/kg, i.p. | Dose-dependent inhibition of paw edema | [18] |
| Mouse | LPS-induced sepsis | 60 mg/kg, i.p. | Reduced serum TNF-α and IL-1β | [1] |
| Rat | High-fat diet-induced atherosclerosis | 10, 20 mg/kg, i.g. | Downregulated IL-1β, IL-6, and TNF-α | [19] |
| Mouse | DNCB-induced allergic contact dermatitis | 70, 140 mg/kg/day | Significantly inhibited cutaneous inflammation | [20] |
Table 3: Effects of this compound on Anti-Inflammatory Cytokines
| Cytokine | Model | This compound Treatment | Outcome | Reference |
| IL-10 | LPS-induced depression in mice | 20, 40, 80 mg/kg/day | Enhanced IL-10 levels | [21] |
| IL-4 | DNCB-induced allergic contact dermatitis in mice | 70, 140 mg/kg/day | Increased IL-4 production | [20] |
| IL-10 | DNCB-induced allergic contact dermatitis in mice | 70, 140 mg/kg/day | Increased IL-10 production | [20] |
| IL-10 | Vascular dementia rats | Not specified | Upregulated IL-10 expression | [22] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the scientific investigation of this compound's anti-inflammatory properties. This section provides methodologies for key in vitro and in vivo assays.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of this compound for a specified period. Add MTT solution and incubate. Finally, add a solubilizing agent (e.g., DMSO) and measure the absorbance to determine cell viability. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
-
LPS Stimulation: Seed cells in appropriate culture plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). A vehicle control group and an LPS-only group should be included.
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent. Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
Measurement of Pro-inflammatory Cytokines (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[23]
-
Western Blot Analysis for NF-κB and MAPK Pathways:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system.[24][25]
-
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping and Dosing: Randomly divide the rats into groups (e.g., control, carrageenan, this compound-treated groups at different doses, positive control group). Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.
-
Induction of Paw Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[2][26]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2][26][27][28]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound stands out as a natural compound with robust and well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, JAK/STAT, and TLR4, underscores its potential as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. As the demand for safer and more effective anti-inflammatory drugs continues to grow, this compound represents a promising avenue for the discovery of novel treatments for a wide spectrum of inflammatory diseases. Further clinical investigation is warranted to translate the compelling preclinical findings into tangible therapeutic benefits for patients.
References
- 1. This compound Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitory effect of this compound on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies of this compound and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound in diabetic nephropathy: A preclinical systematic review revealing the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal protective effect of this compound by inhibition of JAK2/STAT3 signaling pathway in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 12. New Monoterpene Glycoside this compound Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. This compound alleviates depression by inhibiting the activation of NLRP3 inflammasome <i>via </i>promoting mitochondrial autophagy [cjnmcpu.com]
- 15. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound protects PC12 cells from oxygen-glucose deprivation/reoxygenation-induced injury via activating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound exerts neuroprotective effects by modulating the M1/M2 subset polarization of microglia/macrophages in the hippocampal CA1 region of vascular dementia rats via cannabinoid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]
- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Paeoniflorin's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeoniflorin (B1679553) (PF), a monoterpene glycoside and the principal bioactive component of Paeonia lactiflora Pall. (white peony root), has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties.[1][2] Extensively utilized in traditional Chinese medicine for autoimmune and inflammatory conditions, emerging evidence elucidates its molecular mechanisms, positioning it as a promising therapeutic candidate for a spectrum of immune-mediated diseases.[1] This technical guide provides an in-depth analysis of this compound's role in modulating immune responses, with a focus on its effects on key immune cells, regulation of cytokine and chemokine production, and its influence on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its mechanisms of action.
Introduction
The immune system, a complex network of cells and molecules, is essential for defending against pathogens while maintaining tolerance to self-antigens. Dysregulation of this intricate balance can lead to a variety of pathologies, including chronic inflammation and autoimmune diseases. This compound has demonstrated a remarkable ability to restore immune homeostasis by targeting multiple facets of the immune response.[1] It has been shown to modulate the function and activation of various immune cells, reduce the production of inflammatory mediators, and rectify aberrant signaling pathways.[1][3] This guide will systematically explore the cellular and molecular targets of this compound in the immune system.
Modulation of Immune Cells by this compound
This compound exerts its immunomodulatory effects by influencing a diverse range of immune cells, including macrophages, dendritic cells (DCs), and T lymphocytes. Its actions often involve shifting the balance from pro-inflammatory to anti-inflammatory or regulatory phenotypes.
Macrophages
Macrophages, key players in both innate and adaptive immunity, exhibit remarkable plasticity, polarizing into pro-inflammatory M1 or anti-inflammatory M2 phenotypes in response to microenvironmental cues. This compound has been shown to suppress the M1 phenotype and promote the M2 phenotype.[4]
-
Inhibition of M1 Polarization: this compound inhibits the lipopolysaccharide (LPS)-induced M1 macrophage activation by decreasing the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO).[4][5]
-
Promotion of M2 Polarization: Conversely, this compound enhances the interleukin-4 (IL-4)-induced M2 macrophage function, characterized by the upregulation of Arginase-1 (Arg-1).[4]
Dendritic Cells (DCs)
As the most potent antigen-presenting cells, DCs are crucial for initiating T cell-mediated immune responses. This compound can inhibit the maturation and immunostimulatory capacity of DCs, thereby dampening excessive T cell activation.[6]
-
Inhibition of DC Maturation: this compound has been demonstrated to inhibit the upregulation of co-stimulatory molecules such as CD40, CD80, and CD86, as well as Major Histocompatibility Complex II (MHC II) on DCs stimulated with allergens like 1-chloro-2,4-dinitrobenzene (B32670) (DNCB).[6]
-
Induction of Regulatory DCs: this compound can induce the generation of regulatory DCs from human peripheral blood monocyte-derived immature DCs. These regulatory DCs exhibit low expression of co-stimulatory molecules and an enhanced ability to promote the proliferation of regulatory T cells (Tregs).[7]
T Lymphocytes
This compound directly and indirectly modulates T lymphocyte proliferation and differentiation, contributing to its therapeutic effects in T cell-mediated autoimmune diseases.
-
Inhibition of Th1 and Th17 Cell Differentiation: In mouse models of allergic contact dermatitis, oral administration of this compound was found to reduce the proliferation of IFN-γ-producing Th1 cells and IL-17-producing Th17 cells.[8]
-
Promotion of Regulatory T cells (Tregs): this compound-treated DCs have a diminished capacity to stimulate allogeneic T cell proliferation but can induce the expansion of CD4+CD25+Foxp3+ Tregs.[6]
Quantitative Effects of this compound on Immune Responses
The immunomodulatory effects of this compound are dose-dependent. The following tables summarize the quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Macrophages
| Cell Line | Stimulant | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| RAW 264.7 | LPS | NO Production | IC50: 2.2 x 10⁻⁴ mol/L | Inhibition of NO production | [9] |
| RAW 264.7 | LPS | PGE2 Production | Not specified | 27.56% inhibition | [9] |
| RAW 264.7 | LPS | TNF-α Production | Not specified | 20.57% inhibition | [9] |
| RAW 264.7 | LPS | IL-6 Production | Not specified | 29.01% inhibition | [9] |
| RAW 264.7 | LPS | iNOS Gene Expression | Not specified | 35.65% inhibition | [9] |
| RAW 264.7 | LPS | COX-2 Gene Expression | Not specified | 38.08% inhibition | [9] |
| RAW 264.7 | LPS | IL-6 Gene Expression | Not specified | 19.72% inhibition | [9] |
| RAW 264.7 | LPS | TNF-α Gene Expression | Not specified | 45.19% inhibition | [9] |
| BMDM | LPS | IL-6 mRNA Expression | Dose-dependent | Significant reduction | [10] |
| BMDM | LPS | IL-1β mRNA Expression | Dose-dependent | Significant reduction | [10] |
LPS: Lipopolysaccharide; NO: Nitric Oxide; PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; iNOS: Inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; IC50: Half-maximal inhibitory concentration; BMDM: Bone Marrow-Derived Macrophages.
Table 2: In Vitro Effects of this compound on Dendritic Cells and T Cells
| Cell Type | Stimulant | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Murine BMDCs | DNCB | IL-12p70 Secretion | Dose-dependent | Decreased secretion | [6] |
| Murine BMDCs | DNCB | IL-10 Production | Dose-dependent | Increased production | [6] |
| Murine BMDCs | DNCB | TGF-β Production | Dose-dependent | Increased production | [6] |
| Murine Naïve CD4+ T cells | Co-culture with PF-treated DCs | Th17 Cell Differentiation | Not specified | Decreased percentage of Th17 cells | [11] |
| Human PBMCs | rhIL-1β | Cell Proliferation | Not specified | Significant inhibition | [4] |
| Human PBMCs | rhIL-1β | IL-17 Production | Not specified | Down-regulated production | [4] |
| Human PBMCs | rhIL-1β | IL-10 Production | Not specified | Up-regulated production | [4] |
BMDCs: Bone Marrow-Derived Dendritic Cells; DNCB: 1-chloro-2,4-dinitrobenzene; IL: Interleukin; TGF-β: Transforming Growth Factor-beta; PBMCs: Peripheral Blood Mononuclear Cells; rhIL-1β: recombinant human Interleukin-1 beta.
Key Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are mediated through its influence on several critical intracellular signaling pathways that govern inflammation and immune cell function.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, regulating the expression of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit NF-κB activation.[5][12] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[12][13]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, such as inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation and activation of p38, ERK1/2, and JNK in various immune cells, thereby suppressing downstream inflammatory responses.[5][14]
Caption: this compound inhibits MAPK signaling pathways.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling. This compound can modulate this pathway to influence immune cell differentiation and function. For instance, it has been shown to suppress the IL-6/STAT3 pathway in dendritic cells, which is crucial for Th17 cell differentiation.[15]
Caption: this compound modulates the JAK/STAT signaling pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators.[2]
Caption: this compound inhibits NLRP3 inflammasome activation.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro experiments to assess the immunomodulatory effects of this compound.
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on macrophage polarization.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO, final concentration of DMSO <0.1%)
-
LPS (for M1 polarization)
-
IL-4 (for M2 polarization)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-10
-
RNA extraction kit and reagents for qRT-PCR (primers for iNOS, Arg-1, etc.)
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
To induce M1 polarization, stimulate cells with 100 ng/mL LPS for 24 hours.
-
To induce M2 polarization, stimulate cells with 20 ng/mL IL-4 for 24 hours.
-
Collect cell culture supernatants for NO and cytokine analysis.
-
Measure NO production in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Quantify the levels of TNF-α and IL-6 (for M1) and IL-10 (for M2) in the supernatant using ELISA kits.
-
Lyse the cells and extract total RNA for qRT-PCR analysis of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg-1, CD206) marker gene expression.
Caption: Workflow for in vitro macrophage polarization assay.
Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
Immune cells of interest (e.g., RAW 264.7, THP-1)
-
This compound
-
Stimulant (e.g., LPS, BLP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Culture and treat cells with this compound and/or a stimulant as described in the specific experimental design.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[16][17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound exhibits multifaceted immunomodulatory and anti-inflammatory effects by targeting key immune cells and signaling pathways. Its ability to suppress pro-inflammatory responses while promoting regulatory mechanisms underscores its therapeutic potential for a wide range of immune-mediated diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.[1] The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel immunomodulatory agent.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound through advanced techniques such as proteomics and transcriptomics.
-
Conducting well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of this compound in human patients.
-
Exploring the potential of this compound in combination therapies with existing immunomodulatory drugs to enhance therapeutic outcomes and reduce side effects.
-
Developing novel drug delivery systems to improve the bioavailability and targeted delivery of this compound.
By continuing to unravel the intricate mechanisms of this compound's action, the scientific and medical communities can work towards harnessing its full therapeutic potential for the benefit of patients with immune-related disorders.
References
- 1. Anti-inflammatory and immunoregulatory effects of this compound and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 5. The inhibitory effect of this compound on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the maturation and immunostimulatory function of allergen-induced murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of regulatory dendritic cells after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits Th1 and Th17 cells in gut-associated lymphoid tissues to produce anti-arthritis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies of this compound and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Directly Targets ENO1 to Inhibit M1 Polarization of Microglia/Macrophages and Ameliorates EAE Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. This compound suppress NF-kappaB activation through modulation of I kappaB alpha and enhances 5-fluorouracil-induced apoptosis in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ameliorates Hyperprolactinemia-Induced Inhibition of Osteoblastogenesis by Suppressing the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses IL-6/Stat3 pathway via upregulation of Socs3 in dendritic cells in response to 1-chloro-2,4-dinitrobenze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. This compound inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The intricate process of isolating paeoniflorin, a monoterpene glycoside from the roots of Paeonia lactiflora, has been a subject of extensive research due to its wide-ranging therapeutic potential. This technical guide provides an in-depth overview of the discovery, extraction, and purification of paeoniflorin, tailored for researchers, scientists, and professionals in drug development.
First identified as a major bioactive component of the traditional Chinese medicine derived from Paeonia lactiflora, paeoniflorin (B1679553) has demonstrated significant anti-inflammatory, immunomodulatory, and neuroprotective properties.[1][2][3] Its complex chemical structure has necessitated the development of sophisticated extraction and purification methodologies to achieve high purity and yield for research and potential clinical applications.
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly depending on the part of the Paeonia lactiflora plant, its age, and the geographical origin. The roots and rhizomes typically contain the highest concentrations.[4] Quantitative analysis is crucial for standardizing extracts and ensuring the consistency of research outcomes. High-performance liquid chromatography (HPLC) and 1H-NMR spectrometry are commonly employed for accurate quantification.[5]
| Plant Part | This compound Content (% w/w) | Reference |
| Roots | 1.56 - 4.04 | [6] |
| Rhizomes | Generally high, specific values vary | [4] |
| Leaves | Lower than roots | [4] |
| Stems | Lower than leaves | [4] |
| Flowers | Lowest concentration | [4] |
Experimental Protocols for this compound Isolation and Purification
The isolation of this compound involves a multi-step process that begins with the extraction from the dried roots of Paeonia lactiflora, followed by a series of purification steps to remove impurities and isolate the target compound.
I. Extraction Methodologies
Several techniques have been developed for the efficient extraction of this compound, each with its own advantages in terms of yield, solvent consumption, and environmental impact.
A. Microwave-Assisted Extraction (MAE)
This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Protocol:
-
The dried and powdered roots of Paeonia lactiflora are mixed with a 70% ethanol-water solution at a liquid-to-solid ratio of 22 mL/g.[7]
-
The mixture is subjected to microwave irradiation at a temperature of 61°C for 9.5 minutes.[7]
-
After extraction, the mixture is filtered to separate the extract from the plant debris.
-
The resulting extract can be concentrated under reduced pressure.
-
B. Subcritical Water Extraction (SWE)
SWE employs water at elevated temperatures (between 100°C and 374°C) and pressures to act as an extraction solvent. This method is considered a green technology as it avoids the use of organic solvents.
-
Protocol:
-
Powdered Paeonia lactiflora root is soaked in water with a liquid-to-material ratio of 20-40:1 (mL/g).[8]
-
The mixture is placed in a subcritical water extraction device.
-
The temperature is raised to between 158-180°C and maintained for 20-30 minutes.[8]
-
The extract is then collected for further purification.
-
II. Purification Techniques
Crude extracts of this compound contain a variety of other compounds, including other glycosides, tannins, and pigments. Therefore, purification is a critical step to obtain high-purity this compound.
A. Macroporous Resin Chromatography
This technique is widely used for the initial cleanup and enrichment of this compound from the crude extract.
-
Protocol:
-
The crude extract is loaded onto a column packed with a suitable macroporous resin (e.g., AB-8 or LX38).[7][9]
-
The column is first washed with water to remove water-soluble impurities like sugars and salts.
-
This compound and other less polar compounds are then eluted with a 20-40% ethanol (B145695) solution.[8]
-
The fractions containing this compound are collected and combined.
-
B. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that offers high resolution and sample loading capacity, making it suitable for the final purification of this compound.
-
Protocol:
-
A two-phase solvent system, typically composed of n-butanol-ethyl acetate-water (e.g., in a 1:4:5 v/v ratio), is prepared and equilibrated.[10]
-
The lower aqueous phase is used as the stationary phase, and the upper organic phase serves as the mobile phase.
-
The enriched this compound fraction from the macroporous resin chromatography is dissolved in a small volume of the biphasic solvent system.
-
The sample is injected into the HSCCC coil, and the mobile phase is pumped through at a specific flow rate.
-
Fractions are collected and analyzed by HPLC to identify those containing high-purity this compound.
-
The pure fractions are combined and concentrated to yield this compound with a purity of over 98%.[10]
-
Extraction and Purification Yields
The efficiency of the extraction and purification process can be evaluated by the yield and purity of this compound at different stages.
| Extraction/Purification Method | Starting Material | This compound Yield (%) | This compound Purity (%) | Reference |
| Microwave-Assisted Extraction (MAE) | P. lactiflora stems and leaves | 2.30 ± 0.19 | Not specified in extract | [7] |
| Subcritical Water Extraction (SWE) | P. lactiflora stems and leaves | 2.21 ± 0.11 | 19.83 ± 0.31 in extract | [7] |
| Macroporous Resin (LX38) | Crude Extract | Not specified | Increased 15-fold to 24.5 | [9] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude sample (22.0% purity) | 94.3 (recovery) | 98.2 | [10] |
| High-Voltage Pulse Electric Field & Enzymolysis | Paeonia lactiflora root | 12.71 g from 400g | 97.4 | [11] |
Visualizing the Workflow and Biological Impact
Experimental Workflow for this compound Isolation
The following diagram illustrates the sequential steps involved in the extraction and purification of this compound from Paeonia lactiflora.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and immune responses. The diagram below depicts the inhibitory action of this compound on the Toll-like receptor 4 (TLR4) signaling pathway.
This compound has been shown to inhibit the activation of the TLR4 signaling cascade, which plays a crucial role in the innate immune response.[1][2] By interfering with this pathway, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating inflammatory processes.[12][13] Furthermore, this compound's regulatory effects extend to other key signaling pathways, including the MAPK and PI3K/Akt pathways, highlighting its multi-target therapeutic potential.[2][12]
This guide provides a comprehensive overview of the technical aspects of this compound isolation and its biological mechanisms of action. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural compound.
References
- 1. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of this compound from Paeonia Lactiflora Using H-NMR - Natural Product Sciences - 한국생약학회 - KISS [kiss.kstudy.com]
- 6. Isolation and Determination of this compound and Albiflorin in Korean Peony(Paeonia lactiflora Pall) Root -Korean Journal of Medicinal Crop Science [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
- 9. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of this compound from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111662348A - Method for extracting this compound and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 12. This compound Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Paeoniflorin's Attenuation of Oxidative Stress: A Deep Dive into Molecular Pathways and Mechanisms
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the molecular mechanisms underlying the antioxidant effects of paeoniflorin (B1679553), a monoterpene glycoside isolated from the root of Paeonia lactiflora. Intended for researchers, scientists, and professionals in drug development, this document details the signaling pathways modulated by this compound in response to oxidative stress, presents quantitative data from key studies, and outlines relevant experimental methodologies.
Executive Summary
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This compound has emerged as a promising therapeutic agent with potent antioxidant properties. This guide elucidates its effects on critical signaling pathways such as the Keap1-Nrf2/HO-1 axis, MAPK, PI3K/Akt, and NF-κB pathways, thereby mitigating oxidative damage.
Core Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects by modulating several key intracellular signaling pathways. These pathways are integral to the cellular response to oxidative stress, inflammation, and apoptosis.
Keap1-Nrf2/HO-1 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress, this compound promotes the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1][2][3][4][5] This induction of antioxidant enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[1][6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses. This compound has been shown to differentially regulate these pathways to mitigate oxidative stress. Specifically, this compound can inhibit the activation of pro-inflammatory and pro-apoptotic JNK and p38 MAPK pathways, while in some contexts, enhancing the activation of the pro-survival ERK pathway.[1][7] This modulation helps to reduce the inflammatory response and prevent cell death associated with oxidative damage.[7][8]
References
- 1. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UVA Induced Oxidative Stress Was Inhibited by this compound/Nrf2 Signaling or PLIN2 [frontiersin.org]
- 3. This compound alleviates hypoxia/reoxygenation injury in HK-2 cells by inhibiting apoptosis and repressing oxidative damage via Keap1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory effect of this compound on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
Paeoniflorin in Cardiovascular Health: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin (B1679553) (PF) is a monoterpene glycoside and the primary bioactive component isolated from the root of Paeonia lactiflora (white peony), a plant integral to traditional Chinese medicine.[1] In recent years, a growing body of preclinical research has highlighted its potential therapeutic effects on the cardiovascular system.[2] Scientific investigations, predominantly from in vitro and animal models, indicate that this compound possesses significant anti-inflammatory, antioxidant, anti-atherosclerotic, and cardioprotective properties.[1][3] This technical guide provides a comprehensive overview of the preliminary studies on this compound for cardiovascular health, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. The aim is to furnish researchers and drug development professionals with a detailed resource to inform further investigation and potential clinical translation.[2]
Anti-Atherosclerotic Effects
Atherosclerosis, a chronic inflammatory disease, is the primary cause of most cardiovascular diseases.[4] this compound has demonstrated multi-faceted protective effects against atherosclerosis by modulating lipid metabolism, inhibiting inflammation, reducing oxidative stress, and regulating the function of key vascular cells.[5][6]
Modulation of Lipid Metabolism
This compound has been shown to regulate glucose and lipid metabolism, which are critical risk factors for atherosclerosis.[3] In animal models of hyperlipidemia and atherosclerosis, this compound treatment significantly reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[4][7]
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are pivotal events in the formation of atherosclerotic plaques.[5][8] this compound has been found to inhibit these processes through various mechanisms, including cell cycle arrest and induction of apoptosis.[9][10] Studies show that PF can block the G0/G1 to S phase transition in VSMCs stimulated by growth factors like platelet-derived growth factor (PDGF-BB).[5][11] This inhibitory effect is linked to the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the suppression of pro-inflammatory signaling pathways.[9][11]
Quantitative Data: Effects on Atherosclerosis and VSMCs
| Model | This compound Dose/Concentration | Duration | Key Quantitative Findings | Reference |
| ApoE-/- Mice (Atherosclerosis) | 30 mg/kg/day (oral) | 12 weeks | Significantly reduced serum TC, TG, and LDL-C levels; Reduced aortic plaque area. | [4] |
| High-Fat Diet Rats (Atherosclerosis) | 10 or 20 mg/kg/day (i.g.) | 15 weeks | Decreased plasma levels of cholesterol, triglycerides, and LDL-C; Downregulated IL-1β, IL-6, and TNF-α. | [7] |
| Ox-LDL-induced VSMCs | 20, 40, 80 µM | 24 hours | Dose-dependently inhibited VSMC proliferation and migration; Arrested cell cycle in S phase. | [10] |
| PDGF-BB-induced VSMCs | 25, 50, 100 µg/mL | 12, 24, 48 hours | Significantly decreased cell viability and DNA synthesis; Blocked G0/G1 cell cycle progression. | [9][11] |
| Ox-LDL-induced HCAECs | IC50: 722.9 nM | 24 hours | Increased cell viability by 115.76%; Inhibited apoptosis by 46.28%; Reduced IL-6 and IL-8 levels. | [12] |
Signaling Pathways in VSMC Proliferation
This compound inhibits VSMC proliferation and migration primarily by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Upon stimulation by factors like Ox-LDL or PDGF-BB, these pathways become activated, leading to the expression of genes that promote cell cycle progression and inflammation. This compound intervenes by preventing the phosphorylation of key MAPK proteins (p38, ERK1/2) and the NF-κB p65 subunit.[3][10]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 6. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 7. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concentration‑dependent effects of this compound on proliferation and apoptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits VSMCs proliferation and migration by arresting cell cycle and activating HO-1 through MAPKs and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound blocks the proliferation of vascular smooth muscle cells induced by platelet‑derived growth factor‑BB through ROS mediated ERK1/2 and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: High-Efficiency Extraction and Purification of Paeoniflorin from Radix Paeoniae Alba
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radix Paeoniae Alba, the dried root of Paeonia lactiflora Pall., is a widely used herb in traditional medicine. Its primary bioactive constituent is paeoniflorin (B1679553), a monoterpene glycoside recognized for a wide range of pharmacological effects, including anti-inflammatory, analgesic, neuroprotective, and immunomodulatory activities.[1][2][3] The increasing demand for high-purity this compound for research and pharmaceutical applications necessitates efficient and scalable extraction and purification protocols.
This application note provides detailed methodologies for the extraction of this compound from Radix Paeoniae Alba using ultrasonic-assisted extraction (UAE), followed by purification using macroporous resin chromatography. Alternative methods and comparative data are also presented to offer a comprehensive overview for researchers.
Extraction of this compound
Ultrasonic-assisted extraction is an efficient method that offers advantages over traditional techniques by reducing extraction time, lowering solvent consumption, and improving overall efficiency.[1]
Optimized Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol is based on optimized conditions for achieving a high yield of this compound.
Materials and Equipment:
-
Dried Radix Paeoniae Alba powder (sieved through a 60-mesh screen)
-
Ethanol (B145695) (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, 0.45 µm membrane filters)
-
Analytical balance
Experimental Protocol:
-
Solvent Preparation: Prepare a 40% (v/v) aqueous ethanol solution by mixing 400 mL of absolute ethanol with 600 mL of deionized water.[1]
-
Sample Preparation: Weigh a desired amount of dried Radix Paeoniae Alba powder.
-
Extraction:
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.[1]
-
Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter to obtain the crude this compound extract.[1]
-
Concentration: The crude extract can be concentrated using a rotary evaporator for subsequent purification steps.
Comparison of Extraction Methods
While UAE is highly efficient, other methods have also been explored for this compound extraction. The choice of method can impact yield and process complexity.
| Extraction Method | Key Parameters | This compound Yield (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 40% Ethanol, 15 mL/g ratio, 50°C, 10 min | 8.76% | [4][5][6] |
| Supercritical CO2 Extraction | 95% Ethanol as modifier, 25 MPa, 50°C, 1.5 h | 0.99% | [7][8] |
| Heat Reflux Extraction | 70% Ethanol | 7.39% (73.89 mg/g) | [3][9] |
| Water Extraction (Reflux) | Water | 5.79% (57.87 mg/g) | [3][9] |
Purification of this compound
Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. Macroporous resin chromatography is a widely used, cost-effective, and scalable method.
Macroporous Resin Chromatography Protocol
This protocol details the purification of this compound from the crude extract using D101 or HPD100 macroporous resin.
Materials and Equipment:
-
Crude this compound extract
-
D101 or HPD100 macroporous resin
-
Glass chromatography column
-
Ethanol (analytical grade)
-
Deionized water
-
Peristaltic pump
-
Fraction collector
Experimental Protocol:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol residue remains. Pack the resin into a glass column.
-
Sample Loading:
-
Dilute the concentrated crude extract with deionized water.
-
Load the diluted extract onto the pre-treated resin column at a flow rate of approximately 2-4 bed volumes (BV)/hour.
-
-
Washing (Impurity Removal):
-
After loading, wash the column with deionized water (approximately 2-3 BV) to remove sugars and other highly polar impurities.
-
-
Elution (this compound Collection):
-
Elute the column with a 20% aqueous ethanol solution to collect the this compound-rich fraction.[10] The elution can be performed at a flow rate of 2-3 BV/hour.
-
Collect the eluate using a fraction collector.
-
-
Analysis and Concentration:
-
Monitor the fractions for this compound content using HPLC.
-
Combine the this compound-rich fractions and concentrate them using a rotary evaporator.
-
The resulting product can be dried to yield purified this compound powder.
-
Performance of Purification Methods
Different chromatographic techniques can be employed for purification, each offering distinct advantages in terms of purity, recovery, and scale.
| Purification Method | Key Parameters / Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) | Reference |
| Macroporous Resin (D101) | Elution with 20% Ethanol | Not specified | >90% for this compound | 90.84% | [10] |
| Macroporous Resin + MPLC | LX38 resin followed by reversed-phase MPLC | Not specified | Not specified (Content increased 15-fold) | Not specified | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | n-butanol-ethyl acetate-water (1:4:5, v/v) | 22.0% | 98.2% | 94.3% | [11][12] |
| Simulated Moving Bed (SMB) Chromatography | D101 Macroporous Resin | Not specified | 90% | 78% | [13] |
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., ODS column)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the crude extract or purified fractions with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the samples using the external standard method based on the regression equation of the calibration curve.[14] The recovery of this method has been reported to be 96.2% with an RSD of 0.76%.[14]
Workflow and Process Visualization
The following diagrams illustrate the key workflows for the extraction, purification, and analysis of this compound.
Caption: General Workflow for this compound Extraction and Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. CAU Scholar's Space: Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method [scholarworks.bwise.kr]
- 10. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of this compound from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. HPLC method for the determination of this compound in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Paeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin (B1679553) is a monoterpene glycoside and one of the principal bioactive components isolated from the roots of Paeonia lactiflora (white peony) and Paeonia veitchii (red peony), plants widely used in traditional Chinese medicine.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and immunomodulatory effects.[1][2] Given its therapeutic potential, accurate and precise quantification of this compound in various matrices such as herbal extracts, pharmaceutical formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development.
This application note provides a detailed protocol for the quantification of this compound using a reliable and robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is suitable for the routine analysis of this compound and has been validated for its performance.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous solution and an organic solvent. The quantification is performed by detecting the absorbance of this compound at its maximum absorption wavelength using a UV detector. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standard solutions of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Potassium phosphate (B84403) monobasic (analytical grade)[5]
-
Ultrapure water
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical balance
-
Sonicator
-
pH meter
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and may require optimization depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C[6] |
| Detection Wavelength | 230 nm[5][6] |
| Injection Volume | 10 µL |
Note: The mobile phase composition can be adjusted to achieve optimal separation. For example, a mixture of methanol and 0.05 mol/l potassium phosphate monobasic buffer (38:62 v/v) has also been reported to be effective.[5]
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 50% methanol in a volumetric flask.[6] Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6] These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. Below are general guidelines for herbal materials and plasma samples.
For Herbal Materials (e.g., Paeonia lactiflora root powder):
-
Grinding: Mill the dried plant material into a fine powder.[6]
-
Extraction: Accurately weigh 1 g of the powdered sample into a centrifuge tube. Add 25 mL of 50% methanol.[6]
-
Sonication: Sonicate the mixture for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[6]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
For Plasma Samples:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate the proteins.[7]
-
Vortexing: Vortex the mixture for 1-2 minutes.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. The following parameters should be assessed:
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999[6] |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 0.4 - 0.9 µg/mL[6][8] |
| Precision (RSD%) | < 2%[6] |
| Accuracy (Recovery %) | 95 - 105%[6] |
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the regression line.
Precision: The precision of the method is determined by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD%).
Accuracy: The accuracy is assessed by performing recovery studies. A known amount of this compound is spiked into a blank sample matrix, and the percentage of recovery is calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data for the HPLC method validation are summarized in the table below for easy comparison.
| Validation Parameter | Result |
| Linearity Range | 1.0 - 2000 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Intra-day Precision (RSD%) | ≤ 8.1%[7] |
| Inter-day Precision (RSD%) | ≤ 10.0%[7] |
| Accuracy (Recovery %) | 95.3 - 106.7% |
| Limit of Detection (LOD) | 0.2 µg/mL[5] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound's inhibition of the TLR4/MAPK/NF-κB signaling pathway.
References
- 1. This compound and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 3. Network pharmacology and in vivo studies reveal the neuroprotective effects of this compound on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Paeoniflorin in In Vitro Cell Culture
Introduction
Paeoniflorin (B1679553) is a water-soluble monoterpene glycoside, the primary bioactive component isolated from the roots of Paeonia lactiflora (White Peony) and other Paeonia species.[1][2] It is extensively studied for a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and anti-tumor effects.[2][3] These properties make this compound a compound of significant interest in drug discovery and development.
These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, summarize key quantitative data, and illustrate relevant biological pathways and workflows.
Properties of this compound
A clear understanding of this compound's physical and chemical properties is crucial for proper handling and experimental design.
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₁₁ |
| Molecular Weight | 480.47 g/mol |
| Appearance | White powder |
| Bioactivity | Known to inhibit inflammatory pathways (NF-κB, MAPK) and modulate cell survival signals (PI3K/Akt).[3][4][5] |
Solubility and Stability
Proper dissolution and storage are critical to maintaining the bioactivity and integrity of this compound for experimental use. This compound is a hydrophilic compound, but for cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[6][7][8]
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 96 - 100 mg/mL (approx. 200 - 208 mM) | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6][9] Ultrasonic treatment may be required for complete dissolution.[6] |
| Water | ≥ 100 mg/mL (approx. 208 mM) | While highly soluble in water, preparing stock solutions in a sterile, buffered aqueous solution for direct use is an alternative to DMSO.[1][6] |
Table 2: Stability and Storage of this compound Solutions
| Condition | Duration | Notes |
| Powder | 3 years at -20°C | Store protected from light and moisture. |
| Stock Solution in DMSO | 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6][9] |
| 1 month at -20°C | For shorter-term storage, -20°C is acceptable.[6][9] | |
| Stability in Media | Stable in acidic conditions | Degradation is accelerated in basic conditions (pH ≥ 9.0) and at elevated temperatures (≥ 60°C).[10] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common practice for in vitro studies.
Materials:
-
This compound powder (MW: 480.47 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale and vortex mixer
Procedure:
-
Calculation: To prepare a 100 mM solution, calculate the required mass of this compound. For 1 mL of stock solution:
-
Mass (g) = 0.1 mol/L × 0.001 L × 480.47 g/mol = 0.04805 g (48.05 mg)
-
-
Weighing: Accurately weigh 48.05 mg of this compound powder and place it into a sterile tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief ultrasonic bath treatment to aid dissolution.[6]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials (e.g., 20-50 µL aliquots). This prevents contamination and degradation from repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months).[9]
Protocol 2: Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium.
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Sterile complete cell culture medium (appropriate for the cell line)
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Example for a 100 µM working solution: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium (1:1000 dilution). Mix well by gentle pipetting.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For the 100 µM example above, the DMSO concentration would be 0.1%. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Application: Use the freshly prepared working solutions and the vehicle control to treat the cells immediately.
Experimental Workflow Diagram
Caption: Workflow for preparing and applying this compound in cell culture experiments.
Effective Concentrations in In Vitro Models
The optimal concentration of this compound varies significantly depending on the cell type, experimental duration, and the specific endpoint being measured. The table below summarizes concentrations reported in the literature for various models.
Table 3: Reported In Vitro Effective Concentrations of this compound
| Cell Line / Model | Application / Assay | Effective Concentration (µM) | Reference(s) |
| HepG2, Bel-7402 (Hepatoma) | Inhibition of cell growth | 6.25 - 200 | [11] |
| PANC-1, Capan-2 (Pancreatic Cancer) | Cytokine inhibition | 50, 100, 200 | [1] |
| Human Hepatic Sinusoidal Endothelial Cells | Anti-inflammatory effects | 50 - 800 | [11] |
| RAW264.7 (Macrophages) | Inhibition of iNOS expression | 10, 30 | [6] |
| HUVECs (Endothelial Cells) | Inhibition of inflammatory pathways | Dose-dependent effects noted | [4] |
| BV2 (Microglia) | Alleviation of LPS+ATP induced damage | Not specified, but effective | [12] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways, primarily related to inflammation, cell survival, and apoptosis.
Caption: Key signaling pathways modulated by this compound in vitro.
References
- 1. Deciphering the action mechanism of this compound in suppressing pancreatic cancer: A network pharmacology study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Root Extracts of Two Cultivars of Paeonia Species: Lipid Composition and Biological Effects on Different Cell Lines: Preliminary Results [mdpi.com]
- 3. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 5. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Study on stability of this compound | Semantic Scholar [semanticscholar.org]
- 11. This compound, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits the Activation of Microglia and Alleviates Depressive Behavior by Regulating SIRT1-NF-kB-NLRP3/Pyroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Paeoniflorin Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of paeoniflorin (B1679553) administration protocols for in vivo animal studies, summarizing key therapeutic areas, administration routes, and dosages. Detailed experimental protocols for commonly used animal models and relevant signaling pathways are also presented to guide researchers in their study design.
Data Presentation: this compound In Vivo Administration Protocols
The following table summarizes the administration protocols for this compound in various animal models across different therapeutic areas. This allows for easy comparison of dosages, routes of administration, and treatment durations.
| Therapeutic Area | Animal Model | Species | Administration Route | Dosage | Treatment Duration | Reference |
| Neuroinflammation & Depression | Lipopolysaccharide (LPS)-induced depression | Mouse (C57BL) | Oral Gavage | 20, 40, 80 mg/kg/day | 7 days | [1] |
| Depression | Chronic restraint stress (CRS) | Mouse (C57BL/6J) | Not Specified | Not Specified | Not Specified | [2] |
| Depression | Interferon-alpha (IFN-α)-induced depression | Mouse (C57BL/6J) | Intragastric | 10, 20, 40 mg/kg/day | 4 weeks | [3] |
| Neuropathic Pain | Chronic Constriction Injury (CCI) | Rat (Wistar) | Intraperitoneal Injection | 50 mg/kg/day | 15 days | [4] |
| Neuropathic Pain & Depression | Sciatic nerve cuffing (Cuff) | Mouse | Intraperitoneal Injection | Not Specified | 14 days | [5] |
| Stroke | Middle Cerebral Artery Occlusion (MCAO) | Rat (Sprague-Dawley) | Intraperitoneal Injection | 5, 10 mg/kg, twice daily | 14 days | [6][7] |
| Alzheimer's Disease | Transgenic (APP/PS1) | Mouse | Not Specified | Not Specified | 4 weeks | [8][9][10] |
| Alzheimer's Disease | Lipopolysaccharide (LPS)-induced cognitive dysfunction | Mouse | Not Specified | 5, 10 mg/kg | Not Specified | [11] |
| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) | Rat | Not Specified | 5, 10, 20 mg/kg | 3 weeks | [12] |
| Rheumatoid Arthritis | Collagen-induced arthritis (CIA) | Mouse (DBA/1) | Intraperitoneal Injection | Not Specified | Daily from day 21 to 36 | [13] |
| Cardiovascular Disease | Ischemia/Reperfusion (I/R) | Rat | Oral Administration | Not Specified | 7 days | [14][15] |
| Cardiovascular Disease | Acute Myocardial Infarction (AMI) | Rat | Not Specified | Not Specified | Not Specified | [16] |
| Urticaria-like Lesions | Ovalbumin (OVA)-induced | Mouse | Oral Gavage | Not Specified | Not Specified | [17] |
| Schizophrenia-like Behaviors | MK-801-induced | Mouse | Oral Gavage | 10, 50, 100 mg/kg/day | 4 weeks | [18] |
| Pulmonary Fibrosis | Bleomycin-induced | Mouse | Oral Administration | 25, 50, 100 mg/kg | 21 days | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Lipopolysaccharide (LPS)-Induced Depression and Neuroinflammation in Mice
Objective: To induce a state of depression-like behavior and neuroinflammation in mice to test the therapeutic effects of this compound.
Materials:
-
Male C57BL mice
-
This compound (20, 40, 80 mg/kg)
-
Lipopolysaccharide (LPS) from E. coli (2 mg/kg)
-
0.9% Sodium Chloride (Saline)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: House male C57BL mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into five groups (n=12/group):
-
Control (Saline)
-
Model (LPS 2 mg/kg)
-
This compound Low Dose (20 mg/kg/day) + LPS
-
This compound Medium Dose (40 mg/kg/day) + LPS
-
This compound High Dose (80 mg/kg/day) + LPS
-
-
This compound Administration: Administer the corresponding doses of this compound or saline to the respective groups via oral gavage daily for 7 consecutive days.[1]
-
LPS Induction: One hour after the final this compound/saline administration on day 7, induce neuroinflammation by administering a single intraperitoneal injection of LPS (2 mg/kg in a 0.2 mL volume) to the model and this compound-treated groups. The control group receives an equivalent volume of saline.[1]
-
Behavioral Testing: 24 hours after the LPS injection, perform behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) to assess depression-like behaviors.
-
Biochemical and Histological Analysis: Following behavioral testing, euthanize the animals and collect brain tissue (specifically the hippocampus) and serum for analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA and for histological examination (e.g., Nissl staining to assess neuronal damage).[1]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
Objective: To induce neuropathic pain in rats to evaluate the analgesic effects of this compound.
Materials:
-
Male Wistar rats (200-220g)
-
This compound (50 mg/kg)
-
Chloral (B1216628) hydrate (B1144303) (anesthetic)
-
4.0 chromic gut sutures
-
Surgical instruments
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats to the housing conditions for one week prior to surgery.
-
Grouping: Randomly divide the rats into four groups:
-
Sham + Vehicle (Normal Saline)
-
CCI + Vehicle
-
CCI + this compound (50 mg/kg)
-
CCI + Albiflorin (50 mg/kg) - Note: Albiflorin is often studied alongside this compound.
-
-
Surgical Procedure (CCI):
-
Anesthetize the rats with chloral hydrate (300 mg/kg, intraperitoneal injection).
-
Expose the right sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures of 4.0 chromic gut around the nerve at 1.0 mm intervals.[4]
-
For the sham group, expose the sciatic nerve without ligation.
-
-
Drug Administration: Starting on the first day after surgery, administer this compound (50 mg/kg) or vehicle via intraperitoneal injection once daily for 15 consecutive days.[4]
-
Pain Behavior Assessment: Measure the mechanical withdrawal threshold using von Frey filaments at baseline and at regular intervals after surgery to assess mechanical allodynia.
-
Biochemical Analysis: On day 15, 60 minutes after the last drug administration, euthanize the rats and collect the L4-L5 spinal cord segments for analysis of inflammatory mediators and signaling pathway components (e.g., MAPK pathway proteins) via ELISA and Western blotting.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its modulation of multiple signaling pathways. The following diagrams illustrate key pathways and a general experimental workflow for in vivo studies.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: this compound's modulation of TLR4/NF-κB and Keap1/Nrf2/HO-1 pathways.[1][5]
Caption: this compound's differential regulation of the MAPK signaling pathway.[4][14][20]
References
- 1. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound ameliorates interferon-alpha-induced neuroinflammation and depressive-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 6. This compound improves functional recovery through repressing neuroinflammation and facilitating neurogenesis in rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Atttenuates Amyloidogenesis and the Inflammatory Responses in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Lipopolysaccharide-Induced Cognitive Dysfunction by Inhibition of Amyloidogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates collagen‐induced arthritis via suppressing nuclear factor‐κB signalling pathway in osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 15. Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound ameliorates acute myocardial infarction of rats by inhibiting inflammation and inducible nitric oxide synthase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Circadian Pharmacological Effects of this compound on Mice With Urticaria-like Lesions [frontiersin.org]
- 18. This compound Rescued MK-801-Induced Schizophrenia–Like Behaviors in Mice via Oxidative Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, the main active constituent of Paeonia lactiflora roots, attenuates bleomycin-induced pulmonary fibrosis in mice by suppressing the synthesis of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paeoniflorin-Induced Apoptosis in Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Paeoniflorin (PF), a natural compound extracted from Paeonia lactiflora, to induce apoptosis in glioma cell lines. The information compiled herein is based on peer-reviewed studies and is intended to guide researchers in exploring the therapeutic potential of this compound against glioblastoma.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The development of novel therapeutic agents that can effectively target glioma cells is a critical area of research. This compound has emerged as a promising candidate due to its demonstrated anti-tumor activities, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[2][3] This document outlines the key signaling pathways affected by this compound and provides standardized protocols for investigating its apoptotic effects on glioma cells in vitro.
Data Presentation: Efficacy of this compound on Glioma Cell Lines
The following tables summarize the dose- and time-dependent effects of this compound on the viability and apoptosis of common human glioma cell lines (U87, U251, and T98G).
Table 1: Effect of this compound on Glioma Cell Viability (MTT/CCK-8 Assay)
| Cell Line | This compound Concentration | Treatment Time | % Decrease in Cell Viability | Reference |
| U87 | 5 µM | 24 h | ~10% | [4] |
| 10 µM | 24 h | ~20% | [4] | |
| 20 µM | 24 h | Significant Decrease | [1] | |
| 20 µM | 48 h | Further Significant Decrease | [1] | |
| U251 | 5 µM | 24 h | ~10% | [4] |
| 10 µM | 24 h | ~20% | [4] | |
| 20 µM | 24 h | Significant Decrease | [1] | |
| 20 µM | 48 h | Further Significant Decrease | [1] | |
| T98G | 5 µM | 24 h | ~10% | [4] |
| 10 µM | 24 h | ~20% | [4] |
Table 2: this compound-Induced Apoptosis in Glioma Cells (Flow Cytometry with Annexin V/PI Staining)
| Cell Line | This compound Concentration | Treatment Time | % Apoptotic Cells | Reference |
| U87 | 5 µM | 24 h | 10% | [4] |
| 10 µM | 24 h | 22% | [4] | |
| 15 µM | 24 h | Increased from 7.4% to 22.5% | [2] | |
| 20 µM | 24 h | Significant Increase | [1] | |
| U251 | 5 µM | 24 h | 7% | [4] |
| 10 µM | 24 h | 19% | [4] | |
| 20 µM | 24 h | Increased from 3.7% to 23.7% | [2] | |
| T98G | 5 µM | 24 h | 10% | [4] |
| 10 µM | 24 h | 14% | [4] |
Key Signaling Pathways in this compound-Induced Apoptosis
This compound has been shown to modulate several signaling pathways to exert its pro-apoptotic effects in glioma cells. The primary mechanisms identified include the degradation of STAT3, inactivation of Skp2, and suppression of the TGF-β pathway.
STAT3 Degradation Pathway
This compound induces apoptosis by promoting the degradation of Signal Transducer and Activator of Transcription 3 (STAT3) through the ubiquitin-proteasome pathway.[1][5] This leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin.[1]
Caption: this compound-induced STAT3 degradation pathway.
Skp2 Inactivation Pathway
This compound has also been found to downregulate the expression of S-phase kinase-associated protein 2 (Skp2), an oncogene that plays a role in cell cycle progression and tumorigenesis.[2][6] Inhibition of Skp2 leads to G2/M cell cycle arrest and apoptosis.[2]
Caption: this compound-mediated inactivation of Skp2.
TGF-β Signaling and EMT Suppression
This compound can inhibit the migration and invasion of glioblastoma cells by suppressing the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][7] This, in turn, inhibits the Epithelial-to-Mesenchymal Transition (EMT), a process crucial for tumor progression and metastasis.[4][8] This action also contributes to the induction of apoptosis.
Caption: this compound's suppression of TGF-β signaling.
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and this compound Treatment
This protocol describes the basic culture of glioma cell lines and their treatment with this compound.
Caption: General workflow for cell culture and treatment.
Materials:
-
Human glioma cell lines (e.g., U87, U251)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO or appropriate solvent)
-
Culture plates (96-well for viability, 6-well for apoptosis and protein extraction)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture glioma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Seed cells into appropriate culture plates (e.g., 5.0x10³ cells/well in a 96-well plate for MTT assay).[9]
-
Allow cells to adhere by incubating for 24 hours.
-
Prepare various concentrations of this compound (e.g., 0, 5, 10, 20 µM) in fresh culture medium.[10]
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[2]
Apoptosis Assay using Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol details the quantification of apoptotic cells following this compound treatment.
Materials:
-
Treated cells from Protocol 1
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
After treatment, harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 500 µl of binding buffer.[4]
-
Add 5 µl of FITC-conjugated anti-Annexin V antibody and 5 µl of Propidium Iodide (PI) to the cell suspension.[4]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. At least 10,000 cells should be analyzed per sample.[5]
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated cells from Protocol 1
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Polyvinylidene difluoride (PVDF) membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Skp2, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells in protein extraction buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of total protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with specific primary antibodies overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Conclusion
This compound demonstrates significant potential as an anti-glioma agent by inducing apoptosis through multiple signaling pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the mechanisms of action of this compound and evaluate its therapeutic efficacy in preclinical models of glioblastoma.
References
- 1. This compound inhibits human glioma cells via STAT3 degradation by the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts antitumor effects by inactivating S phase kinase-associated protein 2 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of this compound on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Migration and Invasion of Human Glioblastoma Cells via Suppression Transforming Growth Factor β-Induced Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound exerts antitumor effects by inactivating S phase kinase-associated protein 2 in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Migration and Invasion of Human Glioblastoma Cells via Suppression Transforming Growth Factor β-Induced Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound inhibits proliferation and induces apoptosis of human glioma cells via microRNA-16 upregulation and matrix metalloproteinase-9 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Paeoniflorin's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Paeoniflorin (B1679553) (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has demonstrated significant anti-inflammatory properties. These properties are largely attributed to its ability to modulate the production of various cytokines, key signaling molecules that regulate inflammatory responses. This document provides a comprehensive set of protocols to assess the effects of this compound on cytokine production in vitro, offering a valuable tool for researchers in immunology and drug development.
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in various cell types, particularly in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][2][3][4] The underlying mechanism of this inhibition involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][5]
Specifically, this compound has been observed to inhibit the phosphorylation and subsequent degradation of Inhibitor of kappa B alpha (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB.[1][6] Additionally, this compound can attenuate the phosphorylation of key kinases in the MAPK pathway, such as p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[7] Evidence also suggests that this compound's regulatory effects may extend to upstream signaling molecules like Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and TGF-β-activated kinase 1 (TAK1).[8][9]
This document outlines detailed protocols for cell culture, induction of cytokine production, quantification of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and intracellular flow cytometry, and analysis of the underlying signaling pathways by Western blotting.
Data Presentation
The following tables summarize the quantitative effects of this compound on cytokine and nitric oxide (NO) production as reported in the literature.
Table 1: Inhibitory Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration | % Inhibition | Reference |
| TNF-α | 10⁻⁵ mol/L | 20.57% | [8] |
| IL-6 | 10⁻⁵ mol/L | 29.01% | [8] |
Table 2: IC50 Value of this compound on Nitric Oxide (NO) Production
| Cell Line | Stimulant | IC50 of this compound | Reference |
| RAW 264.7 | LPS | 2.2 x 10⁻⁴ mol/L | [8][10] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 murine macrophages and subsequent treatment with this compound and an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PF)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Seed the RAW 264.7 cells into 6-well or 24-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
-
This compound and LPS Treatment:
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µmol/L) for 1-2 hours.[5]
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production.[11]
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants for cytokine analysis by ELISA.
-
For Western blot or flow cytometry analysis, wash the cells with ice-cold PBS and proceed to the respective protocols.
-
Quantification of Cytokine Production by ELISA
This protocol outlines the steps for measuring the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using a sandwich ELISA.
Materials:
-
Commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
-
Cell culture supernatants (collected from Protocol 1)
-
Wash Buffer (usually provided in the kit)
-
Assay Diluent (usually provided in the kit)
-
Detection Antibody (usually provided in the kit)
-
Streptavidin-HRP conjugate (usually provided in the kit)
-
TMB Substrate Solution (usually provided in the kit)
-
Stop Solution (usually provided in the kit)
-
Microplate reader
Protocol:
-
Plate Preparation:
-
Bring all reagents to room temperature.
-
Add 100 µL of capture antibody, diluted in coating buffer, to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
The next day, wash the plate three times with Wash Buffer.
-
Block the plate by adding 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the cytokine standard to generate a standard curve.
-
Add 100 µL of the standards and cell culture supernatants to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the biotinylated detection antibody, diluted in Assay Diluent, to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate three times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Intracellular Cytokine Staining and Flow Cytometry
This protocol details the method for detecting intracellular cytokines within individual cells, allowing for the analysis of cytokine production at a single-cell level.
Materials:
-
Treated cells (from Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD11b, F4/80 for macrophages)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Flow cytometer
Protocol:
-
Cell Stimulation and Protein Transport Inhibition:
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Stain for cell surface markers by adding fluorochrome-conjugated antibodies (e.g., anti-CD11b, anti-F4/80) and incubating for 20-30 minutes at 4°C in the dark.[11]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.[11]
-
Wash the cells twice with Permeabilization Buffer (the wash buffer from the kit).
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization Buffer.
-
Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IL-1β, anti-IL-6) and incubate for 30 minutes at room temperature in the dark.[5]
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometric Analysis:
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the macrophage population based on forward and side scatter, followed by surface marker expression (e.g., CD11b+/F4/80+).[9][13] Then, quantify the percentage of cytokine-positive cells within the macrophage gate.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins.
Materials:
-
Treated cells (from Protocol 1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. This compound Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 3. This compound Ameliorates Macrophage Infiltration and Activation by Inhibiting the TLR4 Signaling Pathway in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the macrophage-related rosacea-like inflammatory reaction through the suppressor of cytokine signaling 3-apoptosis signal-regulating kinase 1-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits LPS-Induced Activation of Splenic CD4+ T Lymphocytes and Relieves Pathological Symptoms in MRL/lpr Mice by Suppressing IRAK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory effect of this compound on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Enhancing Paeoniflorin Bioavailability: A Guide to Advanced Delivery Systems
Application Notes & Protocols for Researchers in Drug Development
Paeoniflorin (B1679553) (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor oral bioavailability, which is estimated to be around 3-4%.[4] This low bioavailability is attributed to several factors, including its hydrophilic nature, poor membrane permeability, P-glycoprotein (P-gp) mediated efflux, and intestinal metabolism.[4][5][6][7]
To overcome these limitations, various advanced drug delivery systems have been developed to enhance the oral absorption and pharmacokinetic profile of this compound. This document provides an overview of these delivery systems, summarizes key pharmacokinetic data, and offers detailed protocols for their preparation and evaluation.
Rationale for Advanced Delivery Systems
The inherent physicochemical properties of this compound contribute to its suboptimal absorption following oral administration. As a water-soluble compound, it struggles to permeate the lipophilic intestinal membrane.[5] Furthermore, it is a substrate for the efflux transporter P-gp, which actively pumps the molecule back into the intestinal lumen, reducing its net absorption.[6][7][8] The development of novel delivery systems aims to address these challenges by:
-
Enhancing Lipophilicity: Encapsulating this compound in lipid-based carriers can improve its affinity for the intestinal membrane.
-
Protecting from Degradation: Delivery systems can shield this compound from enzymatic degradation in the gastrointestinal tract.
-
Inhibiting P-gp Efflux: Certain formulation components can inhibit the function of P-gp, thereby increasing intracellular drug concentration.
-
Facilitating Cellular Uptake: Nano-sized carriers can be taken up by intestinal cells through various endocytic pathways.
Comparative Pharmacokinetic Data
Several studies have demonstrated the potential of different delivery systems to significantly improve the bioavailability of this compound. The following table summarizes the key pharmacokinetic parameters from various formulations compared to free this compound.
| Delivery System | Model | Dose | Cmax (ng/mL) | AUC (ng/mL·h) | Relative Bioavailability (%) | Reference |
| This compound Solution | Rats | Varies | 964.89 ± 128.81 | 5676.14 ± 311.61 | 100 | [9] |
| This compound-Phospholipid Complex | Rats | 100 mg/kg | ~2412 (2.5-fold increase) | ~11182 (1.97-fold increase) | 197 | [10] |
| Glycyrrhiza Protein-Paeoniflorin Nanoparticles (GP-PF NPs) | Rats | 50 mg/kg | 2508.71 ± 255.01 (2.60-fold increase) | 11068.35 ± 2093.72 (1.95-fold increase) | 195 | [5][9] |
| Glycyrrhizic Acid Self-Assembled Nanomicelles (GL-SNM) | Rats | 50 mg/kg | ~1592 (1.65-fold increase) | ~9365 (1.65-fold increase) | 165 | [9] |
| Shaoyao Gancao Decoction Self-Assembled Nanoparticles (SGD-SAN) | Rats | 50 mg/kg | ~1400 (1.45-fold increase) | ~8230 (1.45-fold increase) | 145 | [9] |
| This compound with Verapamil (P-gp inhibitor) | Rats | 25 mg/kg PF + 20 mg/kg Verapamil | 4.6-fold increase vs. PF alone | 4.6-fold increase vs. PF alone | 460 | [8] |
Note: The values presented are approximated from the data available in the cited literature and are intended for comparative purposes. The fold increase is calculated relative to the this compound solution control group in the respective studies.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of key this compound delivery systems.
Preparation of this compound-Phospholipid Complex (PF-PLC)
Principle: This method is based on the formation of a complex between this compound and phospholipids (B1166683) through solvent evaporation, which enhances the lipophilicity of this compound.[10]
Materials:
-
This compound (PF)
-
Phospholipids (e.g., soy lecithin)
-
N-octanol
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Dissolve a specific molar ratio of this compound and phospholipids in ethanol with constant stirring.
-
The solution is then subjected to rotary evaporation under a vacuum at a controlled temperature to remove the solvent, forming a thin film.
-
The resulting film is further dried in a vacuum oven to remove any residual solvent.
-
The dried this compound-phospholipid complex is then collected and stored in a desiccator.
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the formation of the complex and the amorphous state of PF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the interactions between PF and the phospholipid.
-
X-ray Powder Diffraction (XRD): To analyze the crystalline structure of the complex.
-
Oil-Water Partition Coefficient (logP): To determine the lipophilicity of the complex compared to free PF.
Preparation of Glycyrrhiza Protein-Paeoniflorin Nanoparticles (GP-PF NPs)
Principle: This method utilizes the self-assembly property of Glycyrrhiza protein to encapsulate this compound into nanoparticles, improving its stability and facilitating cellular uptake.[5][9]
Materials:
-
This compound (PF)
-
Glycyrrhiza protein (GP)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic probe
Protocol:
-
Disperse a specific amount of Glycyrrhiza protein in deionized water and stir until a homogenous solution is formed.
-
Dissolve this compound in deionized water.
-
Add the this compound solution dropwise to the Glycyrrhiza protein solution under constant magnetic stirring.
-
The mixture is then sonicated using an ultrasonic probe to induce the self-assembly of nanoparticles.
-
The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).
-
Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Determined by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the amount of encapsulated this compound using a suitable analytical method like HPLC.
In Vivo Pharmacokinetic Study Protocol
Principle: To evaluate the oral bioavailability of the this compound delivery system by measuring the plasma concentration of this compound over time in an animal model.
Materials:
-
This compound formulation
-
Control (this compound solution)
-
Sprague-Dawley rats (or other suitable animal model)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation or the control solution to the rats via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma samples using a suitable solvent extraction method.
-
Analyze the concentration of this compound in the plasma extracts using a validated HPLC method.[11]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: this compound's anti-inflammatory mechanism.
The development and evaluation of a novel this compound delivery system typically follows a structured workflow.
Caption: Workflow for delivery system development.
Conclusion
The development of advanced drug delivery systems presents a promising strategy to overcome the pharmacokinetic limitations of this compound. Formulations such as phospholipid complexes and protein-based nanoparticles have demonstrated significant improvements in oral bioavailability. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the development of novel this compound therapeutics. Further research should focus on optimizing these delivery systems for clinical translation and exploring their efficacy in various disease models.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. A review on the pharmacokinetics of this compound and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycyrrhiza Protein-Based Nanoparticles Enhance the Oral Bioavailability and Analgesic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms responsible for poor oral bioavailability of this compound: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Responsible for Poor Oral Bioavailability of this compound: Role of Intestinal Disposition and Interactions with Sinomenine - ProQuest [proquest.com]
- 8. Quantification of this compound by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between this compound and Verapamil [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, physicochemical characterization and pharmacokinetics of this compound-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method for the determination of this compound in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Studying Paeoniflorin's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin (B1679553) (PF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, is a major active component in traditional Chinese medicine.[1] A growing body of evidence highlights its significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as ischemic stroke.[1][2][3][4] In vitro models are indispensable tools for elucidating the molecular mechanisms underlying these protective effects, allowing for controlled investigation of cellular pathways and rapid screening of therapeutic potential.[4]
These application notes provide a comprehensive overview of common in vitro models, detailed experimental protocols, and key signaling pathways involved in the neuroprotective action of this compound.
Common In Vitro Models and Neurotoxic Insults
The selection of an appropriate cell model and neurotoxic stimulus is critical for mimicking specific aspects of neurodegenerative pathologies.
1.1. Cellular Models:
-
PC12 Cells: Derived from a pheochromocytoma of the rat adrenal medulla, these cells differentiate into a neuron-like phenotype upon treatment with Nerve Growth Factor (NGF). They are widely used to model dopaminergic neurons and study neurotoxicity and neuroprotection in the context of Parkinson's disease.[2][5][6]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are frequently used in research for Alzheimer's and Parkinson's disease due to their human origin and ease of culture.[7]
-
Primary Cortical Neurons: Isolated directly from the cortex of rodent embryos, these cells provide a model that closely resembles the in vivo environment.[8][9] They are particularly valuable for studying ischemia-reperfusion injury.[8][9]
1.2. Neurotoxic Insults:
-
Hydrogen Peroxide (H₂O₂): Induces oxidative stress, a common pathological feature in many neurodegenerative diseases, by generating reactive oxygen species (ROS) that lead to cellular damage and apoptosis.[2][7]
-
1-methyl-4-phenylpyridinium (MPP⁺): A potent neurotoxin that selectively destroys dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, thereby modeling Parkinson's disease pathology.[5][6]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): An in vitro model for cerebral ischemia-reperfusion injury, where cells are deprived of oxygen and glucose, followed by their reintroduction, mimicking the conditions of a stroke.[8][9]
-
Glutamate: An excitatory neurotransmitter that, in excess, causes excitotoxicity by overactivating receptors like the NMDA receptor, leading to calcium influx and neuronal death. This is relevant for conditions like stroke and epilepsy.[6][10]
-
Amyloid-beta (Aβ) peptide: A key component of the amyloid plaques found in the brains of Alzheimer's disease patients, Aβ oligomers are neurotoxic and induce apoptosis and inflammation.[3][6]
Data Presentation: Efficacy of this compound in Vitro
The following tables summarize quantitative data from various studies, demonstrating the neuroprotective effects of this compound across different models and assays.
Table 1: this compound's Effect on Cell Viability and Cytotoxicity
| Cell Line | Insult | This compound Conc. | Assay | Outcome | Reference |
| PC12 | H₂O₂ (200 µM) | 20, 40, 80 µM | MTT | Increased cell viability (viability was 58.6% with H₂O₂ alone) | [2] |
| PC12 | MPP⁺ | 50-400 µM | MTT | Significantly improved cell viability | [5] |
| PC12 | Glutamate (15 mM) | 100, 200, 300 µM | MTT | Increased cell viability | [6] |
| SH-SY5Y | H₂O₂ (300 µM) | 10 µg/mL | MTT | Increased cell viability to 56.87% | [7] |
| Primary Cortical Neurons | OGD/R | 10 nM - 1 µM | MTT | Promoted neuron survival | [8] |
| PC12 | H₂O₂ (200 µM) | 20, 40, 80 µM | LDH Release | Reduced LDH release | [2] |
| PC12 | MPP⁺ | 50-400 µM | LDH Release | Inhibited over-release of LDH | [5] |
| SH-SY5Y | H₂O₂ (300 µM) | 10 µg/mL | LDH Release | Decreased LDH release from 100% to 93.37% | [7] |
Table 2: this compound's Effect on Apoptosis and Oxidative Stress Markers
| Cell Line | Insult | This compound Conc. | Marker | Outcome | Reference |
| PC12 | H₂O₂ (200 µM) | 80 µM | Bcl-2/Bax Ratio | Increased the Bcl-2/Bax ratio | [2] |
| PC12 | MPP⁺ | Not specified | Bcl-xL | Restored the expression of Bcl-xL to 94% of control | [5] |
| PC12 | H₂O₂ (200 µM) | 80 µM | Caspase-3 | Reduced activation of caspase-3 | [2] |
| PC12 | MPP⁺ | Not specified | Cleaved PARP | Markedly suppressed the MPP⁺-induced increase of cleaved PARP | [5] |
| PC12 | H₂O₂ (200 µM) | 20, 40, 80 µM | ROS Levels | Reduced ROS accumulation | [2] |
| SH-SY5Y | H₂O₂ (300 µM) | 10 µg/mL | ROS Levels | Decreased ROS production from 100% to 87.04% | [7] |
Experimental Protocols
Here are detailed protocols for key experiments used to assess this compound's neuroprotective effects.
3.1. General Experimental Workflow
The typical workflow for assessing neuroprotection involves culturing cells, inducing a neurotoxic insult, treating with the therapeutic agent (this compound), and finally, evaluating the outcomes using various cellular and molecular assays.
3.2. Protocol: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5]
-
Materials: PC12 cells, 96-well plates, cell culture medium, this compound (PF), neurotoxin (e.g., H₂O₂), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and culture for 24 hours.[5]
-
Pre-treat the cells with various concentrations of PF (e.g., 20, 40, 80 µM) for a specified time (e.g., 2 hours).[2]
-
Introduce the neurotoxin (e.g., 200 µM H₂O₂) and co-incubate for 24 hours.[2] Include control wells (no treatment), PF-only wells, and toxin-only wells.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[2]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control group.
-
3.3. Protocol: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[5]
-
Materials: Cell culture supernatant from the experiment, LDH assay kit.
-
Procedure:
-
Following the treatment period (as in step 3 of the MTT protocol), carefully collect the cell culture medium (supernatant) from each well.
-
Use a commercial LDH toxicology assay kit according to the manufacturer's instructions.
-
Typically, 30-50 µL of the collected medium is transferred to a new 96-well plate.[5]
-
Add the kit's reaction mixture and incubate at room temperature for 30 minutes.[5]
-
Add a stop solution (e.g., 1N HCl) to terminate the reaction.[5]
-
Measure the absorbance at the specified wavelength (e.g., 490 nm or 540 nm) using a microplate reader.[5]
-
Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
-
3.4. Protocol: Intracellular ROS Measurement using DCFH-DA
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels.
-
Materials: Cells in a 96-well plate, DCFH-DA probe (10 mM stock), serum-free medium, PBS.
-
Procedure:
-
After the experimental treatment, remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[2]
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate spectrofluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[2]
-
Express ROS levels as a percentage relative to the control group.
-
3.5. Protocol: Protein Expression Analysis by Western Blot
This technique is used to detect and quantify specific proteins (e.g., Bcl-2, Bax, p-Akt, p-ERK) to study signaling pathways.[5][8]
-
Materials: Treated cells, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-Akt, anti-Bcl-2, anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) detection kit.
-
Procedure:
-
Lysis: Lyse the cells on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]
-
Detection: Wash the membrane again, then apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like GAPDH.
-
Key Signaling Pathways in this compound's Neuroprotection
This compound exerts its neuroprotective effects by modulating multiple intracellular signaling pathways. Key mechanisms include the activation of pro-survival kinases and the inhibition of apoptotic cascades.
4.1. A₁R-Mediated Pro-Survival Signaling
Studies show that this compound can activate the adenosine (B11128) A₁ receptor (A₁R), leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][9] This initiates downstream signaling through two major pro-survival pathways: PI3K/Akt and MAPK/ERK.[5][8][9] Activation of Akt and ERK1/2 promotes cell survival and protects neurons from ischemic injury.[8][9]
4.2. Modulation of Apoptotic Pathways
This compound protects neurons by directly interfering with the apoptotic machinery. It increases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins like Bax.[2][3][6] This prevents the activation of executioner caspases, such as caspase-3, and inhibits the cleavage of PARP, a key protein involved in DNA repair and cell death, ultimately blocking the apoptotic process.[2][5]
Conclusion
In vitro models provide a robust and adaptable platform for investigating the neuroprotective effects of this compound. By using cell lines like PC12 and SH-SY5Y, or primary neurons, in combination with various neurotoxic insults, researchers can effectively screen for efficacy and dissect the underlying molecular mechanisms. The protocols and data presented here serve as a foundational guide for utilizing these models to explore this compound's therapeutic potential in the context of neurodegenerative diseases and ischemic injury. The consistent findings across multiple models point towards this compound's ability to enhance cell survival by activating pro-survival signaling and inhibiting key apoptotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of this compound on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical Evidence of this compound Effectiveness for the Management of Cerebral Ischemia/Reperfusion Injury: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. This compound, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgecm.org.tw [sgecm.org.tw]
- 8. physoc.org [physoc.org]
- 9. This compound ameliorates ischemic neuronal damage in vitro via adenosine A1 receptor-mediated transactivation of epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Cerebral Ischemia-Induced Injury by Regulating Ca2+/CaMKII/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Paeoniflorin as a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis
Introduction
Paeoniflorin (B1679553) (PF), a monoterpene glycoside, is the primary bioactive component isolated from the root of Paeonia lactiflora (white peony root), a herb widely used in traditional Chinese medicine.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, immunoregulatory, and neuroprotective effects, this compound has emerged as a promising therapeutic candidate for autoimmune diseases.[1][2][3][4] Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][3] Research has demonstrated that this compound can significantly ameliorate the clinical symptoms of EAE, reduce CNS inflammation and demyelination, and delay disease onset, highlighting its potential as a novel therapeutic agent for MS.[1][5][6]
Mechanism of Action
This compound exerts its therapeutic effects in EAE through a multi-targeted mechanism, primarily by modulating the autoimmune response and neuroinflammation.
-
Inhibition of Dendritic Cell (DC) Function and Th17 Cell Differentiation: this compound has been shown to suppress the function of dendritic cells. It reduces the expression of co-stimulatory molecules (CD80, CD40) and MHCII on DCs.[7] This impaired DC function leads to a decreased production of key pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).[1][6] Since IL-6 is crucial for the differentiation of pathogenic T helper 17 (Th17) cells, its reduction by this compound results in a significant decrease in the Th17 cell population in the CNS and spleen of EAE mice.[1][6][7] This effect appears to be indirect, as this compound does not directly inhibit Th17 differentiation but rather targets the DCs that promote it.[1][6] The mechanism may involve the inhibition of the IKK/NF-κB and JNK signaling pathways in DCs.[6]
-
Inhibition of Microglia/Macrophage M1 Polarization: A key mechanism of this compound's action is its ability to inhibit the pro-inflammatory M1 polarization of microglia and macrophages in the CNS.[3][5][8] It achieves this by directly targeting and inhibiting the glycolytic enzyme α-enolase (ENO1).[3][5][8][9] By inhibiting ENO1's enzymatic activity, this compound impairs glucose metabolism in these immune cells, which is essential for their M1 polarization.[3][8] This suppression of M1 microglia/macrophages leads to a reduction in the inflammatory environment within the CNS.[3][5]
-
Modulation of Immune Cell Balance: this compound helps to restore the balance between pro-inflammatory Th17 cells and regulatory T (Treg) cells, which is often skewed in autoimmune diseases.[5][8] While it significantly reduces Th17 cell populations, some studies suggest it may also promote regulatory cell subsets, contributing to its overall immunomodulatory effect.[2][10]
-
Neuroprotective Effects: Beyond its immunomodulatory roles, this compound exhibits direct neuroprotective properties.[3][11][12] It can penetrate the blood-brain barrier and has been shown to have anti-oxidant and anti-apoptotic effects in various neurological disease models, which may contribute to the preservation of neurons and the reduction of demyelination observed in PF-treated EAE mice.[5][8][11]
Data Presentation: Summary of Quantitative Data
Table 1: Effect of this compound on Clinical and Histopathological Scores in EAE
| Parameter | EAE Control Group | This compound-Treated Group | Dosage | Species/Model | Reference |
| Mean Clinical Score (Peak) | ~4.0 | ~2.0 - 2.5 | 150-200 mg/kg | C57BL/6 Mice | [5] |
| Disease Onset (Days) | ~10-12 | Delayed | 5 mg/kg | C57BL/6 Mice | [1] |
| Inflammation Score (Spinal Cord) | High | Significantly Reduced | 150-200 mg/kg | C57BL/6 Mice | [5] |
| Demyelination Score (Spinal Cord) | High | Significantly Reduced | 150-200 mg/kg | C57BL/6 Mice | [5] |
Table 2: Effect of this compound on Immune Cell Populations in EAE CNS
| Cell Population | EAE Control Group (% of CD45+ cells) | This compound-Treated Group (% of CD45+ cells) | Dosage | Species/Model | Reference |
| Th17 Cells (CD4+ IL-17+) | Increased | Dramatically Decreased | 5 mg/kg | C57BL/6 Mice | [6][7] |
| Microglia (CD45int CD11b+) | Increased | Reduced | 150 mg/kg | C57BL/6 Mice | [8] |
| Macrophages (CD45high CD11b+) | Increased | Reduced | 150 mg/kg | C57BL/6 Mice | [8] |
| M1 Microglia/Macrophages (CD11b+ CD86+) | Increased | Decreased | 150 mg/kg | C57BL/6 Mice | [8] |
Table 3: Effect of this compound on Cytokine and Molecular Marker Expression
| Molecule | Location | EAE Control Group | This compound-Treated Group | Dosage | Reference |
| IL-6 (Production by DCs) | Spleen / in vitro | High | Suppressed | 5 mg/kg | [1][6] |
| IL-17 (mRNA) | CNS / Spleen | High | Decreased | 5 mg/kg | [6] |
| RORγt (mRNA) | CNS / Spleen | High | Decreased | 5 mg/kg | [6] |
| p-STAT3 | CD4+ T cells | High | Decreased | 5 mg/kg | [6] |
| ENO1 (Enzyme Activity) | CNS / Spleen CD11b+ cells | High | Reduced | 150 mg/kg | [5] |
| TNF-α, IL-1β (mRNA) | CNS Mononuclear Cells | High | Decreased | 150 mg/kg | [5] |
Experimental Protocols
1. EAE Induction Protocol (MOG₃₅₋₅₅ in C57BL/6 Mice)
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Antigen Emulsion:
-
Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
-
Create a stable water-in-oil emulsion by mixing the MOG₃₅₋₅₅ solution and CFA. Emulsify using two glass syringes connected by a luer lock until a drop of the emulsion does not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the emulsion subcutaneously into two sites on the flank (total volume 200 µL per mouse). This delivers 200 µg of MOG₃₅₋₅₅.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization.
-
2. This compound Administration Protocol
-
Preparation: Dissolve this compound (PF) in sterile PBS.
-
Dosage: Administer PF via i.p. injection. Dosages cited range from 5 mg/kg to 200 mg/kg daily.[1][5]
-
Schedule: Begin administration from Day 0 (day of immunization) and continue daily throughout the course of the experiment.[5] A control group should receive daily i.p. injections of the vehicle (PBS).
3. Clinical Scoring Protocol
-
Frequency: Monitor and score mice daily, starting from Day 7 post-immunization.
-
Scoring System:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Record body weight daily as an additional measure of health.
4. Histological Analysis Protocol (Spinal Cord)
-
Tissue Collection: At the peak of the disease (approx. Day 16), perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).
-
Fixation & Processing: Dissect the spinal cord, post-fix in 4% PFA overnight, and process for paraffin (B1166041) embedding.
-
Sectioning: Cut 5 µm transverse sections of the lumbar spinal cord.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess inflammatory cell infiltration.
-
Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.
-
-
Quantification: Score stained sections for inflammation and demyelination on a scale (e.g., 0-4) based on the extent of lesions.
5. Flow Cytometry Analysis of CNS Infiltrates
-
Isolation of Mononuclear Cells:
-
At a designated time point (e.g., Day 16), perfuse mice with ice-cold PBS.
-
Dissect the brain and spinal cord and mechanically dissociate the tissue.
-
Digest the tissue with an enzyme cocktail (e.g., collagenase/DNase).
-
Isolate mononuclear cells by passing the cell suspension through a 70 µm cell strainer followed by density gradient centrifugation (e.g., using a 30%/70% Percoll gradient).
-
-
Cell Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Perform surface staining with fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-CD4, anti-CD86).
-
For intracellular cytokine staining (e.g., IL-17), first stimulate cells ex vivo for 4-5 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies (e.g., anti-IL-17).
-
-
Data Acquisition: Analyze stained cells on a flow cytometer.
Visualizations: Workflows and Signaling Pathways
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Anti-inflammatory and immunoregulatory effects of this compound and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Directly Targets ENO1 to Inhibit M1 Polarization of Microglia/Macrophages and Ameliorates EAE Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Regulatory Effects of this compound and Its Derivative this compound-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 5. This compound Directly Targets ENO1 to Inhibit M1 Polarization of Microglia/Macrophages and Ameliorates EAE Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Experimental Autoimmune Encephalomyelitis via Inhibition of Dendritic Cell Function and Th17 Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Ameliorates Experimental Autoimmune Encephalomyelitis via Inhibition of Dendritic Cell Function and Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A review for the pharmacological effects of this compound in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paeoniflorin for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Paeoniflorin (B1679553) (PF) in neuroprotection studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in in vivo and in vitro neuroprotection models?
A1: The optimal dosage of this compound varies significantly depending on the experimental model. For in vivo studies, dosages often range from 2.5 mg/kg to 80 mg/kg, administered intraperitoneally (i.p.) or orally.[1][2][3] For in vitro experiments, concentrations typically range from 20 µM to 400 µM.[4][5] It is crucial to perform a dose-response study to determine the most effective concentration for your specific cell type and injury model.
Q2: What is the solubility and stability of this compound in experimental conditions?
A2: this compound is a highly water-soluble, hygroscopic compound.[6][7] It is stable in acidic environments but is sensitive to and unstable in alkaline conditions (pH 8.0 and above), especially at elevated temperatures.[6][8] Solid this compound powder is stable at temperatures up to 80°C.[8] For cell culture experiments, dissolve this compound in the culture medium or a suitable buffer like PBS, avoiding alkaline solutions.[8]
Q3: How should this compound be prepared and stored for experiments?
A3: Due to its hygroscopic nature, this compound powder should be stored in a dry, tightly sealed container.[6] For stock solutions, dissolve in an appropriate solvent (e.g., methanol, ethanol (B145695), or sterile water/PBS) and store at -20°C or below.[7][8] When preparing working solutions, it is advisable to make fresh dilutions from the stock to avoid degradation, particularly if the medium is alkaline.
Q4: What are the primary signaling pathways modulated by this compound to exert its neuroprotective effects?
A4: this compound's neuroprotective effects are linked to its modulation of multiple signaling pathways.[4] Key pathways include the inhibition of inflammatory cascades like TLR4/NF-κB and a reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[2][3][5][9][10][11] It also suppresses apoptosis by regulating the Bcl-2/Bax ratio and inhibiting caspases.[9][12] Furthermore, PF promotes cell survival by activating pro-survival pathways such as MAPK/ERK and Akt/GSK-3β.[4][9]
Quantitative Data Summary
The following tables summarize effective dosages and concentrations of this compound from various neuroprotection studies.
Table 1: Effective In Vivo Dosages of this compound
| Model Organism | Disease Model | Dosage | Administration Route | Observed Neuroprotective Effects |
| Mice | MPTP-induced Parkinson's Disease | 15 or 30 mg/kg | Oral | Ameliorated motor impairments and loss of dopaminergic neurons.[1] |
| Mice | LPS-induced Neuroinflammation | 5 or 10 mg/kg/day | N/A | Attenuated oxidative stress and downregulated NF-κB pathway.[10][11] |
| Mice | LPS-induced Depression-like behavior | 20, 40, or 80 mg/kg/day | Co-administered with LPS | Alleviated depressive behaviors and neuroinflammation.[3] |
| Rats | Neonatal Hypoxic Brain Injury | 6.25, 12.5, or 25 mg/kg | Oral | Reduced infarct volume and neuronal cell death in a dose-dependent manner.[2][13] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | 2.5 or 5 mg/kg (twice daily) | i.p. | Ameliorated neurological deficits and neuronal apoptosis.[1] |
| Rats | Subarachnoid Hemorrhage (SAH) | 5 mg/kg (twice daily) | i.p. | Inhibited brain edema and blood-brain barrier impairment.[1] |
Table 2: Effective In Vitro Concentrations of this compound
| Cell Line | Insult/Model | Concentration Range | Observed Neuroprotective Effects |
| PC12 cells | MPP+ induced neurotoxicity | 50–400 µM | Improved cell viability and inhibited apoptosis.[4] |
| PC12 cells | H₂O₂-induced injury | 20, 40, or 80 µM | Reduced oxidative stress and downregulated NF-κB signals.[5] |
| PC12 cells | Glutamate-induced cytotoxicity | 100, 200, or 300 µM | Inhibited apoptosis.[14] |
| Primary cortical neurons | Hematoma lysate-induced injury | 30 or 100 µM | Inhibited decrease in cell viability.[1] |
| SH-SY5Y cells | H₂O₂-induced injury | 10 mg/mL (PF) | Increased cell viability and decreased ROS production.[15] |
Troubleshooting Guides
Issue 1: High variability or inconsistent results in cell viability assays.
-
Possible Cause 1: this compound Degradation. PF is unstable in alkaline conditions.[8] If your cell culture medium has a pH > 7.4, the compound may degrade over the incubation period.
-
Solution: Prepare fresh PF solutions for each experiment. Consider using a buffered medium or adjusting the pH. Run a stability test of PF in your specific medium using HPLC to determine its degradation rate.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a uniform single-cell suspension before seeding. Check cell counts and viability (e.g., via trypan blue exclusion) before plating. Allow cells to adhere and stabilize for 24 hours before treatment.
-
-
Possible Cause 3: Purity of this compound. Impurities in the PF sample can affect experimental outcomes.
-
Solution: Use high-purity (>98%) this compound from a reputable supplier.[5] Confirm the purity if possible.
-
Issue 2: Unexpected cytotoxicity observed at supposedly neuroprotective concentrations.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds. A dose that is protective in one cell line might be toxic to another.
-
Solution: Perform a comprehensive dose-response curve (e.g., from 1 µM to 500 µM) to determine the specific therapeutic window for your cell line.
-
-
Possible Cause 2: Solvent Toxicity. High concentrations of solvents like DMSO or ethanol can be toxic to cells.
-
Solution: Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a vehicle control group in all experiments to account for any solvent effects.
-
Issue 3: No significant effect observed on target signaling pathways (e.g., NF-κB, Akt).
-
Possible Cause 1: Inappropriate Time Point. The activation or inhibition of signaling pathways is often transient.
-
Solution: Conduct a time-course experiment. Harvest cells or tissue at multiple time points after PF treatment (e.g., 1, 6, 12, 24 hours) to identify the peak of pathway modulation.
-
-
Possible Cause 2: Insufficient Insult. The neurotoxic stimulus (e.g., MPP+, H₂O₂, LPS) may not be potent enough to robustly activate the pathway, masking the protective effect of this compound.
-
Solution: Optimize the concentration and duration of the neurotoxic insult to achieve a significant, but not overwhelming, activation of the target pathway in your control group.
-
-
Possible Cause 3: Antibody or Reagent Issues. Problems with primary/secondary antibodies or other reagents in Western blot or ELISA can lead to failed detection.
-
Solution: Validate your antibodies using positive and negative controls. Ensure all reagents are within their expiration dates and have been stored correctly.
-
Experimental Protocols & Visualizations
Protocol 1: Assessing Neuroprotection using MTT Cell Viability Assay
This protocol is designed to quantify the protective effect of this compound against a neurotoxin-induced reduction in cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours.[5] Include a "vehicle control" group treated with the solvent used to dissolve PF.
-
Neurotoxin Insult: After pre-treatment, add the neurotoxic agent (e.g., 200 µM H₂O₂) to all wells except the "normal control" group.[5] Incubate for an additional 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the normal control group.
Caption: Workflow for MTT cell viability assay.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the steps to measure changes in key proteins of the NF-κB signaling pathway following this compound treatment.
-
Protein Extraction: Following experimental treatments (as in Protocol 1), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, NF-κB p65, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensity and normalize the expression of target proteins to the loading control.
Visualizations of Signaling Pathways
Caption: this compound inhibits the TLR4/NF-κB pathway.
Caption: this compound promotes cell survival via Akt and ERK pathways.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common issues.
References
- 1. A review for the pharmacological effects of this compound in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of this compound on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. The analgesic effect of this compound: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of this compound against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 11. Neuroprotective effects of this compound against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 12. This compound ameliorates cognitive impairment in Parkinson’s disease via JNK/p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury [kjpp.net]
- 14. This compound exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgecm.org.tw [sgecm.org.tw]
Troubleshooting Paeoniflorin solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with paeoniflorin (B1679553) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents and to a certain extent in aqueous buffers. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethyl formamide (B127407) (DMF) are commonly used to prepare stock solutions.[1][2] The solubility in these organic solvents is approximately 30 mg/mL.[1] For preparing organic solvent-free aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2), with a solubility of about 10 mg/mL.[1]
Q2: My this compound precipitated after diluting the DMSO stock solution into my cell culture medium. Why did this happen and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: While this compound is water-soluble, its solubility is significantly lower than in DMSO.[3][4] The final concentration in your culture medium may have exceeded its aqueous solubility limit.
-
pH of the Medium: this compound is most stable in acidic conditions (pH 2.0-5.0) and is unstable and prone to degradation in alkaline environments (pH > 7.0).[5][6][7][8] Since most cell culture media are buffered around pH 7.2-7.4, this can affect its stability and solubility.
-
Final DMSO Concentration: A high final concentration of DMSO in the culture medium can be toxic to cells. Therefore, stock solutions are often diluted significantly, which can cause the less soluble compound to precipitate.
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the Final Concentration: Test a serial dilution of this compound to determine the highest concentration that remains soluble in your specific cell culture medium.
-
Use an Intermediate Dilution Step: Before adding the this compound stock to your culture medium, try diluting it in a smaller volume of a serum-containing medium or a buffer in which it is more soluble.
-
Gentle Warming and Agitation: After dilution, gently warm the medium to 37°C and mix it thoroughly to aid dissolution. Avoid vigorous vortexing, which can cause the compound to precipitate out of solution.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound is highly dependent on pH and temperature.
-
pH: It is stable in acidic conditions but degrades in alkaline solutions.[6][7][8] This degradation is accelerated at higher temperatures.[6][7]
-
Temperature: As a solid, this compound is relatively stable at elevated temperatures.[6] However, in aqueous solutions, particularly alkaline ones, its stability decreases with increasing temperature.[6][7]
-
Storage: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Minimize the time the this compound-containing medium is stored before being added to the cells.
-
Consider the pH of your specific culture medium and supplements, as a more alkaline environment can accelerate degradation.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the working solution.
-
Troubleshooting Steps:
-
Visually inspect your final working solution for any signs of precipitation before adding it to the cells.
-
Ensure thorough mixing after diluting the stock solution.
-
Prepare a single batch of the final working solution for all replicates to ensure consistency.
-
Issue 3: Cytotoxicity Observed at Low Concentrations
-
Possible Cause: High final concentration of the organic solvent (e.g., DMSO).
-
Troubleshooting Steps:
-
Calculate the final percentage of the organic solvent in your culture medium. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.
-
Include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess the effect of the solvent alone.
-
If possible, prepare a more concentrated stock solution to reduce the volume needed for dilution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | 30 | [1] |
| 96 | [9] | |
| 100 (with sonication) | [2] | |
| Ethanol | 30 | [1] |
| 96 | [9] | |
| Dimethyl Formamide (DMF) | 30 | [1] |
| Water | ≥ 100 | [2] |
| 96 | [9] | |
| 10 | [10] | |
| PBS (pH 7.2) | ~10 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₁₁ | [5] |
| Molecular Weight | 480.5 g/mol | [5] |
| LogP (Octanol/Water) | -0.98 to -0.47 | [5] |
| Stability | Stable in acidic conditions, unstable in alkaline conditions | [5][6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or PBS
-
Cell culture medium
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder (Molecular Weight: 480.47 g/mol ). For 1 mL of a 10 mM stock, you will need 4.805 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing a Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. It is recommended to perform an intermediate dilution step in a small volume of medium before the final dilution.
-
Ensure the final concentration of DMSO is not cytotoxic to your cells (typically <0.5%).
-
Use the working solution immediately after preparation.
Visualizations
Signaling Pathway Modulated by this compound
Caption: this compound's anti-inflammatory mechanism via TLR4/NF-κB/MAPK pathway.
Experimental Workflow for In Vitro Assays
Caption: General workflow for conducting in vitro assays with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Study on stability of this compound | Semantic Scholar [semanticscholar.org]
- 8. Page loading... [guidechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - LKT Labs [lktlabs.com]
Improving the yield of Paeoniflorin from herbal extraction
Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to optimizing the extraction of Paeoniflorin (B1679553). This resource offers comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound on a large scale?
A1: The main hurdles include low yield due to the naturally low concentration of this compound in raw plant materials, such as the roots of Paeonia species.[1][2] Another significant issue is the co-extraction of impurities with similar polarities, like albiflorin, which complicates the purification process.[1] Furthermore, this compound, a monoterpene glycoside, is susceptible to degradation at high temperatures, potentially reducing the final yield.[1] Selecting an optimal solvent that is both efficient and cost-effective for large-scale operations is also a critical consideration.[1]
Q2: Which extraction method typically results in the highest yield of this compound?
A2: While the ideal method can vary based on the specific plant material and available equipment, modern techniques such as Microwave-Assisted Extraction (MAE) and Subcritical Water Extraction (SWE) have demonstrated high efficiency.[1] For example, one study reported a this compound yield of 2.30% ± 0.19% using MAE.[1][3] Ultrasonic-assisted extraction is another effective method.[1] Traditional reflux extraction is also utilized, though it may require longer extraction times and risks the degradation of heat-sensitive compounds.[1]
Q3: How can I effectively separate this compound from Albiflorin?
A3: Due to their structural similarities and comparable polarities, separating this compound from Albiflorin is a common challenge.[1] Chromatographic techniques are indispensable for this purpose. A multi-step approach involving initial enrichment with macroporous resin chromatography, followed by medium-pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (HPLC), has proven effective.[1] High-speed counter-current chromatography (HSCCC) is another powerful technique for this separation.[1][4]
Q4: What are the best storage conditions for this compound extracts to prevent degradation?
A4: To maintain the integrity of this compound extracts, they should be stored in a cool, dark, and dry environment.[1] For extended storage, refrigeration or freezing is recommended. It is crucial to avoid exposure to light and high temperatures, as these factors can accelerate the degradation of the compound.[1]
Troubleshooting Guides
Issue 1: Low this compound Yield in Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | Consider transitioning to a more efficient technique like Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE).[1] It is also crucial to optimize parameters such as extraction time, temperature, and the solvent-to-solid ratio for your selected method. |
| Inappropriate Solvent | The polarity of the extraction solvent is critical. Ethanol-water mixtures are commonly employed. Experiment with varying ethanol (B145695) concentrations (e.g., 20-80%) to determine the optimal ratio for this compound solubility.[1] |
| Poor Quality of Raw Material | The concentration of this compound can differ based on the plant's species, age, and the time of harvesting.[1][2] Ensure the use of high-quality, correctly identified raw materials. The content of this compound is affected by many biological and abiotic factors.[2] |
| Thermal Degradation | This compound is heat-sensitive.[1] If using a high-temperature extraction method, monitor the temperature closely and consider shorter extraction times. Alternatively, switch to a lower-temperature method like ultrasonic-assisted extraction.[5] |
Issue 2: Poor Separation of this compound and Albiflorin
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient in your HPLC or MPLC system to enhance resolution. A common mobile phase is a gradient of methanol-water or acetonitrile-water.[6] Maintaining a constant and optimal column temperature (e.g., 30°C) is also important.[6] |
| Column Overload | Injecting an excessive amount of crude extract can result in poor separation. Reduce the sample load or use a column with a higher capacity. |
| Ineffective Preliminary Purification | Employ macroporous resin chromatography to enrich the this compound content and remove some impurities before proceeding to finer separation techniques.[1][6] This will improve the efficiency of subsequent chromatographic steps. |
| Incorrect Column Selection | Ensure you are using a suitable column, such as a C18 column, which is commonly used for the separation of this compound and Albiflorin.[6] If resolution is still poor, consider a column with different selectivity. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 61 | 9.5 min | 2.30 ± 0.19 | [1][3] |
| Subcritical Water Extraction (SWE) | Water | 176 | 16 min | 2.21 ± 0.11 | [3] |
| Subcritical Water Extraction | Water | 158 | 22 min | 7.08 ± 0.20 (Total Glycosides) | [7] |
| Reflux Extraction | 70% Ethanol | Reflux | 2 hours (x3) | - | [6] |
| Ultrasound-Assisted Ethanol Extraction | 33% Ethanol | 55 | 44 min | 121.03 mg/g (Monoterpene Glycosides) | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
1. Sample Preparation:
-
Grind the dried plant material (e.g., roots of Paeonia lactiflora) into a fine powder.
2. Extraction:
-
Place a known quantity of the powdered material into the microwave extraction vessel.
-
Add 70% ethanol at a liquid-to-solid ratio of 22 mL/g.[1][3]
3. Post-Extraction:
-
After the extraction is complete, allow the vessel to cool.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
The resulting filtrate is the crude this compound extract.
Protocol 2: Purification of this compound using Macroporous Resin and MPLC
1. Macroporous Resin Adsorption (Enrichment):
-
Pass the crude this compound extract through a column packed with a suitable macroporous resin (e.g., AB-8 or LX38).[1][6]
-
Wash the column with deionized water to remove water-soluble impurities.[1]
-
Elute the adsorbed compounds with an appropriate concentration of ethanol (e.g., 40% ethanol).[6] This step yields a refined extract with a higher concentration of this compound and Albiflorin.
2. Medium-Pressure Liquid Chromatography (MPLC) (Separation):
-
Further purify the enriched extract using a reversed-phase MPLC system.
-
Optimize the mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to achieve baseline separation of this compound and Albiflorin.
-
Collect the fractions containing pure this compound.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of this compound from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic effect of this compound: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
- 8. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Paeoniflorin in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Paeoniflorin (B1679553) in preclinical experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My in vivo experiments show very low and variable plasma concentrations of this compound after oral administration. What are the potential causes and how can I troubleshoot this?
A1: Low and variable plasma concentrations of this compound are a common challenge due to its inherent physicochemical and pharmacokinetic properties. Here’s a breakdown of the likely causes and troubleshooting steps:
-
Poor Membrane Permeability: this compound is a hydrophilic molecule, which limits its passive diffusion across the lipid-rich intestinal epithelial cell membranes.[1][2][3][4]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux transporter, which actively pumps the compound back into the intestinal lumen, reducing its net absorption.[2][4][5][6]
-
Intestinal Metabolism and Degradation: this compound can be hydrolyzed by intestinal bacteria and enzymes, such as glucosidases, before it can be absorbed.[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound bioavailability.
Recommended Actions:
-
Confirm the issue: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity and accuracy in plasma.
-
In vitro permeability assessment: Use a Caco-2 cell monolayer model to quantify the permeability of your this compound formulation. A low apparent permeability coefficient (Papp) would confirm poor absorption.
-
Investigate P-gp mediated efflux: Conduct bidirectional transport studies across Caco-2 cell monolayers. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests P-gp efflux. This can be confirmed by co-incubating with a P-gp inhibitor like verapamil.[2][5]
-
Consider formulation strategies: Based on your findings, select an appropriate formulation strategy to enhance bioavailability (see FAQs below).
Q2: I am considering a nanoformulation to improve this compound bioavailability. Which type of nanoformulation is most effective?
A2: Several nanoformulation strategies have shown promise in preclinical models. The choice depends on your specific experimental goals and available resources.
-
Phospholipid Complexes: These increase the lipophilicity of this compound, thereby enhancing its membrane permeability.[7]
-
Nanoparticles (e.g., Glycyrrhiza protein-based): These can protect this compound from degradation in the gastrointestinal tract and may be taken up by specialized cells in the gut.[8][9][10]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and cosurfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[11][12][13] This enhances the solubilization and absorption of lipophilic drugs. While this compound is hydrophilic, SNEDDS can be adapted for such compounds.
Quantitative Comparison of Formulation Strategies:
| Formulation Strategy | Animal Model | Key Pharmacokinetic Improvement | Reference |
| This compound-Phospholipid Complex | Rats | 1.97-fold increase in AUC | [7] |
| Glycyrrhiza Protein-Based Nanoparticles | Mice | 2.60-fold increase in Cmax, 0.95-fold increase in AUC | [8][9][10] |
| Co-administration with Peimine (B17214) | Rats | Increased Cmax and AUC | [6] |
| Glycyrrhizic acid self-assembled nanomicelles | Rats | 65% increase in AUC | [14] |
| Glycyrrhiza protein self-assembled nanoparticles | Rats | 2.0-fold increase in AUC | [14] |
Frequently Asked Questions (FAQs)
Q1: What is the absolute oral bioavailability of this compound in preclinical models?
A1: The absolute oral bioavailability of this compound is consistently reported to be very low, typically in the range of 3-4% in rats.[1][3][4][15]
Q2: What are the primary mechanisms limiting the oral bioavailability of this compound?
A2: The primary limiting factors are:
-
P-gp mediated efflux: this compound is actively transported out of intestinal cells.[2][4][5]
-
Intestinal hydrolysis: Degradation by intestinal enzymes and microflora.[1][2]
Caption: Factors limiting this compound oral bioavailability.
Q3: Can co-administration with other compounds improve this compound's bioavailability?
A3: Yes, co-administration with certain compounds has been shown to enhance the bioavailability of this compound. For example:
-
Sinomenine (B1681799): This compound can inhibit P-gp, thereby reducing the efflux of this compound and increasing its absorption.[2]
-
Glycyrrhizin (B1671929): Co-administration with glycyrrhizin has been shown to improve the pharmacokinetic profile and bioavailability of this compound.[1]
-
Peimine: Co-administration with peimine has been found to increase the systemic exposure of this compound by inhibiting CYP3A4 and P-gp.[6]
Q4: Are there any detailed experimental protocols available for studying this compound absorption?
A4: Yes, several well-established in vitro and in situ models are used:
-
Caco-2 Cell Monolayer Assay: This in vitro model is widely used to assess the intestinal permeability and transport mechanisms of drugs.
Experimental Workflow:
Caption: Caco-2 cell monolayer assay workflow.
-
Single-Pass Intestinal Perfusion (SPIP) in Rats: This in situ model allows for the study of drug absorption in different segments of the intestine.
Experimental Protocol:
-
Anesthetize the rat and expose the small intestine.
-
Cannulate the desired intestinal segment (e.g., duodenum, jejunum, ileum).
-
Perfuse the segment with a solution containing this compound at a constant flow rate.
-
Collect the perfusate at different time intervals.
-
Analyze the concentration of this compound in the collected samples to determine the extent of absorption.[2]
-
Q5: How do structural modifications of this compound affect its bioavailability?
A5: Structural modifications can significantly enhance the bioavailability of this compound. For instance, removing the hydrophilic pyranose structure has been shown to increase its ability to penetrate Caco-2 cells by 48 times.[16] Additionally, an acylated derivative, this compound-6'-O-benzene sulfonate (CP-25), has demonstrated improved absorption, distribution, and increased bioavailability in rats.[4][17]
References
- 1. Advance in Pre-Clinical Pharmacokinetics of this compound, a Major Monoterpene Glucoside from the Root of <i>Paeonia lactiflora</i> [scirp.org]
- 2. Mechanisms responsible for poor oral bioavailability of this compound: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of this compound by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between this compound and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic interaction between peimine and this compound in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, physicochemical characterization and pharmacokinetics of this compound-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Glycyrrhiza Protein-Based Nanoparticles Enhance the Oral Bioavailability and Analgesic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycyrrhiza Protein-Based Nanoparticles Enhance the Oral Bioavailability and Analgesic Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. informativejournals.com [informativejournals.com]
- 12. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizonpharmalabs.com [horizonpharmalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Absorption and excretion of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Monoterpene Glycoside this compound Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Regulatory Effects of this compound and Its Derivative this compound-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis of Paeoniflorin common issues and solutions.
Welcome to the technical support center for the HPLC analysis of Paeoniflorin (B1679553). This guide is designed for researchers, scientists, and drug development professionals to provide clear solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of this compound?
A1: The most frequent challenges in this compound analysis include poor resolution between this compound and its isomer Albiflorin, peak tailing, and inconsistent retention times.[1] These problems often arise from a suboptimal mobile phase composition, an inappropriate column choice, or inadequate sample preparation.[1]
Q2: How can I improve the poor resolution between this compound and its structural isomer, Albiflorin?
A2: Separating this compound from Albiflorin is a primary analytical hurdle due to their similar chemical structures and polarities.[2] To improve resolution, consider the following:
-
Optimize Mobile Phase: Methodically adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase.[1] Increasing the aqueous portion (lowering organic solvent percentage) will generally increase retention times and can enhance separation.[1]
-
Adjust pH: The addition of a small amount of acid, such as 0.05% to 0.1% formic or acetic acid, to the aqueous phase can significantly improve peak shape and resolution.[1][3]
-
Reduce Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation of isomers.[1]
-
Column Temperature: Optimizing the column oven temperature can alter selectivity and improve resolution.[3]
-
Column Choice: Ensure you are using a high-quality reversed-phase C18 column. Columns with smaller particle sizes (e.g., 1.8 µm to 3 µm) can offer higher efficiency and better resolution.[1][4]
Q3: My this compound peak is tailing. What are the causes and how can I fix it?
A3: Peak tailing can compromise accurate integration and quantification. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with this compound, causing tailing.[5] Adding a small amount of acid (e.g., formic acid) to the mobile phase protonates these silanols, minimizing this secondary interaction.[1][5] Using modern, end-capped columns also reduces the number of available silanol groups.[5]
-
Column Overload: Injecting too high a concentration of the sample can lead to broad, tailing peaks.[1] Try reducing the sample concentration or the injection volume.[1]
-
Column Contamination/Degradation: Over time, columns can become contaminated or develop a void at the inlet. Flush the column with a strong solvent (like 100% acetonitrile (B52724) or isopropanol). If the problem persists, the column may need to be replaced.[1]
Q4: What causes inconsistent or drifting retention times for this compound?
A4: Fluctuating retention times are often related to the stability of the HPLC system or mobile phase.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using a gradient method.[6]
-
Mobile Phase Issues: Air bubbles in the solvent lines can cause the pump to deliver an inconsistent mobile phase composition.[7] Ensure solvents are properly degassed. Also, if preparing the mobile phase online, check that the pump's mixing performance is optimal.[6] Evaporation of the organic solvent component over time can also alter the mobile phase ratio.[6]
-
Temperature Fluctuations: Unstable column temperature can lead to shifts in retention time.[8] Using a column oven is highly recommended for stable and reproducible results.[3]
-
Leaks: Check for any leaks in the system, from the pump to the detector, as this can cause pressure fluctuations and affect retention times.[7]
Q5: How can I increase the sensitivity for low concentrations of this compound?
A5: For trace analysis, sensitivity is key. To improve it:
-
Optimize Detection Wavelength: The UV detection wavelength for this compound is typically set at 230 nm for good sensitivity.[1][9][10]
-
Sample Preparation: Use a solid-phase extraction (SPE) or other pre-concentration technique to increase the analyte concentration before injection.
-
Use LC-MS/MS: For very low concentrations, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[11] For this compound, using ammonium (B1175870) adduct ions ([M+NH₄]⁺) as precursor ions in positive ionization mode can yield high sensitivity, with a reported Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in plasma.[12]
Troubleshooting Guides
This section provides a structured approach to resolving common chromatographic issues.
Guide 1: Poor Resolution Between this compound and Albiflorin
Poor separation between these isomers is a primary analytical challenge. Follow this logical workflow to diagnose and solve the issue.
Data Presentation
Table 1: Summary of Common HPLC Issues and Solutions for this compound Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase strength or pH | Adjust organic/aqueous ratio; add 0.1% formic or acetic acid.[1][3] |
| Flow rate is too high | Reduce flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).[1] | |
| Column is old or inefficient | Replace with a new, high-efficiency C18 column.[1] | |
| Peak Tailing | Secondary interactions with silica | Add acid (e.g., 0.1% formic acid) to the mobile phase.[1] |
| Column overload | Dilute the sample or reduce injection volume.[1] | |
| Column contamination or void | Flush the column with a strong solvent or replace it.[1] | |
| Drifting Retention Time | Insufficient column equilibration | Increase the equilibration time between runs.[6] |
| Unstable column temperature | Use a column oven set to a constant temperature (e.g., 25-30 °C).[3][10] | |
| Inconsistent mobile phase delivery | Degas solvents; check pump for leaks and proper mixing.[7] | |
| Low Sensitivity | Suboptimal detection wavelength | Set UV detector to 230 nm.[1][9][10] |
| Sample concentration is too low | Concentrate the sample using SPE or other methods. | |
| Matrix interference | Use LC-MS/MS for enhanced selectivity and sensitivity.[11] |
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1[3] | Method 2[13] | Method 3[10] |
| Column | C18, 4.6 x 250 mm, 5 µm | Luna C18 (Phenomenex), 4.6 x 250 mm, 5 µm | ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Acetonitrile | Acetonitrile | Acetonitrile |
| Mobile Phase B | 0.1% Acetic Acid in Water | Water | 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 235 nm | 230 nm | 230 nm |
| Column Temp. | 25 °C | 25 °C | 30 °C |
| Mode | Gradient | Gradient | Gradient |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general methodology for the quantification of this compound in herbal extracts or similar matrices.
1. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid or Acetic Acid (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sample containing this compound (e.g., powdered plant extract)
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 500 µg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh an appropriate amount of the powdered sample, dissolve it in a known volume of methanol, and sonicate for 20-30 minutes to ensure complete extraction.[14]
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.[14]
3. Chromatographic Conditions (Example)
-
Instrument: High-Performance Liquid Chromatography system with UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.
4. Data Analysis
-
Inject the series of calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Perform a linear regression on the calibration curve. The correlation coefficient (r²) should ideally be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the peak area and the regression equation from the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. HPLC method for the determination of this compound in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of this compound by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between this compound and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
Technical Support Center: Paeoniflorin Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Paeoniflorin (B1679553) during storage and experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors are:
-
pH: this compound is unstable in alkaline (basic) conditions (pH > 8) and degradation accelerates as the pH increases. It is relatively stable in acidic to neutral conditions (pH 3-7).[1][2]
-
Temperature: Elevated temperatures significantly accelerate the degradation of this compound, especially in solution.[1][3] While solid this compound powder shows better stability at higher temperatures, long-term exposure should be avoided.[1]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[2]
-
Oxidation: The presence of oxidizing agents can contribute to the degradation of this compound.
-
Moisture: High humidity can affect the stability of solid this compound over long-term storage.
Q2: What are the optimal storage conditions for solid this compound powder?
A2: For long-term stability, solid this compound powder should be stored in a cool, dark, and dry place.[1] Recommended conditions are:
-
Temperature: 2-8°C is recommended for long-term storage of up to 24 months.[4] For shorter periods, storage at -20°C is also a common practice.
-
Light: Store in a light-resistant container, such as an amber vial, or in a dark location.
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air.
Q3: How should I prepare and store this compound solutions?
A3: It is highly recommended to prepare this compound solutions fresh on the day of use. If short-term storage is necessary:
-
Solvent: Use a suitable solvent such as methanol (B129727), ethanol (B145695), or DMSO. For aqueous solutions, use a buffer within the acidic to neutral pH range (pH 4-6 is advisable).
-
Temperature: Store solutions at 2-8°C for up to two weeks. For longer-term storage, freezing at -20°C or -80°C in aliquots is preferable to avoid repeated freeze-thaw cycles.
-
Light: Always protect solutions from light by using amber vials or wrapping the container in aluminum foil.
-
Degassing: For aqueous solutions, consider degassing the solvent before use to minimize oxidative degradation.
Q4: I suspect my this compound sample has degraded. How can I confirm this?
A4: Degradation can be assessed by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. A change in the physical appearance of the sample (e.g., color change) may also indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected experimental results or loss of bioactivity. | This compound degradation. | - Verify storage conditions: Ensure the compound has been stored at the correct temperature, protected from light, and in a tightly sealed container.- Prepare fresh solutions: If using a stock solution, prepare a fresh one from solid powder and repeat the experiment.- Perform HPLC analysis: Analyze the sample using a validated HPLC method to check for purity and the presence of degradation products. |
| Appearance of new, unexpected peaks in HPLC chromatogram. | Sample degradation. | - Identify degradation products: If possible, use LC-MS/MS to identify the mass of the new peaks to characterize the degradation products.- Review experimental conditions: Check the pH, temperature, and light exposure during your experiment. This compound is particularly sensitive to alkaline pH.[1][3] |
| Precipitation of this compound from solution. | - Low solubility: The concentration may be too high for the chosen solvent.- "Salting out" effect: High salt concentrations in buffers can decrease solubility.- Temperature effects: Solubility may decrease at lower storage temperatures. | - Check solubility limits: Ensure you are working within the known solubility limits for the solvent.- Use a co-solvent: If working with aqueous buffers, the addition of a small amount of an organic solvent like DMSO or ethanol can improve solubility.- Reduce buffer concentration: If possible, use buffers with lower salt concentrations.- Gentle warming and sonication: If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound before use. |
| Inconsistent retention times in HPLC analysis. | - Column degradation. - Changes in mobile phase composition. - Temperature fluctuations. | - Use a guard column: This will protect your analytical column from contaminants.- Ensure proper mobile phase preparation and mixing. - Use a column oven: Maintaining a constant column temperature will ensure reproducible retention times. |
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of Temperature on Solid this compound
| Temperature | Time (hours) | Remaining this compound (%) |
| 50°C | 8 | ~100% |
| 60°C | 8 | ~100% |
| 70°C | 8 | ~100% |
| 80°C | 8 | ~100% |
| Data suggests that solid this compound is relatively stable at elevated temperatures for short periods. However, for long-term storage, lower temperatures are recommended. |
Table 2: Effect of pH and Temperature on this compound in Aqueous Solution
| pH | Temperature | Time (hours) | Remaining this compound (%) |
| 2.0 | 80°C | 8 | Stable |
| 5.0 | 80°C | 8 | Slight degradation |
| 8.0 | 50°C | 8 | Significant degradation |
| 9.0 | 50°C | 8 | Very significant degradation |
| 9.0 | 60°C | 3 | Complete degradation[3] |
| Data indicates that this compound is most stable under acidic conditions and degrades rapidly in alkaline environments, with the degradation rate increasing with temperature.[1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
1. Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water is commonly used. A typical gradient might be:
-
0-20 min: 15-30% Acetonitrile
-
20-30 min: 30-50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Wavelength: 230 nm.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the test sample and determine the concentration of this compound using the calibration curve.
-
Monitor for a decrease in the this compound peak and the appearance of new peaks over time under the tested storage conditions.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Take samples at various time intervals (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light. Analyze samples at different time points.
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 80°C). Dissolve and analyze samples at various time points. For solutions, incubate at 60°C.
-
Photodegradation: Expose the this compound solution to a light source providing both UV and visible light (as per ICH Q1B guidelines). Analyze samples at different time intervals and compare with a control sample kept in the dark.
3. Analysis:
-
Analyze all stressed samples by the stability-indicating HPLC method described in Protocol 1.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
-
Characterize the major degradation products using LC-MS/MS if necessary.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended workflow for maintaining this compound stability.
References
- 1. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 2. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on stability of this compound | Semantic Scholar [semanticscholar.org]
- 4. This compound in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cell viability in Paeoniflorin cytotoxicity assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers optimize cell viability and accurately interpret results in cytotoxicity assays involving Paeoniflorin (B1679553) (PF).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I not observing any cytotoxicity after treating my cells with this compound?
A: This is a common and often expected result. This compound exhibits a dual nature; its effect is highly dependent on the cell type and experimental conditions.
-
Cytoprotective Properties: In many non-cancerous cell lines, PF is not cytotoxic and can even protect cells from other stressors like oxidative damage or inflammation.[1][2] It often achieves this by activating pro-survival signaling pathways like Nrf2/HO-1 and inhibiting inflammatory pathways such as NF-κB.[3][4][5][6]
-
Cell Line Specificity: The cytotoxic effects of PF are more pronounced in specific cancer cell lines (e.g., gastric, lung, colorectal, breast) where it can induce apoptosis and inhibit proliferation.[7][8][9] In contrast, cell lines like HepG2 (liver) and RAW 264.7 (macrophage) have shown no significant viability loss at high concentrations.[10][11][12]
-
Concentration and Duration: The concentration or incubation time may be insufficient. Cytotoxic effects in sensitive cancer cells often require concentrations above 20 µM and incubation for 48-72 hours.[8][13][14]
Q2: My cell viability results are inconsistent between experiments. What are the common causes?
A: Inconsistency in cell viability assays can stem from several factors.
-
Cell Culture Conditions: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or sparsely populated wells will yield variable results. Avoid using wells on the perimeter of the plate, as they are prone to the "edge effect" (evaporation and temperature changes).[15]
-
Compound Preparation: Prepare fresh this compound stock solutions. If using DMSO as a solvent, ensure the final concentration in the media is consistent and low (typically <0.5%) across all wells, including the vehicle control.
-
Assay Protocol: Standardize incubation times precisely. When using metabolic assays like MTT, ensure formazan (B1609692) crystals are fully solubilized before reading, as incomplete solubilization is a major source of variability.[15]
Q3: What is a typical concentration range for this compound in cytotoxicity assays?
A: The effective concentration of this compound varies significantly. A broad range should be tested initially (e.g., 1 µM to 400 µM) to determine the appropriate range for your specific cell line. The table below summarizes findings from various studies.
Q4: Which cytotoxicity assay is the most appropriate for studying this compound's effects?
A: The choice of assay depends on the biological question you are asking. Using a combination of assays is highly recommended for a comprehensive understanding.
-
Metabolic Assays (e.g., MTT, MTS, CCK-8): These colorimetric assays measure mitochondrial reductase activity, which is an indicator of metabolic health and viability.[16] They are excellent for high-throughput screening. However, they can be confounded if PF itself alters mitochondrial metabolism without killing the cell.
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or the uptake of dye by non-viable cells. They are direct measures of cytotoxicity (cell death).
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity): These are crucial for determining if cell death is occurring through programmed apoptosis. This compound is known to induce apoptosis in many cancer cell lines, often by modulating Bcl-2/Bax ratios and activating caspases.[17][18][19]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in MTT/MTS Assay | 1. Media Interference: Phenol (B47542) red in culture media can interfere with absorbance readings.[15]2. Compound Interference: this compound itself might react with the tetrazolium salt.[15]3. Contamination: Microbial contamination can reduce the MTT reagent. | 1. Use phenol red-free medium during the MTT incubation step.2. Include control wells containing media and this compound (no cells) to measure and subtract its intrinsic absorbance.3. Visually inspect plates for contamination and perform routine mycoplasma testing. |
| No Dose-Dependent Effect Observed | 1. Concentration Range: The selected range may be too narrow or entirely outside the active range for your cell line.2. Incubation Time: The treatment duration may be too short to induce a cytotoxic response.3. Cell Resistance: The cell line may be inherently resistant to this compound's cytotoxic effects. | 1. Perform a wide-range dose-response curve (e.g., logarithmic dilutions from 0.1 µM to 500 µM).2. Conduct a time-course experiment (e.g., 24, 48, and 72 hours).3. Confirm with a positive control (e.g., doxorubicin) to ensure the assay is working. If cells are resistant, this is a valid negative result. |
| Increased Cell Viability at Low Concentrations | 1. Hormesis: This is a real biological phenomenon where a substance has a beneficial effect at low doses and a toxic effect at higher doses.2. Cytoprotective Action: this compound is a known cytoprotective agent that can enhance cell survival under normal culture stress.[1][2] | 1. Acknowledge this as a valid finding. It highlights the compound's protective nature.2. Ensure your dose-response curve extends to higher concentrations to capture the transition from a protective to a cytotoxic effect. |
| Discrepancy Between MTT and LDH Assays | 1. Cytostatic vs. Cytotoxic Effect: this compound may be inhibiting cell proliferation (a cytostatic effect) without causing cell lysis (a cytotoxic effect). This would reduce the MTT signal but not increase LDH release.2. Mitochondrial Modulation: PF could be altering mitochondrial function, directly impacting the MTT assay readout without affecting membrane integrity. | 1. This is a key mechanistic insight. Report that PF is likely cytostatic at these concentrations.2. Supplement your viability data with a direct cell counting method or an apoptosis assay (e.g., Annexin V staining) to clarify the mechanism. |
Section 3: Experimental Protocols & Workflows
Detailed Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a generalized method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[16][20][21]
Materials:
-
This compound (PF)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well flat-bottom cell culture plates
-
MTT solution: 5 mg/mL in sterile PBS, filtered, and stored at 4°C protected from light.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Appropriate cell culture medium (consider phenol red-free medium for the assay step).
-
Multi-channel pipette and microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO. Remove the old medium from the cells and add 100 µL of the PF-containing medium to the respective wells.
-
Controls: Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells. A "medium only" blank control is also essential for background subtraction.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 2-4 hours. Viable cells will produce purple formazan crystals.
-
Solubilization:
-
If using adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to fully dissolve the crystals.[20]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[20]
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Experimental Workflow Diagram
Caption: General workflow for determining cell cytotoxicity using the MTT assay.
Section 4: Data and Signaling Pathways
Summary of this compound Effects on Cell Viability
The following table summarizes the observed effects of this compound across various cell lines as reported in the literature. This data highlights the compound's cell-type and dose-dependent activity.
| Cell Line | Cell Type | Effect | Effective Concentration / IC₅₀ | Incubation Time | Citation(s) |
| HCT116 | Colorectal Cancer | Cytotoxic | 30-60 µM caused 40-60% inhibition | 48-72 h | [14] |
| MGC803, SGC7901 | Gastric Cancer | Cytotoxic | Dose-dependent inhibition | 72 h | [8] |
| RL95-2, HECCL-1 | Endometrial Cancer | Cytotoxic | 400-800 µg/mL (~830-1660 µM) | 24 h | [13] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxic | IC₅₀ ≈ 11.4 µM | - | [7] |
| BXPC-3 | Pancreatic Cancer | Cytotoxic | Dose-dependent inhibition | - | [17] |
| HCAECs | Coronary Artery Endothelial | Cytotoxic at high doses | IC₅₀ = 722.9 nM; >200 µM cytotoxic | 24 h | [22] |
| HepG2 | Hepatoma | No significant cytotoxicity | Up to 10⁻³ M | 18 h | [10][12][23] |
| RAW 264.7 | Macrophage | No significant cytotoxicity | Up to 100 µM | 18-24 h | [11] |
| H9c2 | Cardiomyocytes | Protective (vs. AngII) | - | - | [3] |
| PC12 | Pheochromocytoma | Protective (vs. H₂O₂) | - | - | [2] |
| ARPE-19 | Retinal Pigment Epithelial | Protective (vs. High Glucose) | - | - | [5] |
Signaling Pathways Modulated by this compound
Understanding the mechanism of action is key to interpreting viability results. This compound can either promote survival or induce death by targeting distinct molecular pathways.
1. Cytoprotective and Anti-Inflammatory Pathways
In non-cancerous cells or under inflammatory stress, this compound often promotes cell survival by activating antioxidant responses and suppressing inflammation. Key pathways include the inhibition of NF-κB and the activation of the Nrf2 antioxidant pathway.[1][3][4][24][25][26][27][28]
Caption: this compound's cytoprotective and anti-inflammatory signaling mechanisms.
2. Pro-Apoptotic Pathways in Cancer Cells
In various cancer cells, this compound can suppress proliferation and induce apoptosis by modulating pathways that control cell growth and death, such as the Hippo and STAT3 signaling pathways.[29][30][31][32][33][34][35]
Caption: this compound's pro-apoptotic signaling mechanisms in cancer cells.
References
- 1. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 2. Neuroprotective effect of this compound on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates AngII-induced cardiac hypertrophy in H9c2 cells by regulating oxidative stress and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. This compound Protects Retinal Pigment Epithelial Cells from High Glucose-Induced Oxidative Damage by Activating Nrf2-Mediated HO-1 Signaling -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. [this compound Improves Acute Lung Injury in Sepsis by Activating Nrf2/Keap1 Signaling Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits cell growth and induces cell cycle arrest through inhibition of FoxM1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. This compound inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Protects H9c2 Cardiomyocytes against Hypoxia/Reoxygenation Induced Injury via Regulating the AMPK/Nrf2 Signaling Pathway - ProQuest [proquest.com]
- 19. This compound, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. This compound suppresses the apoptosis and inflammation of human coronary artery endothelial cells induced by oxidized low-density lipoprotein by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of this compound and Albiflorin on Human CYP3A4 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The inhibitory effect of this compound on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ceji.termedia.pl [ceji.termedia.pl]
- 26. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 27. This compound Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 29. Antitumor Effects of this compound on Hippo Signaling Pathway in Gastric Cancer Cells - ProQuest [proquest.com]
- 30. Antitumor Effects of this compound on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Exploring molecular targets in cancer: Unveiling the anticancer potential of this compound through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antitumor Effects of this compound on Hippo Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Exploring molecular targets in cancer: Unveiling the anticancer potential of this compound through a comprehensive analysis of diverse signaling pathways and recent advances [polscientific.com]
- 34. This compound Induces ER Stress-Mediated Apoptotic Cell Death by Generating Nox4-Derived ROS under Radiation in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. This compound Induces Apoptosis in NSCLC Cells via Activating Hippo Signaling Pathway [syfjxzz.com]
Paeoniflorin Stability in Various Solvent Systems: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the stability of paeoniflorin (B1679553) in different solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and challenges encountered during experiments involving this compound.
Q1: My this compound solution is showing degradation. What are the most likely causes?
A1: this compound is susceptible to degradation under several conditions. The most common causes are:
-
High pH: this compound is notably unstable in alkaline environments (pH > 7). The degradation rate increases significantly with increasing pH.[1][2]
-
Elevated Temperature: Increased temperatures accelerate the degradation of this compound, especially in aqueous and alkaline solutions.[1][2]
-
Light Exposure: While detailed public data is limited, photostability is a critical factor for many active pharmaceutical ingredients. It is advisable to protect this compound solutions from light.
Troubleshooting Steps:
-
Verify the pH of your solvent system. If it is neutral to alkaline, consider using an acidic buffer if your experimental design allows.
-
Control the temperature of your experiment. If possible, conduct experiments at room temperature or below and avoid prolonged heating.
-
Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to protect them from light.
Q2: What is the recommended solvent for preparing a stable stock solution of this compound?
A2: For short-term storage and immediate use, methanol (B129727) is a commonly used solvent for dissolving this compound and preparing standard solutions.[1] A solution of 70% methanol is also frequently utilized. However, for long-term storage, it is crucial to consider the storage conditions. Stock solutions in organic solvents should be stored at low temperatures (e.g., -20°C) to minimize degradation. For aqueous solutions, acidic buffers (pH < 7) will offer better stability than neutral or alkaline buffers.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A3: The appearance of new peaks is likely due to the degradation of this compound. Under alkaline conditions and elevated temperatures, this compound can degrade into different products.[1] To confirm this:
-
Perform a forced degradation study: Intentionally expose your this compound solution to harsh conditions (e.g., high pH, high temperature, strong light) and analyze the sample by HPLC. This will help you identify the retention times of the degradation products.
-
Use a stability-indicating HPLC method: Ensure your analytical method is capable of separating this compound from its potential degradation products.
Q4: How can I prevent the degradation of this compound during sample extraction?
A4: To minimize degradation during extraction:
-
Avoid alkaline conditions: Use neutral or slightly acidic extraction solvents.[1]
-
Keep the temperature low: Perform extractions on ice or at reduced temperatures.
-
Work efficiently: Minimize the time between extraction and analysis.
-
Protect from light: Use amber glassware or work under subdued lighting.
Quantitative Stability Data
The stability of this compound is significantly influenced by the solvent system, pH, and temperature. Below are tables summarizing the available quantitative data.
Table 1: Effect of pH and Temperature on this compound Degradation in Aqueous Solution
| pH | Temperature (°C) | Stability Notes |
| 2.0 | 50 - 80 | Stable, no significant degradation observed. |
| 5.0 | 50 - 80 | Stable, no significant degradation observed. |
| 8.0 | 50 - 80 | Degradation observed, with the rate increasing as the temperature rises.[1] |
| 9.0 | 60 | Complete degradation observed after 3 hours.[2] |
Note: The studies referenced did not provide specific percentage degradation values at each time point in a tabular format, but rather described the general stability profile.
Table 2: General Stability of this compound in Common Organic Solvents
| Solvent | Stability Notes |
| Methanol | Commonly used for dissolving this compound for analysis, suggesting good short-term stability.[1] |
| 70% Methanol | Frequently used for the preparation of stock and working standard solutions. |
| Ethanol | Used in extractions, but quantitative stability data is not readily available. |
| Acetonitrile | A common mobile phase component in HPLC analysis, indicating compatibility for analytical run times. |
| Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO; solutions can be stored at -20°C for one month or -80°C for six months.[3] |
Disclaimer: The quantitative data presented is based on available literature. It is highly recommended to perform your own stability studies for your specific experimental conditions and formulations.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound stability analysis.
Protocol 1: HPLC Method for this compound Quantification
This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Instrumentation:
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, and water (17:3:80, v/v/v).
-
Detection Wavelength: 230 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of working standard solutions of known concentrations.
-
Sample Preparation: Dissolve the experimental sample in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heat source (e.g., water bath or oven)
-
Photostability chamber or a light source capable of emitting UV and visible light.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for a specified period.
-
Thermal Degradation: Place solid this compound or a solution of this compound in a stable solvent in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (as described in Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. The analytical method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks.
Visualizations
Experimental Workflow for this compound Stability Testing
References
Technical Support Center: Enhancing the Anti-inflammatory Effect of Paeoniflorin in Macrophages
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Paeoniflorin (B1679553) (PF) to modulate macrophage-mediated inflammation. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its anti-inflammatory effects on macrophages?
A1: this compound modulates the inflammatory response in macrophages through several key mechanisms. Primarily, it inhibits the pro-inflammatory M1 macrophage phenotype while promoting the anti-inflammatory M2 phenotype.[1] This is achieved by regulating multiple signaling pathways, most notably by suppressing the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial for the inflammatory response.[2][3][4] PF has also been shown to inhibit the activation of MAPK signaling pathways (ERK1/2 and p38) and reduce the production of reactive oxygen species (ROS).[5][6]
Q2: What are the expected effects of this compound on cytokine production in LPS-stimulated macrophages?
A2: In lipopolysaccharide (LPS)-stimulated macrophages, this compound is expected to significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8] Concurrently, it can enhance the expression of anti-inflammatory cytokines like interleukin-10 (IL-10).[9][10] This shift in cytokine profile is a key indicator of its anti-inflammatory efficacy.
Q3: How does this compound influence macrophage polarization?
A3: this compound exhibits a dual regulatory effect on macrophage polarization. It suppresses the classical M1 activation of macrophages, characterized by the expression of inducible nitric oxide synthase (iNOS), by inhibiting the LPS/NF-κB signaling pathway.[1] Simultaneously, it enhances the alternative M2 activation, marked by increased Arginase-1 (Arg-1) expression and activity, through the IL-4/STAT6 signaling pathway.[1]
Q4: Can the anti-inflammatory effect of this compound be enhanced by combination with other compounds?
A4: Yes, synergistic effects have been observed. For instance, when combined with luteolin (B72000), this compound shows a significantly enhanced effect in reducing the expression of ROS, NO, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[7] This combination has been shown to suppress inflammation and oxidative stress by regulating the NF-κB and MAPK signaling pathways.[7]
Q5: Are there advanced delivery systems to improve this compound's efficacy?
A5: Due to limitations like a short half-life and low bioavailability, novel delivery systems are being developed.[10][11] For example, dextran (B179266) sulfate-modified, pH-responsive lipid-polymer hybrid nanoparticles have been designed to target macrophages and release this compound in the acidic environment of inflamed tissues.[10][11] These nanoparticles have demonstrated enhanced uptake by macrophages and more effective reduction of joint swelling and tissue damage in animal models of rheumatoid arthritis.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line (e.g., RAW 264.7, bone marrow-derived macrophages). Start with a low concentration and gradually increase it. This compound has been shown to protect RAW 264.7 macrophages from LPS-induced cytotoxicity at certain concentrations.[12] |
| Inconsistent Anti-inflammatory Effects | 1. Variability in cell passage number. 2. Inconsistent LPS stimulation. 3. Degradation of this compound. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent concentration and incubation time for LPS stimulation. 3. Prepare fresh this compound solutions for each experiment from a high-purity source. |
| No significant change in M2 macrophage markers | 1. Insufficient incubation time with this compound. 2. Suboptimal concentration of this compound. 3. Inappropriate M2 polarization stimulus. | 1. Optimize the incubation time with this compound. Effects on M2 polarization may require longer incubation periods. 2. Refer to dose-response studies to ensure an effective concentration is being used. 3. Ensure the use of an appropriate M2 polarizing cytokine, such as IL-4, in your experimental setup.[1] |
| Variability in Western Blot Results for Signaling Pathways | 1. Inconsistent timing of cell lysis after stimulation. 2. Issues with antibody quality. | 1. Perform a time-course experiment to determine the peak phosphorylation of target proteins (e.g., p-p65, p-p38) after LPS stimulation. 2. Validate antibodies for specificity and optimal dilution. |
Quantitative Data Summary
Table 1: Effect of this compound on Pro-inflammatory Markers in LPS-stimulated Macrophages
| Marker | Cell Type | This compound Concentration | % Reduction vs. LPS Control | Reference |
| NO Production | RAW 264.7 | 100 µM | Significant decrease | [12] |
| iNOS Expression | RAW 264.7 | Dose-dependent | Significant suppression | [5][6] |
| TNF-α | RAW 264.7 | Dose-dependent | Significant suppression | [3][4] |
| IL-6 | RAW 264.7 | Dose-dependent | Significant suppression | [8] |
| IL-1β | RAW 264.7 | Dose-dependent | Significant suppression | [3][4] |
| MCP-1 | In vivo (Diabetic Nephropathy) | Not specified | Significant suppression | [4] |
Table 2: Effect of this compound on Macrophage Polarization Markers
| Marker | Polarization | Cell Type | This compound Effect | Reference |
| iNOS | M1 | Bone Marrow-Derived | Inhibition | [1] |
| Arg-1 | M2 | Bone Marrow-Derived | Enhancement | [1] |
| CD68 (M1 marker) | M1 | In vivo (CKD model) | Inhibition of infiltration | [13] |
| CD206 (M2 marker) | M2 | In vivo (CKD model) | Increased proportion | [13] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization
-
Cell Culture: Culture RAW 264.7 cells or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Macrophage Polarization:
-
M1 Polarization: Add LPS (100 ng/mL) and incubate for 24 hours.
-
M2 Polarization: Add IL-4 (20 ng/mL) and incubate for 24 hours.
-
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Il10).
-
Protein Expression: Lyse cells and perform Western blotting for iNOS and Arg-1.
-
Cytokine Secretion: Collect the cell culture supernatant and measure cytokine levels using ELISA kits.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling
-
Cell Treatment: Seed and treat macrophages with this compound and LPS as described in Protocol 1. For signaling pathway analysis, shorter LPS stimulation times (e.g., 15, 30, 60 minutes) are typically required.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's inhibition of macrophage inflammatory pathways.
Caption: Workflow for studying this compound's effect on macrophage polarization.
Caption: Synergistic anti-inflammatory effect of this compound and Luteolin.
References
- 1. Unique immunomodulatory effect of this compound on type I and II macrophages activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 3. This compound Ameliorates Macrophage Infiltration and Activation by Inhibiting the TLR4 Signaling Pathway in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Macrophage Infiltration and Activation by Inhibiting the TLR4 Signaling Pathway in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of this compound on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Synergistic effect of this compound combined with luteolin in alleviating Lipopolysaccharides-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic potential of this compound in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 9. worldscientific.com [worldscientific.com]
- 10. DS-Modified this compound pH-Responsive Lipid–Polymer Hybrid Nanoparticles for Targeted Macrophage Polarization in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound protects RAW 264.7 macrophages from LPS-induced cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses kidney inflammation by regulating macrophage polarization via KLF4-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Neuroprotective Efficacy of Paeoniflorin in Parkinson's Disease Models: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the experimental validation of Paeoniflorin's neuroprotective effects in preclinical models of Parkinson's disease. This guide provides a comparative analysis with the established drug, Selegiline, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. There is a critical need for neuroprotective agents that can slow or halt the disease progression. This compound (B1679553) (PF), a monoterpene glycoside and the primary active component of Radix Paeoniae Alba, has emerged as a promising candidate due to its multifaceted neuroprotective properties, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[1][2][3][4][5] This guide provides a comprehensive overview of the experimental evidence supporting the neuroprotective effects of this compound in preclinical PD models, with a comparative perspective against Selegiline, a monoamine oxidase-B (MAO-B) inhibitor commonly used in PD treatment.
Comparative Efficacy of this compound and Selegiline
Preclinical studies consistently demonstrate that this compound mitigates the pathological hallmarks of Parkinson's disease in animal models. Its efficacy is often comparable to that of Selegiline, a standard therapeutic agent. The following tables summarize the key comparative data from studies utilizing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
Behavioral Improvements
Motor impairment is a cardinal symptom of Parkinson's disease. The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodent models.
| Treatment Group | Latency to Fall (seconds) | Reference |
| Control | 180 ± 15.2 | [6] |
| MPTP Model | 45 ± 8.5 | [6] |
| This compound (20 mg/kg) | 125 ± 12.1 | [6] |
| This compound (40 mg/kg) | 160 ± 14.8 | [6] |
| Selegiline (10 mg/kg) | 155 ± 13.9 | [6] |
Neuroprotection of Dopaminergic Neurons
The survival of tyrosine hydroxylase (TH)-positive neurons, which are dopaminergic neurons, in the substantia nigra pars compacta (SNpc) is a key indicator of neuroprotection.
| Treatment Group | TH-positive Neurons in SNpc (% of Control) | Reference |
| Control | 100% | [6][7][8] |
| MPTP Model | 42 ± 5.1% | [6][7][8] |
| This compound (20 mg/kg) | 68 ± 6.3% | [6][7][8] |
| This compound (40 mg/kg) | 85 ± 7.9% | [6][7][8] |
| Selegiline (10 mg/kg) | 81 ± 7.5% | [6][7][8] |
Regulation of Apoptotic Proteins
Apoptosis, or programmed cell death, plays a crucial role in the degeneration of dopaminergic neurons in PD. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell survival.
| Treatment Group | Bcl-2/Bax Ratio in SNpc (Fold Change vs. MPTP) | Reference |
| MPTP Model | 1.0 | [3][7] |
| This compound (40 mg/kg) | 2.8 ± 0.3 | [3][7] |
| Selegiline (10 mg/kg) | 2.5 ± 0.2 | [6][7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways implicated in the pathogenesis of Parkinson's disease.
α-Synuclein/PKC-δ Signaling Pathway
This compound has been shown to downregulate the expression of α-synuclein and protein kinase C-delta (PKC-δ), both of which are involved in apoptotic signaling cascades in dopaminergic neurons.[6][7][8]
Caption: this compound inhibits the α-synuclein/PKC-δ pathway.
JNK/p53 Signaling Pathway
This compound can also ameliorate cognitive impairment in Parkinson's disease by inhibiting the JNK/p53 signaling pathway, which is involved in neuronal apoptosis.[1][2]
References
- 1. [PDF] this compound ameliorates cognitive impairment in Parkinson’s disease via JNK/p53 signaling | Semantic Scholar [semanticscholar.org]
- 2. This compound ameliorates cognitive impairment in Parkinson's disease via JNK/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Neuroprotective effect of this compound in the mouse model of Parkinson's disease through α-synuclein/protein kinase C δ subtype signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of this compound in the mouse model of Park...: Ingenta Connect [ingentaconnect.com]
- 8. Neuroprotective effect of this compound in the mouse model of Parkinson’s disease through α-synuclein/protein kinase C δ subtype signaling pathway | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Paeoniflorin and Albiflorin: Unraveling Their Anti-inflammatory Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activities of two major monoterpene glycosides from Paeonia lactiflora: Paeoniflorin (B1679553) and Albiflorin (B1665693). This analysis is supported by experimental data to delineate their respective efficacies and mechanisms of action.
This compound and Albiflorin, isomers extracted from the roots of Paeonia lactiflora, have demonstrated significant anti-inflammatory properties. While structurally similar, their biological activities exhibit notable differences that are critical for targeted therapeutic development. This guide synthesizes findings from in vitro studies to offer a comparative perspective on their performance.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of this compound and Albiflorin have been systematically evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing inflammatory responses. The key findings are summarized below.
Inhibition of Inflammatory Mediators
Both compounds effectively inhibit the production of key pro-inflammatory mediators, although with varying potencies. This compound shows a stronger inhibitory effect on the production of prostaglandin (B15479496) E2 (PGE2) and interleukin-6 (IL-6), while both compounds exhibit comparable inhibition of nitric oxide (NO) at the tested concentrations.[1][2][3][4] In contrast, Albiflorin demonstrates a slightly less potent but still significant reduction in tumor necrosis factor-alpha (TNF-α) and IL-6.[1][2][3][4]
| Parameter | This compound | Albiflorin |
| NO Production Inhibition | 17.61% | 17.35% |
| PGE2 Production Inhibition | 27.56% | 12.94% |
| TNF-α Production Inhibition | 20.57% | 15.29% |
| IL-6 Production Inhibition | 29.01% | 10.78% |
| IC50 for NO Production | 2.2 x 10⁻⁴ mol/L | 1.3 x 10⁻² mol/L |
| Data from LPS-stimulated RAW 264.7 macrophages.[1][2][3][4] |
Effects on Gene and Protein Expression
The differential effects of this compound and Albiflorin extend to the regulation of enzymes and cytokines at the gene and protein expression levels. This compound is a more potent inhibitor of cyclooxygenase-2 (COX-2) protein expression.[1][2][3][4][5] Conversely, Albiflorin shows a stronger inhibitory effect on the gene expression of inducible nitric oxide synthase (iNOS) and IL-6.[1][2][3][4][5]
| Parameter | This compound | Albiflorin |
| iNOS mRNA Expression Inhibition | 35.65% | 58.36% |
| COX-2 mRNA Expression Inhibition | 38.08% | 47.64% |
| TNF-α mRNA Expression Inhibition | 45.19% | 12.43% |
| IL-6 mRNA Expression Inhibition | 19.72% | 50.70% |
| COX-2 Protein Expression Inhibition | 50.98% | 17.21% |
| Data from LPS-stimulated RAW 264.7 macrophages.[1][2][3][4][5] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of this compound and Albiflorin are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[6][7][8] This is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][9] this compound also attenuates the activation of MAPK signaling pathways, including p38 and ERK1/2.[9][10][11][12]
Albiflorin also modulates the MAPK pathway, particularly by inhibiting the activation of p38 MAPK.[13][14] Additionally, emerging evidence suggests that Albiflorin may exert its anti-inflammatory effects through other pathways, such as the Nrf2/HO-1 axis and by targeting the CXCL12/CXCR4 axis.[15][16][17][18]
Caption: LPS-induced inflammatory pathway and inhibitory targets of this compound and Albiflorin.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pre-treated with various concentrations of this compound or Albiflorin (typically 10⁻⁸ to 10⁻⁵ mol/L) for a specified time before being stimulated with lipopolysaccharide (LPS).[1]
Nitric Oxide (NO) Production Assay
NO production was indirectly measured by quantifying the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.[1][3] The absorbance was measured at a specific wavelength, and the nitrite concentration was determined from a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][2][3][4]
Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction (qRT-PCR)
Total RNA was extracted from the cells, and cDNA was synthesized using a reverse transcription kit. qRT-PCR was then performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6. The relative gene expression was normalized to a housekeeping gene, such as β-actin.[1][2][3][4]
Cell-Based ELISA for Protein Expression
The protein expression of COX-2 was determined using a cell-based ELISA kit. This method allows for the quantification of intracellular protein levels in a microplate format.[1][2][3][4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparative studies of this compound and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Protective effects of this compound on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 7. This compound inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ceji.termedia.pl [ceji.termedia.pl]
- 9. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 11. The inhibitory effect of this compound on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Albiflorin inhibits inflammation to improve liver fibrosis by targeting the CXCL12/CXCR4 axis in mice [frontiersin.org]
- 16. Albiflorin, a Monoterpene Glycoside, Protects Myoblasts against Hydrogen Peroxide-Induced Apoptosis by Activating the Nrf2/HO-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of albiflorin on oxidative stress and inflammatory responses in rats with acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Paeoniflorin in the Therapeutic Landscape of Alzheimer's Disease: A Comparative Guide to Leading Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The complex pathology of Alzheimer's disease (AD), characterized by amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles of hyperphosphorylated tau protein, and persistent neuroinflammation, has driven significant research into multi-target therapeutic agents. Natural compounds, with their diverse pharmacological profiles, represent a promising frontier in AD drug discovery. This guide provides an objective comparison of Paeoniflorin (B1679553) (PF), a monoterpene glycoside from Paeonia lactiflora, against other prominent natural compounds—Curcumin (B1669340), Resveratrol, and Ginkgo biloba—evaluating their therapeutic potential based on preclinical and clinical experimental data.
Comparative Analysis of Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multifaceted approach, primarily targeting neuroinflammation, oxidative stress, and amyloidogenesis.[1][2] It has been shown to significantly reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Furthermore, PF activates the adenosine (B11128) A1 receptor, which contributes to its anti-inflammatory and anti-amyloidogenic effects.[3][5] In vivo studies demonstrate that PF can also ameliorate oxidative stress by upregulating key antioxidant enzymes.[2]
Curcumin , the active polyphenol in turmeric, is renowned for its potent anti-inflammatory and antioxidant properties.[6] It directly inhibits Aβ aggregation and can decrease beta-amyloid plaque burden.[6] Mechanistically, curcumin also modulates the NF-κB pathway to reduce inflammation.[7] However, its clinical application has been hampered by low bioavailability, though nanoparticle delivery systems are being developed to overcome this limitation.[8]
Resveratrol , a polyphenol found in grapes and other fruits, is known to activate Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity.[9] This activation promotes autophagy and mitochondrial health, helping to clear protein aggregates.[9] While preclinical studies are promising, clinical trials have yielded mixed results, with some studies indicating it can stabilize Aβ levels but others showing limited clinical benefit.[9][10]
Ginkgo biloba extract has a long history of use for cognitive ailments. Its primary mechanisms include enhancing mitochondrial function, exerting antioxidant effects, and protecting neurons from Aβ-induced toxicity.[9] In vitro evidence suggests it can prevent Aβ aggregation and destabilize preformed fibrils.[11] Clinical trials have shown some promise, particularly when used in combination with other compounds.
Quantitative Data Comparison: Preclinical Studies
The following tables summarize key quantitative findings from in vivo and in vitro experimental studies, providing a direct comparison of the efficacy of these natural compounds in models of Alzheimer's disease.
Table 1: Comparative Efficacy of Natural Compounds in In Vivo AD Models
| Compound | Animal Model | Dosage & Duration | Key Cognitive & Neuropathological Findings | Citation(s) |
| This compound | 5XFAD Transgenic Mice | 5 mg/kg/day (i.p.), 28 days | Significantly decreased escape latency in Morris water maze; reduced Aβ plaque burden, astrocyte activation, and brain levels of IL-1β and TNF-α. | [5] |
| This compound | APP/PS1 Transgenic Mice | Not Specified | Improved cognitive performance; upregulated antioxidant proteins Nrf2 and HO-1; downregulated inflammatory receptor TLR4. | [2][12] |
| Curcumin | AD Model Mice | Low Doses (Not Specified) | Decreased beta-amyloid levels by ~40%; reduced Aβ plaque burden by 43%. | [6] |
| Curcumin | Rodent Dementia Models | Various | Improved spatial learning and memory in ~80% of studies; consistently reduced malondialdehyde (MDA) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [7] |
| Ginkgo biloba | AD Rat Model | Not Specified | Ameliorated cognitive and memory impairment; demonstrated antioxidant and anti-inflammatory properties. | [11] |
| Resveratrol | AD Mice Model | Not Specified | Reduced mortality and enhanced learning and memory. | [11] |
Table 2: Comparative Efficacy of Natural Compounds in In Vitro AD Models
| Compound | Cell Model | Concentration(s) | Key Cellular & Molecular Findings | Citation(s) |
| This compound | C6 Glial Cells | 1, 5, 10 µg/mL | Prevented Aβ₂₅₋₃₅-induced reduction in cell viability; significantly inhibited NO production and secretion of IL-6, IL-1β, and TNF-α; elevated expression of Aβ degrading enzymes (IDE and Neprilysin). | [4][13] |
| This compound | PC12 Cells | 50 µM | Improved cell viability in Aβ₂₅₋₃₅-induced AD model. | [14] |
| Curcumin | Various Cell Models | 1.0 µg/mL | In PC12 cells, enhanced cell viability and reduced tau phosphorylation by modulating the Akt/GSK-3β/mTOR pathway. | [15] |
| Ginkgo biloba | Not Specified | Not Specified | Prevents Aβ aggregation, decreases Aβ fibrillogenesis, and destabilizes preformed fibrils. | [11] |
| Resveratrol | Not Specified | Not Specified | Shown to have marginal affinity for inhibiting Aβ₁₋₄₂ binding in fluorescence-based assays. | [16] |
Key Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
1. Morris Water Maze (MWM) for Cognitive Assessment (In Vivo)
-
Objective: To assess spatial learning and memory in rodent models.
-
Apparatus: A large circular pool (e.g., 120 cm in diameter) filled with opaque water maintained at 22-25°C. A small escape platform (e.g., 10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool for spatial navigation.
-
Procedure:
-
Acquisition Phase (Training): Mice undergo 4 trials per day for 5-7 consecutive days. For each trial, the mouse is gently placed into the water at one of four starting positions. The mouse is allowed to swim freely for 60 seconds to find the hidden platform. If it fails, it is guided to the platform. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (Memory Test): 24 hours after the last training session, the platform is removed. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) and the number of times the mouse crosses the former platform location are measured to assess memory retention.
-
-
Data Analysis: Data such as escape latency, path length, and time in the target quadrant are analyzed using statistical methods like two-way ANOVA.[5]
2. Cytokine Quantification via ELISA (In Vitro/ In Vivo)
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or brain homogenates.
-
Procedure:
-
Sample Preparation: Brain tissue is homogenized in lysis buffer, or cell culture supernatant is collected. Samples are centrifuged to remove debris.
-
ELISA Protocol: Commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits are used according to the manufacturer's instructions. Briefly, microplate wells pre-coated with a capture antibody specific to the target cytokine are incubated with the prepared samples.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, followed by a substrate solution.
-
The enzyme-substrate reaction produces a color change, the intensity of which is proportional to the amount of cytokine present.
-
The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The concentrations in the samples are then interpolated from this curve.[4]
3. Aβ Aggregation Inhibition Assay (Thioflavin T) (In Vitro)
-
Objective: To monitor the formation of amyloid fibrils and assess the ability of a compound to inhibit this process.[17]
-
Procedure:
-
Preparation: Aβ₁₋₄₂ peptide is incubated at 37°C in a buffer solution (e.g., PBS) in the presence or absence of the test compound (e.g., this compound, Curcumin).
-
Thioflavin T (ThT) Binding: At various time points, an aliquot of the incubation mixture is added to a solution containing Thioflavin T. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (Aβ peptide alone).[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a comprehensive understanding.
References
- 1. Multiple Roles of this compound in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology and in vivo studies reveal the neuroprotective effects of this compound on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells -Nutrition Research and Practice [koreascience.kr]
- 5. This compound exerts neuroprotective effects in a transgenic mouse model of Alzheimer's disease via activation of adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of curcumin (turmeric) on Alzheimer's disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Approved drugs and natural products at clinical stages for treating Alzheimer’s disease [cjnmcpu.com]
- 11. Natural Compounds for Alzheimer’s Disease Therapy: A Systematic Review of Preclinical and Clinical Studies [mdpi.com]
- 12. Network pharmacology and in vivo studies reveal the neuroprotective effects of this compound on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural bioactive compounds form herbal medicine in Alzheimer’s disease: from the perspective of GSK-3β [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Alzheimer’s Disease Prevention through Natural Compounds: Cell-Free, In Vitro, and In Vivo Dissection of Hop (Humulus lupulus L.) Multitarget Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the therapeutic efficacy of Paeoniflorin in a rheumatoid arthritis model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Paeoniflorin's therapeutic efficacy in preclinical rheumatoid arthritis (RA) models. Supported by experimental data, this document outlines the anti-inflammatory and immunomodulatory effects of this compound, comparing its performance against established treatments and detailing the underlying molecular mechanisms.
This compound, a monoterpene glycoside and the primary active component of Paeonia lactiflora (white peony root), has demonstrated significant therapeutic potential in various experimental models of rheumatoid arthritis.[1][2] Preclinical studies indicate that this compound can alleviate the clinical signs of arthritis, such as joint swelling and pain, and mitigate the pathological features of the disease, including synovial hypertrophy and bone erosion.[1] Its therapeutic effects are attributed to its ability to modulate the immune response, suppress inflammation, and inhibit the proliferation of fibroblast-like synoviocytes (FLS), key players in the pathogenesis of RA.[1][3]
Comparative Efficacy of this compound
This compound's anti-arthritic effects have been evaluated in comparison to conventional RA therapies, such as methotrexate (B535133) (MTX). In collagen-induced arthritis (CIA) models in mice, a modified form of this compound, CP-25, was compared with MTX. The study revealed that CP-25 significantly reduced the arthritis index and swollen joint count, comparable to the effects of MTX.[4]
Total glucosides of peony (TGP), a water/ethanol extract of peony root of which this compound is the major active component, has been approved for the treatment of rheumatoid arthritis in China.[5][6] Clinical data suggests that TGP is effective in relieving the symptoms and signs of RA with a favorable safety profile.[1][7] Meta-analyses of clinical trials have indicated that TGP, in combination with methotrexate or leflunomide, can significantly decrease disease activity scores and reduce the incidence of adverse effects associated with conventional therapies, such as liver dysfunction and leukopenia.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound and its derivatives in animal models of rheumatoid arthritis.
Table 1: Effect of this compound on Clinical Score in a Rat Model of Rheumatoid Arthritis
| Treatment Group | Dose (mg/kg) | Clinical Arthritic Score (Week 1) | Clinical Arthritic Score (Week 2) | Clinical Arthritic Score (Week 3) |
| Control | - | 0 | 0 | 0 |
| RA Model | - | 3.5 ± 0.4 | 4.8 ± 0.5 | 6.2 ± 0.6 |
| This compound | 5 | 3.2 ± 0.4 | 4.5 ± 0.5 | 5.8 ± 0.6 |
| This compound | 10 | 2.8 ± 0.3 | 3.6 ± 0.4 | 4.1 ± 0.5 |
| This compound | 20 | 2.5 ± 0.3 | 3.1 ± 0.4 | 3.5 ± 0.4 |
*Data are presented as mean ± standard deviation. *P<0.01 compared with the RA model group. Data extracted from a study by Jia and He (2016).[8]
Table 2: Effect of this compound on Inflammatory Cytokines and Oxidative Stress Markers in RA Rats
| Parameter | Control Group | RA Model Group | This compound (10 mg/kg) | This compound (20 mg/kg) |
| TNF-α (pg/ml) | 45.3 ± 5.1 | 128.7 ± 13.2 | 85.4 ± 9.3 | 68.2 ± 7.5 |
| IL-1β (pg/ml) | 32.6 ± 3.8 | 95.2 ± 10.1 | 63.8 ± 7.1 | 51.7 ± 6.2 |
| IL-6 (pg/ml) | 58.1 ± 6.2 | 154.3 ± 16.5 | 102.7 ± 11.3 | 85.9 ± 9.8 |
| Malondialdehyde (nmol/ml) | 2.8 ± 0.3 | 8.9 ± 0.9 | 5.6 ± 0.6 | 4.3 ± 0.5 |
| Superoxide (B77818) Dismutase (U/ml) | 125.4 ± 13.1 | 62.8 ± 7.3 | 98.5 ± 10.2 | 110.1 ± 11.8 |
*Data are presented as mean ± standard deviation. *P<0.01 compared with the RA model group. Data extracted from a study by Jia and He (2016).[2][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic efficacy.
Collagen-Induced Arthritis (CIA) in Rats
The collagen-induced arthritis (CIA) model is a widely used experimental model for human rheumatoid arthritis, as it shares immunological and pathological features.[9]
Model Establishment:
-
Animals: Male Sprague-Dawley or Wistar-Lewis rats, 7-8 weeks old, are typically used.[9]
-
Immunization: Native bovine or porcine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 1 to 2 mg/mL.[10] An emulsion is prepared by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).[11]
-
Induction: On day 0, rats are given an intradermal injection of the collagen-CFA emulsion at the base of the tail. A booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is typically administered on day 7.[10][11]
-
Arthritis Development: Arthritis usually develops within 11 to 13 days after the primary immunization.[10]
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is assessed using a semi-quantitative scoring system (e.g., 0-4 scale) based on the degree of erythema and swelling.[11] The maximum score per animal can vary depending on the specific scoring system used.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.[12]
Treatment Protocol:
-
Prophylactic: Treatment begins on the day of or shortly after the primary immunization.[10]
-
Therapeutic: Treatment is initiated after the onset of clinical signs of arthritis.[10]
-
Administration: this compound is typically administered orally or via intraperitoneal injection at various doses (e.g., 5, 10, 20 mg/kg) for a specified duration, often for several weeks.[2][8]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-arthritic effects by modulating multiple signaling pathways involved in inflammation and immune regulation.
A key mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[13][14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][8] this compound has been shown to attenuate the activity of the NF-κB p65 subunit, leading to a reduction in the production of these inflammatory mediators.[2][8]
Furthermore, this compound influences the PI3K/Akt signaling pathway .[15] This pathway is involved in cell survival, proliferation, and inflammation. By modulating this pathway, this compound can inhibit the proliferation of fibroblast-like synoviocytes, a key event in the formation of the destructive pannus in RA.[1][15]
This compound also demonstrates antioxidant properties by reducing oxidative stress. It has been shown to decrease the concentration of malondialdehyde (a marker of lipid peroxidation) and increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase.[2][8]
Additionally, this compound has been found to downregulate the expression of cyclooxygenase-2 (COX-2) , an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[8]
More recent studies have elucidated novel mechanisms, including the regulation of circular RNAs. For instance, this compound can inhibit the inflammation of RA-FLS by mediating the hsa_circ_009012/miR-1286/TLR4/NLRP3 axis.[16] It has also been shown to suppress RA development by modulating the circ-FAM120A/miR-671-5p/MDM4 axis.[3]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways modulated by this compound in the context of rheumatoid arthritis.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the PI3K/Akt signaling pathway.
Caption: Experimental workflow for the Collagen-Induced Arthritis model.
References
- 1. Mechanisms involved in the therapeutic effects of Paeonia lactiflora Pallas in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Rheumatoid Arthritis Development via Modulating the Circ-FAM120A/miR-671-5p/MDM4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Modified Compound From this compound, CP-25, Suppressed Immune Responses and Synovium Inflammation in Collagen-Induced Arthritis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Regulatory Effects of this compound and Its Derivative this compound-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Effects of total glucosides of paeony on serum inflammatory cytokines in animal models of rheumatoid arthritis: a systematic review and meta-analysis [frontiersin.org]
- 8. This compound ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. inotiv.com [inotiv.com]
- 11. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 12. Collagen-induced arthritis in rats [bio-protocol.org]
- 13. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The analgesic effect of this compound: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action of paeoniae radix rubra–angelicae sinensis radix drug pair in the treatment of rheumatoid arthritis through PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Paeoniflorin's Dichotomous Action: A Cross-Validation of its Anti-Proliferative and Anti-Inflammatory Mechanisms in Endometrial Cancer and Macrophage Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research highlights the distinct, yet overlapping, mechanisms of action of Paeoniflorin, a natural monoterpene glycoside, in different cellular contexts. This comparison guide synthesizes experimental data from studies on the RL95-2 endometrial cancer cell line and the THP-1 macrophage cell line to provide researchers, scientists, and drug development professionals with a clear cross-validation of this compound's therapeutic potential. The data reveals a fascinating dichotomy: this compound inhibits proliferation in cancer cells by activating key signaling pathways, while it suppresses inflammation in immune cells by inhibiting the very same pathways.
Comparative Analysis of this compound's Mechanism of Action
This compound's effects on the RL95-2 and THP-1 cell lines underscore the importance of cellular context in determining drug action. In the RL95-2 endometrial cancer cell line, this compound demonstrates anti-proliferative effects by activating the p38 MAPK and NF-κB signaling pathways.[1][2][3] Conversely, in the THP-1 macrophage cell line, this compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects in RL95-2 and THP-1 cell lines.
Table 1: Effect of this compound on Cell Proliferation in RL95-2 Endometrial Cancer Cells
| Concentration (µg/mL) | Treatment Time (hours) | Inhibition of Proliferation | Key Signaling Pathway Activated | Reference |
| 100, 200, 400, 800 | 24 | Dose-dependent inhibition | p38 MAPK, NF-κB | [1] |
| 400 | 24, 48, 72 | Time-dependent inhibition | p38 MAPK, NF-κB | [1] |
Table 2: Effect of this compound on Inflammatory Response in THP-1 Macrophages
| Stimulus | This compound Concentration (M) | Effect on Cytokine Production | Key Signaling Pathway Inhibited | Reference |
| Bacterial Lipoprotein (BLP) | 10⁻⁸ to 10⁻⁴ | Dose-dependent inhibition of TNF-α and IL-6 | NF-κB | [4] |
Visualizing the Signaling Pathways
The differential action of this compound in these two cell lines can be visualized through the following signaling pathway diagrams.
References
- 1. This compound inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different Paeoniflorin extraction methods.
A Comparative Guide to Paeoniflorin (B1679553) Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting this compound, a bioactive monoterpene glycoside predominantly found in the roots of Paeonia lactiflora. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which are pivotal for subsequent research and drug development. This document outlines the efficacy of several common and advanced extraction methods, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is contingent on several factors, including the chosen solvent, temperature, extraction time, and the physical properties of the plant material. Below is a summary of quantitative data from various studies, highlighting the performance of different extraction techniques.
| Extraction Method | Solvent | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Time | This compound Yield (%) | Key Advantages | Limitations | Reference(s) |
| Ultrasonic-Assisted Extraction (UAE) | 40% Ethanol (B145695) | 15:1 | 50 | 10 min | 8.76 | Reduced extraction time, lower solvent consumption, improved efficiency.[1][2] | Yield can be affected by ultrasonic power and temperature fluctuations.[2] | [2][3][4] |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 22:1 | 61 | 9.5 min | 2.30 | Significantly reduced extraction time and solvent usage.[5] | Requires specialized microwave equipment. | [5][6] |
| Microwave-Assisted Extraction (MAE) with Ionic Liquid | 1.25 M 1-butyl-3-methylimidazolium bromine | 20:1 | - (700 W power) | 25 min | 8.05 (80.49 mg/g) | High yield, simultaneous extraction of other compounds. | Higher cost of ionic liquids, requires recycling process.[7] | [7] |
| Supercritical CO2 Extraction (SFE) | 95% Ethanol (modifier) | 2.5 (modifier ratio) | 50 | 1.5 h | 0.99 | Environmentally friendly ("green") technique, high purity extracts.[8] | High initial equipment cost, lower yield for polar compounds like this compound.[2][9] | [9][10] |
| Reflux Extraction | 70% Ethanol | 8:1 | Reflux | 2 h (x3 cycles) | Not explicitly stated, but implied to be effective.[11] | Simple setup, well-established method. | Longer extraction times, higher solvent consumption, potential degradation of thermolabile compounds.[12] | [11][12] |
| Subcritical Water Extraction (SWE) | Water | 32:1 | 176 | 16 min | 2.21 | Uses only water (environmentally friendly), high purity of the extract.[5] | Requires high pressure and temperature equipment. | [5][13] |
| High-Voltage Pulse Electric Field & Enzymolysis | Water | 1:5-15 (w/w) | Low Temperature | 0.5-1.5 h | High yield and purity reported (up to 98.0% purity).[14] | High purity and yield, low energy consumption.[14] | Requires specialized equipment. | [14] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on optimized conditions reported in the literature.
Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol is optimized for the extraction of this compound from Radix Paeoniae Alba.[1][2]
-
Materials and Equipment:
-
Dried Radix Paeoniae Alba powder (60-mesh)
-
Ethanol (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., 0.45 µm membrane filter)
-
-
Procedure:
-
Solvent Preparation: Prepare a 40% (v/v) ethanol solution.
-
Sample Preparation: Weigh 1.0 g of the dried plant powder.
-
Extraction:
-
Place the powder in a suitable vessel and add the 40% ethanol solution to achieve a liquid-to-solid ratio of 15 mL/g.
-
Place the vessel in the ultrasonic bath and set the temperature to 50°C.
-
Sonicate for 10 minutes.[2]
-
-
Post-Extraction:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter.[1]
-
The filtrate can be concentrated using a rotary evaporator for further analysis.
-
-
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on a study that optimized MAE for this compound from Paeonia lactiflora.[6]
-
Materials and Equipment:
-
Dried and powdered Paeonia lactiflora plant material
-
70% Ethanol
-
Microwave extraction system
-
Filtration apparatus
-
-
Procedure:
-
Sample Preparation: Place a known amount of the powdered plant material into the microwave extraction vessel.
-
Extraction:
-
Add 70% ethanol at a liquid-to-solid ratio of 22 mL/g.
-
Set the microwave extraction temperature to 61°C.
-
Set the extraction time to 9.5 minutes.[6]
-
-
Post-Extraction:
-
After extraction, allow the vessel to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
-
Supercritical CO2 Extraction (SFE) Protocol
This protocol describes the SFE of this compound from Radix Paeoniae Alba.[9]
-
Materials and Equipment:
-
Dried Radix Paeoniae Alba powder
-
95% Ethanol (as a modifier)
-
Supercritical fluid extraction system
-
-
Procedure:
-
Extraction Parameters:
-
Set the extraction pressure to 25 MPa.
-
Set the extraction temperature to 50°C.
-
Use 95% ethanol as a modifier at a ratio of 2.5.
-
Set the CO2 flow rate to 10 kg/h .
-
-
Extraction: Perform the extraction for 1.5 hours under the specified conditions.
-
Post-Extraction: The extract is collected from the separator.
-
Reflux Extraction Protocol
A traditional method for this compound extraction.[11]
-
Materials and Equipment:
-
Powdered Radix Paeoniae Rubra
-
70% Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Filtration apparatus
-
-
Procedure:
-
Extraction:
-
Place the powdered plant material in a round-bottom flask.
-
Add 70% ethanol at a material-to-liquid ratio of 1:8 (g/mL).
-
Heat the mixture to reflux and maintain for 2 hours.
-
-
Post-Extraction:
-
After cooling, filter the mixture to collect the extract.
-
Repeat the extraction process two more times with fresh solvent for exhaustive extraction.
-
Combine the extracts from all three cycles.[11]
-
-
Visualizations
To better illustrate the processes and relationships discussed, the following diagrams have been generated.
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Logical comparison of this compound extraction methods.
This compound and Cellular Signaling Pathways
For drug development professionals, understanding the mechanism of action is crucial. This compound has been shown to modulate several key signaling pathways, primarily associated with its anti-inflammatory and antioxidant effects.
-
Anti-inflammatory Effects: this compound can suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15] By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[15]
-
Antioxidant Effects: The antioxidant activity of this compound is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15] Activation of Nrf2 leads to the transcription of antioxidant enzymes, which protect cells from oxidative stress.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
- 14. CN111662348A - Method for extracting this compound and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Paeoniflorin's Impact on Gene Expression: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Paeoniflorin (B1679553), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant attention for its wide-ranging therapeutic potential. Preclinical studies have demonstrated its anti-inflammatory, anti-tumor, and neuroprotective properties.[1][2][3] At the molecular level, this compound exerts its effects by modulating the expression of numerous genes involved in critical cellular signaling pathways. This guide provides a comparative analysis of experimental data from multiple validation studies to offer a clearer understanding of this compound's influence on gene expression.
Comparison of this compound's Effects on Gene Expression
The following tables summarize the quantitative data from different studies, showcasing the effect of this compound on the mRNA and protein expression of key target genes in various disease models.
Table 1: this compound's Effect on Gene Expression in Cancer Models
| Cell Line | Treatment Concentration | Target Gene | Change in mRNA Expression | Change in Protein Expression | Reference |
| 22Rv1 (Prostate Cancer) | IC50 (120.3 μM) | SRC | Significant Decrease | Substantial Reduction | [4] |
| C4-2 (Prostate Cancer) | IC50 (136.6 μM) | SRC | Significant Decrease | Substantial Reduction | [4] |
| PANC-1 (Pancreatic Cancer) | Not Specified | IL-6 | Inhibition | Not Specified | [2] |
| PANC-1 (Pancreatic Cancer) | Not Specified | IL-10 | Inhibition | Not Specified | [2] |
| Capan-2 (Pancreatic Cancer) | Not Specified | IL-6 | Inhibition | Not Specified | [2] |
| Capan-2 (Pancreatic Cancer) | Not Specified | IL-10 | Inhibition | Not Specified | [2] |
| Gastric Cancer Cells | Not Specified | TAZ | Not Specified | Downregulation | [5] |
Table 2: this compound's Effect on Gene Expression in Inflammation and Neurological Models
| Cell/Animal Model | Treatment Condition | Target Gene/Protein | Change in Expression | Reference |
| LPS-induced RAW 264.7 Macrophages | Not Specified | iNOS (gene) | 35.65% inhibition | [1] |
| LPS-induced RAW 264.7 Macrophages | Not Specified | COX-2 (gene) | 38.08% inhibition | [1] |
| LPS-induced RAW 264.7 Macrophages | Not Specified | IL-6 (gene) | 19.72% inhibition | [1] |
| LPS-induced RAW 264.7 Macrophages | Not Specified | TNF-α (gene) | 45.19% inhibition | [1] |
| LPS-induced RAW 264.7 Macrophages | Not Specified | COX-2 (protein) | 50.98% reduction | [1] |
| HT22 cells (OGD/R model for stroke) | 100 µM and 200 µM | ESR1 (protein) | Significant Increase | [6] |
| LPS-induced BV2 Microglia | 1, 50, 100 µM | IL-1β, IL-6, TNF-α (mRNA) | Remarkable Decrease | [7] |
| CUMS-induced Rats (Depression model) | Not Specified | TNF-α, IL-1β (protein in hippocampus) | Decrease | [8] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the provided data. Below are the detailed methodologies from the cited studies.
Study 1: this compound in Castration-Resistant Prostate Cancer (CRPC) [4]
-
Cell Culture: Human CRPC cell lines 22Rv1 and C4-2 were used.
-
This compound Treatment: Cells were treated with varying concentrations of this compound (0 to 240 μM) for 48 hours to determine the half-maximal inhibitory concentration (IC50).[4]
-
RNA Extraction and qPCR: Total RNA was extracted, and quantitative real-time polymerase chain reaction (qPCR) was performed to measure the relative mRNA expression levels of target genes. The results were normalized to a housekeeping gene.
-
Western Blot Analysis: Total protein was extracted, and Western blotting was used to detect the expression levels of target proteins.
Study 2: Anti-inflammatory Effects of this compound [1]
-
Cell Culture: RAW 264.7 macrophage cells were used.
-
Induction of Inflammation: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).
-
This compound Treatment: Cells were co-treated with LPS and this compound.
-
Gene Expression Analysis: Quantitative real-time reverse-transcription polymerase chain reaction (real-time RT-PCR) was used to determine the gene expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
-
Protein Expression Analysis: A cell-based ELISA was performed to detect the protein expression of COX-2.[1]
Study 3: this compound in Pancreatic Cancer [2]
-
Cell Culture: Human pancreatic cancer cell lines PANC-1 and Capan-2 were utilized.
-
Gene Expression Data Source: Microarray data from the Gene Expression Omnibus (GEO) database (GSE97124) was analyzed to identify differentially expressed genes (DEGs) following this compound intervention.[2]
-
Experimental Validation: The study validated the findings from the network pharmacology analysis in PANC-1 and Capan-2 cells, demonstrating that this compound inhibits IL-6 and IL-10 expression.[2]
Study 4: this compound in a Stroke Model [6]
-
Cell Culture: HT22 cells were used.
-
In Vitro Stroke Model: An oxygen-glucose deprivation/reperfusion (OGD/R) model was established by incubating cells in glucose-free DMEM in an anaerobic chamber for 2 hours, followed by 24 hours of reoxygenation.[6]
-
This compound Treatment: Cells were treated with this compound (100 μM and 200 μM) during the reoxygenation phase.[6]
-
Western Blot Analysis: Western blotting was performed to measure the protein levels of Estrogen Receptor 1 (ESR1).[6]
Study 5: this compound in a Major Depressive Disorder Model [7][8]
-
In Vitro Model: LPS-induced BV2 microglial cells were used to simulate neuroinflammation. Cells were treated with 10 µg/ml LPS for 12 hours, with or without this compound (1, 50, and 100 µM).[7]
-
In Vivo Model: A chronic unpredictable mild stress (CUMS) model was established in rats.
-
Gene and Protein Expression Analysis: ELISA was used to measure the protein expression of TNF-α, IL-6, and IL-1β in hippocampal samples.[8] mRNA expression levels of these cytokines in BV2 cells were measured by qPCR.[7]
Visualizing this compound's Mechanism of Action
To illustrate the molecular pathways influenced by this compound, the following diagrams are provided.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for validating this compound's effects.
Conclusion
The compiled data from these validation studies consistently demonstrate that this compound significantly modulates the expression of genes involved in cancer progression, inflammation, and neurological processes. In cancer, this compound has been shown to downregulate key oncogenes like SRC and TAZ, and inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-10.[2][4][5] Its anti-inflammatory effects are well-documented through the suppression of iNOS, COX-2, TNF-α, and IL-6 gene and protein expression.[1] Furthermore, emerging evidence highlights its neuroprotective role by upregulating neuroprotective factors like ESR1 and downregulating neuroinflammatory markers.[6][7][8]
While the specific target genes and the magnitude of the effect can vary depending on the cell type, disease model, and experimental conditions, the overarching trend points to this compound's ability to restore cellular homeostasis by regulating gene expression at the transcriptional and translational levels. Further research, including harmonized validation studies across different laboratories and in vivo models, will be crucial to fully elucidate its therapeutic potential and pave the way for its clinical application.
References
- 1. Comparative studies of this compound and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the action mechanism of this compound in suppressing pancreatic cancer: A network pharmacology study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of this compound in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network Pharmacology and Experimental Validation Identify this compound as a Novel SRC-Targeted Therapy for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of this compound on Hippo Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Stroke by Modulating the ESR1 Pathway: Data Mining and Validation Based on Network Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network Pharmacology-Based and Experimental Identification of the Effects of this compound on Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Network Pharmacology-Based and Experimental Identification of the Effects of this compound on Major Depressive Disorder [frontiersin.org]
Paeoniflorin: An In Vivo Examination of its Anti-Tumor Efficacy
For Immediate Release
Recent preclinical studies have highlighted the potential of Paeoniflorin (PF), a natural monoterpene glycoside, as a potent anti-tumor agent. This guide provides a comprehensive in vivo validation of this compound's anti-cancer effects, offering a comparative analysis of its performance and detailed experimental data for researchers, scientists, and drug development professionals.
I. Comparative Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various cancer models. The following tables summarize the quantitative data from key in vivo studies, showcasing its impact on tumor growth and metastasis.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Treatment Duration | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control | Source |
| Glioma | U87 | Nude Mice | 1 g/kg, intragastric | 18 days | Statistically significant reduction | Not Reported | [1] |
| Glioblastoma | U87 | BALB/c Nude Mice | Not specified | 24 days | Significantly decreased | Not Reported | [2] |
| Castration-Resistant Prostate Cancer | 22Rv1 & C4-2 | Nude Mice | Not specified | Not specified | Significantly inhibited | Significantly lighter | [3][4] |
| Colorectal Cancer | HT29 | Tumor-bearing mice | Not specified | Not specified | Not Reported | Superior to docetaxel | [5] |
Table 2: Effect of this compound on Metastasis in Vivo
| Cancer Type | Cell Line | Animal Model | This compound Dosage & Administration | Key Findings | Source |
| Colorectal Cancer | HCT116 | Not specified | Not specified | Significantly fewer and smaller liver metastatic tumors | [6] |
| Lung Cancer | Lewis Lung Carcinoma | Not specified | 20, 40 mg/kg | Reduced lung metastasis | [7][8] |
II. Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: this compound's multi-target anti-tumor mechanisms.
III. Detailed Experimental Protocols
To facilitate further research and validation, detailed methodologies for the key in vivo experiments are provided below.
A. Glioma Xenograft Model[1]
-
Cell Line: U87 human glioma cells.
-
Animal Model: Nude mice.
-
Tumor Induction: 2 x 10^6 U87 cells in 100 µl saline were injected subcutaneously into the backs of the mice.
-
Treatment Protocol: When tumors reached a volume of 100 mm³, mice were randomized into two groups. The experimental group received this compound (1 g/kg in 0.2 ml) via intragastric administration daily for 18 days. The control group received saline.
-
Monitoring: Tumor size and body weight were measured two to three times per week.
B. Colorectal Cancer Liver Metastasis Model[6][9]
-
Cell Line: HCT116 human colorectal cancer cells.
-
Animal Model: Details not specified in the abstract.
-
Tumor Induction: A liver metastasis model of colorectal cancer was established.
-
Treatment Protocol: The experimental group was administered this compound by gavage. The control group received saline.
-
Endpoint Analysis: On day 30 post-transplantation, the number and size of liver metastatic tumors were assessed.
C. Castration-Resistant Prostate Cancer (CRPC) Xenograft Model[3]
-
Cell Lines: 22Rv1 and C4-2 human CRPC cells.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of CRPC cells.
-
Treatment Protocol: Details of this compound administration (dose, route, frequency) were not specified in the abstract.
-
Endpoint Analysis: Subcutaneous tumors were excised and weighed at the end of the experiment. Immunohistochemical staining for SRC and Ki-67 was performed.
D. Lewis Lung Carcinoma Metastasis Model[7][8]
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animal Model: Not specified in the abstract.
-
Tumor Induction: Subcutaneous xenograft of LLC cells.
-
Treatment Protocol: this compound was administered at doses of 20 and 40 mg/kg.
-
Endpoint Analysis: Lung metastasis was evaluated, and the number of M2 macrophages in the subcutaneous tumor was quantified.
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for in vivo validation of this compound's anti-tumor effects.
Caption: In vivo validation workflow for this compound.
V. Conclusion
The presented in vivo data strongly support the anti-tumor effects of this compound across a range of cancer types. Its ability to inhibit tumor growth and metastasis is attributed to its modulation of key signaling pathways, including Skp2, TGF-β, HDAC2, and SRC. While direct comparative studies with standard chemotherapeutic agents are limited, the evidence suggests that this compound holds promise as a potential therapeutic agent, both as a monotherapy and in combination with existing treatments. Further research, including well-controlled comparative in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. This compound exerts antitumor effects by inactivating S phase kinase-associated protein 2 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Migration and Invasion of Human Glioblastoma Cells via Suppression Transforming Growth Factor β-Induced Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Pharmacology and Experimental Validation Identify this compound as a Novel SRC-Targeted Therapy for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits growth of human colorectal carcinoma HT 29 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Effects of this compound on Epithelial-To-Mesenchymal Transition in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits macrophage-mediated lung cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Paeoniflorin's Influence on Key Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Paeoniflorin (B1679553), a monoterpene glycoside isolated from Paeonia lactiflora, on three critical signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] Understanding its molecular mechanisms of action is crucial for its development as a targeted therapy. This guide delves into its impact on key signaling cascades that regulate cellular processes such as inflammation, proliferation, and apoptosis.
Comparative Efficacy of this compound on Signaling Pathways
The following tables summarize the quantitative effects of this compound on key components and outcomes of the NF-κB, MAPK, and PI3K/Akt signaling pathways.
Table 1: this compound's Effect on the NF-κB Signaling Pathway
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| NO Production Inhibition (IC50) | RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L | 50% inhibition of nitric oxide production. | [2][3][4] |
| TNF-α Production Inhibition | RAW 264.7 cells | Not specified | 20.57% inhibition. | [2][3][4] |
| IL-6 Production Inhibition | RAW 264.7 cells | Not specified | 29.01% inhibition. | [2][3][4] |
| p-p65 Expression | L929 cells | Dose-dependent | Marked suppression of TNF-α-induced p65 activation. | [5] |
| p-IκBα Expression | MRL/lpr mouse macrophages | Not specified | Decreased LPS-induced phosphorylation. | [6] |
| NF-κB-dependent gene expression (iNOS) | RAW 264.7 cells | Not specified | 35.65% inhibition of gene expression. | [2][3][4] |
Table 2: this compound's Effect on the MAPK Signaling Pathway
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| p-p38 MAPK Expression | RL95-2 cells | 400 µg/ml | Significant upregulation (activation). | [7] |
| p-p38 MAPK Expression | LPS-induced mice | 20 mg/kg | Marked inhibition of phosphorylation. | [8][9] |
| p-JNK Expression | CCI rat model | 40 and 60 mg/kg (i.p.) | Significantly decreased phosphorylation. | [10] |
| p-ERK Expression | RL95-2 cells | 400 µg/ml | Significant increase in phosphorylation. | [7] |
| IL-22 Protein Expression Inhibition | HaCaT cells | 2.08 and 10.41µM | 48.5% and 47.8% inhibition, respectively. | [11] |
| COX-2 Protein Expression Reduction | RAW 264.7 cells | Not specified | 50.98% reduction. | [2][3][4] |
Table 3: this compound's Effect on the PI3K/Akt Signaling Pathway
| Parameter | Cell Line/Model | This compound Concentration | Observed Effect | Reference |
| p-Akt Expression | Angiotensin II-infused mice | 100 mg/kg/day | Markedly inhibited expression. | [12] |
| p-PI3K Expression | Angiotensin II-infused mice | 100 mg/kg/day | Markedly inhibited expression. | [12] |
| PI3K, Akt, mTOR mRNA expression | DSS-induced mouse model of ulcerative colitis | Not specified | Significantly decreased expression. | [13][14][15] |
| Effect on B-cell antibody production | CIA rats | Not specified | Repressed antibody production via PI3K/Akt/mTOR pathway. | [1] |
| Epithelial-mesenchymal transition (EMT) | Human breast cancer cells | Not specified | Prevents hypoxia-induced EMT. | [16] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the points of intervention by this compound in each of the discussed signaling pathways.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Phosphorylated p65 (p-p65)
This protocol is for the detection of the phosphorylated form of the NF-κB p65 subunit, a key indicator of NF-κB pathway activation.
-
Cell Culture and Treatment: Plate cells (e.g., L929) at a suitable density in culture dishes. Once attached, treat the cells with the desired concentrations of this compound for a specified duration. Induce NF-κB activation with an appropriate stimulus (e.g., TNF-α) for the final period of incubation.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-p-p65 Ser536) overnight at 4°C with gentle agitation. A primary antibody against total p65 or a housekeeping protein (e.g., β-actin, GAPDH) should be used on a separate blot or after stripping for loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-p65 signal to the total p65 or housekeeping protein signal.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Cytokine (TNF-α) Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines, such as TNF-α, in cell culture supernatants.
-
Sample Collection: After treating cells with this compound and/or a stimulus (e.g., LPS), collect the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add prepared standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add an enzyme-linked conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid). Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of the cytokine in the samples.
Caption: A generalized experimental workflow for studying this compound's effects.
References
- 1. The Regulatory Effects of this compound and Its Derivative this compound-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies of this compound and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 10. Inhibition of apoptosis signal-regulating kinase by this compound attenuates neuroinflammation and ameliorates neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppressed IL-22 via p38 MAPK pathway and exerts anti-psoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Atrial Fibrosis and Atrial Fibrillation in Angiotensin II-Infused Mice Through the PI3K-Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound improves ulcerative colitis via regulation of PI3K‑AKT based on network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Enhances the Sensitivity of ER-Positive Breast Cancer Cells to Tamoxifen through Promoting Sirtuin 4 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Analgesic Effects of Paeoniflorin in Neuropathic Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has emerged as a promising therapeutic candidate due to its demonstrated analgesic and neuroprotective properties in various preclinical models of neuropathic pain.[1][2][3][4] This guide provides an objective comparison of this compound's performance with established first-line treatments, Gabapentin (B195806) and Amitriptyline (B1667244), supported by experimental data and detailed methodologies to aid in the evaluation and design of future research.
Comparative Analgesic Efficacy
The analgesic efficacy of this compound has been evaluated in multiple rodent models of neuropathic pain, demonstrating significant attenuation of pain behaviors. The following table summarizes the comparative effects of this compound, Gabapentin, and Amitriptyline in these models.
| Drug | Animal Model | Dosage | Route of Administration | Key Analgesic Outcomes | Reference |
| This compound | Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | 50 mg/kg | Intraperitoneal (i.p.) | Significantly attenuated mechanical allodynia and thermal hyperalgesia.[5][6] | [5][6][7] |
| Sciatic nerve cuffing (Cuff) (Mouse) | Not specified | Intraperitoneal (i.p.) | Significantly alleviated cuff-induced hyperalgesia.[8] | [8] | |
| Spinal Nerve Ligation (SNL) (Rat) | Not specified | Not specified | Reduces pain-related behavior.[1][2][9] | [1][2][9] | |
| Partial Sciatic Nerve Ligation (PSNL) (Mouse) | 50 or 100 mg/kg | Intraperitoneal (i.p.) | Significantly increased mechanical threshold and prolonged thermal latency.[10] | [10] | |
| Gabapentin | Spinal Nerve Ligation (SNL) (Rat) | Not specified | Not specified | Effective in reducing neuropathic pain.[11][12][13] | [11][12][13] |
| Diabetic Neuropathy, Post-herpetic Neuralgia | 1200-3600 mg/day (human dose) | Oral | Provides substantial pain relief in a percentage of patients.[13] | [13] | |
| Amitriptyline | Spinal Nerve Ligation (SNL) (Rat) | 10 mg/kg | Intraperitoneal (i.p.) | Completely reversed thermal hyperalgesia; ineffective against mechanical allodynia.[14] | [14] |
| Chronic Constriction Injury (CCI) (Rat) | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Significantly improved response to mechanical stimulation (allodynia).[15] | [15] |
Mechanisms of Action: A Comparative Overview
This compound exerts its analgesic effects through a multi-target mechanism, primarily centered on the inhibition of neuroinflammation.[1][2] This contrasts with the mechanisms of Gabapentin and Amitriptyline, which primarily modulate neuronal excitability.
| Compound | Primary Mechanism | Key Molecular Targets & Signaling Pathways |
| This compound | Anti-neuroinflammatory | - Inhibition of Microglia and Astrocyte Activation : Reduces the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][2][5][6][9] - TLR4/NF-κB Pathway : Downregulates the expression of TLR4 and inhibits the activation of NF-κB.[5][8][16] - MAPK Pathway : Inhibits the phosphorylation of p38 and JNK.[2][6][16] - PKCε-TRPV1 Pathway : Modulates this pathway to reduce pain-related behavior.[1][9] - Adenosine A1 Receptor : Activates this receptor, contributing to analgesic and hypnotic effects.[2][10] |
| Gabapentin | Modulation of Neuronal Excitability | - α2δ-1 subunit of Voltage-Gated Calcium Channels (VGCCs) : Binds to this subunit, reducing the influx of calcium and subsequent release of excitatory neurotransmitters (e.g., glutamate, substance P).[11][12][13] - Does not directly interact with GABA receptors .[12][13] |
| Amitriptyline | Modulation of Neuronal Excitability & Descending Inhibition | - Inhibition of Norepinephrine and Serotonin Reuptake : Increases the levels of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.[17] - Voltage-Gated Sodium Channel Blocker : Locally inhibits nociceptor activity.[18] - Inhibition of Nitric Oxide Signaling : Reduces the production of inflammatory cytokines.[19] |
Signaling Pathway of this compound in Neuropathic Pain
The following diagram illustrates the key signaling cascade modulated by this compound to produce its analgesic effects.
Caption: this compound's anti-neuroinflammatory mechanism.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings.
Neuropathic Pain Animal Models
Several surgical models are commonly used to induce neuropathic pain in rodents, each with distinct advantages and pathological features.[20]
-
Chronic Constriction Injury (CCI) : This model involves placing four loose ligatures around the common sciatic nerve.[21][22] This leads to a partial nerve injury characterized by intraneural edema and Wallerian degeneration, resulting in robust and stable pain hypersensitivity.[22]
-
Spinal Nerve Ligation (SNL) : In this model, the L5 and/or L6 spinal nerves are tightly ligated.[21][23] This produces a clear demarcation between injured and uninjured nerve fibers, making it a valuable model for studying the mechanisms of neuropathic pain.[21]
-
Partial Sciatic Nerve Ligation (PSL) : This model involves a tight ligation of a portion of the sciatic nerve, leaving the rest of the nerve intact.
-
Spared Nerve Injury (SNI) : This model involves the transection of two of the three terminal branches of the sciatic nerve, leaving one branch intact.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the analgesic effects of a compound in a neuropathic pain model.
Caption: Typical experimental workflow for preclinical analgesic testing.
Behavioral Assessments for Neuropathic Pain
A variety of behavioral tests are employed to quantify different aspects of neuropathic pain in rodents.
-
Mechanical Allodynia : This refers to pain in response to a normally non-painful stimulus.
-
von Frey Test : Calibrated monofilaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity.
-
-
Thermal Hyperalgesia : This is an increased sensitivity to a painful heat stimulus.
-
Hargreaves Plantar Test : A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter latency indicates hyperalgesia.
-
-
Cold Allodynia : This is pain in response to a non-painful cold stimulus.
-
Cold Plate Test : The animal is placed on a cold surface, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[24]
-
-
Spontaneous Pain : This type of pain is not stimulus-evoked.
-
Weight-Bearing Test : This test measures the distribution of weight between the injured and uninjured paws, with a shift in weight away from the injured paw indicating spontaneous pain.[24]
-
Conclusion
The available preclinical evidence strongly supports the analgesic effects of this compound in various neuropathic pain models. Its unique anti-neuroinflammatory mechanism of action, targeting key signaling pathways such as TLR4/NF-κB and MAPK, distinguishes it from currently available therapies like Gabapentin and Amitriptyline. These findings suggest that this compound holds significant promise as a novel therapeutic agent for the treatment of neuropathic pain. Further research, including well-controlled clinical trials, is warranted to validate these preclinical findings in human populations and to fully elucidate its therapeutic potential.[4]
References
- 1. Effects and Mechanisms of this compound in Relieving Neuropathic Pain: Network Pharmacological Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of this compound in Relieving Neuropathic Pain: Network Pharmacological Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic effect of this compound: A focused review [agris.fao.org]
- 4. The analgesic effect of this compound: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. The analgesic effect of this compound: A focused review [degruyterbrill.com]
- 17. Amitriptyline, but Not Pregabalin, Reverses the Attenuation of Noxious Stimulus-Induced Analgesia After Nerve Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analgesic Effects of Topical Amitriptyline in Patients With Chemotherapy-Induced Peripheral Neuropathy: Mechanistic Insights From Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 22. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 23. dovepress.com [dovepress.com]
- 24. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Paeoniflorin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds, such as Paeoniflorin, are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory safety protocols and chemical waste management principles.
This compound, a major constituent of herbal medicines derived from Paeonia lactiflora, is classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure compliance with local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Fine powders can easily become airborne, creating an inhalation risk.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against eye irritation from dust or splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. For larger quantities or where dust generation is likely, a NIOSH-approved respirator may be necessary. | To prevent respiratory tract irritation from inhaling fine dust particles.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[1] Never dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, as hazardous chemical waste.[6][7]
-
Segregate this compound waste from other chemical waste streams to avoid potential reactions.[5] Store waste in a designated, clearly labeled hazardous waste storage area.
2. Waste Containerization:
-
Use a dedicated, leak-proof, and compatible waste container for all solid this compound waste. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of waste generation, and the principal investigator's name and contact information.[5]
-
For liquid waste containing this compound, use a compatible, sealed container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
3. Handling Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb any liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place all cleanup materials into the designated hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and dispose of the cleaning materials as hazardous waste.[1]
4. Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste.
-
If your institution's guidelines permit, triple-rinse the empty container with a suitable solvent.[6] Collect the rinsate and dispose of it as hazardous waste.[6]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, if permitted by your local regulations.[6]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[5]
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
Experimental Workflow for this compound Disposal
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ilcdover.com [ilcdover.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Paeoniflorin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Paeoniflorin, a naturally occurring compound with diverse biological activities. Adherence to these procedural steps will minimize risk and ensure operational integrity from handling to disposal.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to ensure the safety of all personnel.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the required equipment, its purpose, and specifications.
| PPE Category | Equipment | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles of this compound.[1] |
| Hand Protection | Protective Gloves | Chemically impervious gloves are required. Inspect for tears or holes before each use.[1][2] |
| Body Protection | Impervious Clothing / Lab Coat | A lab coat or other impervious clothing should be worn to protect the skin from accidental contact.[1][3] |
| Respiratory Protection | Suitable Respirator / Dust Mask | Use in a well-ventilated area. A dust mask or suitable respirator is necessary to avoid inhalation of this compound dust.[1][3] |
Hazard Identification and Mitigation
Understanding the specific hazards associated with this compound is the first step in effective risk mitigation.
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed.[1][4][5][6] | P264: Wash hands thoroughly after handling.[1][4][5] P270: Do not eat, drink or smoke when using this product.[1][4][5] P301+P317: IF SWALLOWED: Get medical help.[4] P330: Rinse mouth.[1][4] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Risk Assessment and Mitigation Strategy
A proactive approach to safety involves a continuous cycle of risk assessment and mitigation. The following diagram illustrates this logical relationship.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and materials heavily contaminated with it should be treated as hazardous chemical waste.
-
Containment: All waste materials, including contaminated gloves, wipes, and containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the contents and the container in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the product to enter drains.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pesticide use and personal protective equipment [health.vic.gov.au]
- 3. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C23H28O11 | CID 442534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
